Z-Gly-Pro-Arg-Pna
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C27H34N8O7 |
|---|---|
分子量 |
582.6 g/mol |
IUPAC 名称 |
benzyl N-[2-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]carbamate |
InChI |
InChI=1S/C27H34N8O7/c28-26(29)30-14-4-8-21(24(37)32-19-10-12-20(13-11-19)35(40)41)33-25(38)22-9-5-15-34(22)23(36)16-31-27(39)42-17-18-6-2-1-3-7-18/h1-3,6-7,10-13,21-22H,4-5,8-9,14-17H2,(H,31,39)(H,32,37)(H,33,38)(H4,28,29,30)/t21-,22-/m0/s1 |
InChI 键 |
ZPQZRIJTQNWNLG-VXKWHMMOSA-N |
产品来源 |
United States |
Foundational & Exploratory
Z-Gly-Pro-Arg-pNA: A Chromogenic Substrate for Serine Protease Activity and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Gly-Pro-Arg-pNA (Nα-Benzyloxycarbonyl-Glycyl-L-prolyl-L-arginine-p-nitroanilide) is a synthetic chromogenic substrate widely utilized in biochemical and pharmaceutical research for the sensitive and specific detection of serine protease activity. Its chemical structure, mimicking the cleavage site of key physiological enzymes, makes it an invaluable tool for studying enzyme kinetics, screening for inhibitors, and elucidating biological pathways. This guide provides a comprehensive overview of the substrate's specificity, detailed experimental protocols for its use, and its application in drug development, with a focus on the underlying signaling pathways of its target proteases.
The principle of this compound lies in its enzymatic cleavage. The hydrolysis of the amide bond between the arginine residue and the p-nitroanilide (pNA) moiety by a target protease releases the yellow-colored pNA molecule. The rate of pNA release, which can be monitored spectrophotometrically by measuring the absorbance at 405 nm, is directly proportional to the enzymatic activity.[1] This allows for a continuous and quantitative assessment of protease function.
Substrate Specificity and Enzyme Kinetics
This compound is primarily recognized and cleaved by serine proteases that exhibit a preference for arginine at the P1 position of their substrate. The specificity of this substrate is not absolute, and it can be hydrolyzed by a range of proteases with varying efficiencies. The key kinetic parameters, Michaelis constant (Km) and catalytic rate constant (kcat), quantify the affinity of an enzyme for the substrate and its turnover rate, respectively.
Key Proteases and their Interaction with this compound
-
Thrombin: This enzyme, central to the blood coagulation cascade, shows high affinity and catalytic efficiency for this compound. The substrate is frequently used as a reliable tool for measuring thrombin activity in purified systems and biological samples.[2]
-
Trypsin: A key digestive and regulatory serine protease, trypsin also readily cleaves this compound. This substrate is often employed in assays to measure pancreatic trypsin activity and to screen for trypsin inhibitors.[3]
-
Plasmin: As the primary enzyme of the fibrinolytic system responsible for dissolving blood clots, plasmin can also hydrolyze this compound, although generally with lower efficiency compared to thrombin.
-
Prostate-Specific Antigen (PSA): this compound has been utilized as a substrate in assays designed to measure the activity of PSA, a serine protease used as a biomarker for prostate cancer.[3]
-
Factor Xa: It is important to note that this compound is reported to be insensitive to cleavage by Factor Xa, another critical enzyme in the coagulation cascade.[4] This selectivity enhances its utility in distinguishing thrombin activity from Factor Xa activity in complex biological mixtures.
Quantitative Data on Enzyme-Substrate Interactions
The following table summarizes the available quantitative data for the interaction of various proteases with the this compound substrate.
| Enzyme | Source | Km (μM) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) | Reference |
| Thrombin | Human α-thrombin | 4.18 | 127 | 3.04 x 10⁷ | [2] |
| Trypsin | Bovine | Not Reported | Not Reported | Not Reported | |
| Plasmin | Human | Not Reported | Not Reported | Not Reported |
Note: While this compound is widely reported as a substrate for trypsin and plasmin, specific Km and kcat values were not consistently available in the reviewed literature.
Experimental Protocols
The chromogenic nature of this compound allows for straightforward and robust assay design. Below are detailed methodologies for key experiments.
General Protocol for Serine Protease Activity Assay
This protocol provides a basic framework that can be adapted for various serine proteases.
Materials:
-
This compound substrate
-
Purified serine protease (e.g., thrombin, trypsin)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Substrate Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol). Further dilute the stock solution in Assay Buffer to the desired final working concentration (typically in the range of 100-500 µM).
-
Enzyme Preparation: Prepare a stock solution of the purified protease in Assay Buffer. Perform serial dilutions to determine the optimal enzyme concentration that yields a linear reaction rate over a reasonable time course.
-
Assay Setup:
-
Add a defined volume of Assay Buffer to each well of the 96-well microplate.
-
Add the protease solution to the appropriate wells.
-
Include control wells containing only Assay Buffer and substrate (no enzyme) to measure the background rate of substrate hydrolysis.
-
-
Initiation of Reaction: Add the this compound working solution to all wells to initiate the enzymatic reaction.
-
Measurement: Immediately place the microplate in a pre-warmed (e.g., 37°C) microplate reader. Measure the absorbance at 405 nm at regular intervals (e.g., every 30-60 seconds) for a defined period (e.g., 10-30 minutes).
-
Data Analysis:
-
Calculate the rate of reaction (V₀) from the linear portion of the absorbance versus time plot.
-
The molar concentration of p-nitroanilide produced can be calculated using the Beer-Lambert law (ε of pNA at 405 nm is approximately 10,000 M⁻¹cm⁻¹).
-
Enzyme activity is typically expressed as µmol of pNA produced per minute per mg of enzyme.
-
High-Throughput Screening (HTS) Assay for Protease Inhibitors
This protocol is designed for screening large compound libraries for potential inhibitors of a target serine protease.
Materials:
-
This compound substrate
-
Purified serine protease
-
Assay Buffer
-
Compound library dissolved in DMSO
-
384-well microplates
-
Automated liquid handling system
-
Microplate reader
Procedure:
-
Compound Plating: Using an automated liquid handler, dispense a small volume (e.g., 50-100 nL) of each compound from the library into the wells of a 384-well microplate. Include appropriate controls:
-
Negative control: Wells with enzyme and substrate but no inhibitor (100% activity).
-
Positive control: Wells with a known inhibitor of the target protease.
-
-
Enzyme Addition: Add a pre-determined concentration of the protease in Assay Buffer to all wells.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature to allow the compounds to interact with the enzyme.
-
Substrate Addition: Add the this compound substrate solution to all wells to start the reaction.
-
Kinetic Read: Immediately transfer the plate to a microplate reader and measure the absorbance at 405 nm kinetically over a period of 10-20 minutes.
-
Data Analysis:
-
Calculate the reaction rate for each well.
-
Normalize the data to the controls:
-
% Inhibition = 100 * (1 - (Ratecompound - Ratebackground) / (Rateno inhibitor - Ratebackground))
-
-
Identify "hits" as compounds that exhibit inhibition above a certain threshold (e.g., >50%).
-
Signaling Pathways and Biological Context
The proteases that cleave this compound are involved in critical physiological and pathological signaling pathways. Understanding these pathways is essential for drug development professionals aiming to modulate their activity.
Thrombin and Protease-Activated Receptors (PARs)
Thrombin exerts its cellular effects largely through the activation of a family of G protein-coupled receptors known as Protease-Activated Receptors (PARs), particularly PAR1.
Caption: Thrombin-mediated activation of PAR1 signaling cascade.
Trypsin and PAR2 Signaling
Trypsin is a primary activator of PAR2, which is involved in inflammation, pain, and cancer progression.
Caption: Trypsin-induced activation of the PAR2 signaling pathway.
Plasmin and the Fibrinolytic Pathway
Plasmin's primary role is the degradation of fibrin (B1330869) clots, a crucial process for maintaining blood vessel patency.
References
Z-Gly-Pro-Arg-pNA: A Technical Guide to its Mechanism of Action and Application in Protease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Gly-Pro-Arg-pNA (Nα-Carbobenzoxy-glycyl-L-prolyl-L-arginine-p-nitroanilide) is a synthetic chromogenic substrate widely employed in the study of serine proteases. Its specific peptide sequence mimics the cleavage sites of several key enzymes involved in physiological and pathological processes, making it an invaluable tool for enzyme kinetics, inhibitor screening, and diagnostic assay development. This technical guide provides an in-depth overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its enzymatic hydrolysis and related biological pathways.
Core Mechanism of Action
The fundamental principle behind this compound lies in its targeted enzymatic cleavage, which results in a quantifiable color change. The substrate is composed of a tripeptide sequence (Gly-Pro-Arg) linked to a p-nitroanilide (pNA) chromophore. The N-terminus is protected by a carbobenzoxy (Z) group to prevent non-specific degradation by aminopeptidases.
Serine proteases with trypsin-like specificity, which preferentially cleave peptide bonds C-terminal to arginine (Arg) or lysine (B10760008) residues, recognize the Gly-Pro-Arg sequence. The enzyme's active site catalyzes the hydrolysis of the amide bond between the arginine residue and the p-nitroanilide group. This cleavage event liberates the p-nitroaniline molecule, which is yellow in solution and exhibits a strong absorbance at a wavelength of 405 nm.
The rate of p-nitroaniline release is directly proportional to the enzymatic activity under conditions where the substrate is not limiting. By monitoring the change in absorbance at 405 nm over time using a spectrophotometer, the kinetics of the enzymatic reaction can be accurately determined.
Quantitative Data: Enzyme Kinetics
The efficiency of this compound as a substrate for various serine proteases can be quantitatively described by the Michaelis-Menten kinetic parameters, Km and kcat. Km reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax) and is an indicator of the affinity between the enzyme and the substrate. kcat, the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time.
| Enzyme | Source | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Thrombin | Human α-thrombin | 4.18 | 127 | 3.04 x 10⁷ |
| Trypsin | Bovine | Not available for this compound. For the similar substrate Bz-GPA-pNA, Km is 15.6 µM and kcat is 0.081 s⁻¹. | Not available for this compound. | Not available for this compound. |
| Prostate-Specific Antigen (PSA) | Human | Not available for this compound. PSA exhibits chymotrypsin-like activity and its kinetics are often studied with substrates like MeO-Suc-Arg-Pro-Tyr-pNA. | Not available for this compound. | Not available for this compound. |
Experimental Protocols
The following are generalized protocols for measuring the activity of thrombin, trypsin, and PSA using this compound. These should be optimized for specific experimental conditions.
Experimental Workflow Overview
Thrombin Activity Assay
-
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.0.
-
Substrate Stock Solution: 10 mM this compound in DMSO.
-
Thrombin Solution: Prepare a stock solution of human α-thrombin in assay buffer and dilute to the desired working concentration immediately before use.
-
-
Procedure:
-
Prepare the reaction mixture in a 96-well microplate. To each well, add:
-
180 µL of Assay Buffer.
-
10 µL of this compound stock solution (final concentration 0.5 mM).
-
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of the thrombin solution to each well.
-
Immediately measure the absorbance at 405 nm in a microplate reader at 37°C. Take readings every minute for 15-30 minutes.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time curve.
-
Trypsin Activity Assay
-
Reagents:
-
Assay Buffer: 100 mM Tris-HCl, 10 mM CaCl₂, pH 8.0.
-
Substrate Stock Solution: 10 mM this compound in DMSO.
-
Trypsin Solution: Prepare a stock solution of bovine trypsin in 1 mM HCl and dilute in assay buffer to the desired working concentration just before the assay.
-
-
Procedure:
-
In a 96-well microplate, add the following to each well:
-
170 µL of Assay Buffer.
-
20 µL of this compound stock solution (final concentration 1 mM).
-
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Start the reaction by adding 10 µL of the trypsin solution.
-
Monitor the increase in absorbance at 405 nm at 37°C for 10-20 minutes.
-
Determine the initial velocity from the linear phase of the reaction.
-
Prostate-Specific Antigen (PSA) Activity Assay
-
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.5.
-
Substrate Stock Solution: 10 mM this compound in DMSO.
-
PSA Solution: Prepare a stock solution of human PSA in assay buffer and dilute as needed.
-
-
Procedure:
-
Add the following to each well of a 96-well microplate:
-
180 µL of Assay Buffer.
-
10 µL of this compound stock solution (final concentration 0.5 mM).
-
-
Pre-warm the plate to 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of the PSA solution.
-
Measure the absorbance at 405 nm at 37°C at regular intervals for up to 60 minutes, as PSA activity may be lower than thrombin or trypsin with this substrate.
-
Calculate the initial reaction velocity.
-
Relevant Signaling Pathways
The enzymes that cleave this compound are involved in critical signaling pathways. Understanding these pathways provides context for the application of this substrate in drug development and disease research.
Thrombin Signaling Pathway
Thrombin is a central enzyme in the coagulation cascade and also a potent activator of cellular signaling through Protease-Activated Receptors (PARs).
Prostate-Specific Antigen (PSA) and Prostate Cancer Progression
While primarily known as a biomarker, PSA's enzymatic activity is implicated in the progression of prostate cancer through the cleavage of various substrates in the tumor microenvironment, potentially influencing cell growth, invasion, and angiogenesis.
Conclusion
This compound is a versatile and reliable tool for the study of serine proteases. Its straightforward mechanism of action, coupled with the ease of detection of its hydrolysis product, makes it suitable for a wide range of applications in basic research and drug development. This guide has provided a comprehensive overview of its core principles, quantitative data, experimental methodologies, and the biological context of its target enzymes, equipping researchers with the foundational knowledge for its effective utilization.
An In-depth Technical Guide to Z-Gly-Pro-Arg-pNA: A Chromogenic Substrate for Serine Protease Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chromogenic substrate Nα-Carbobenzoxy-glycyl-L-prolyl-L-arginine-p-nitroanilide (Z-Gly-Pro-Arg-pNA), a vital tool for the kinetic analysis of various serine proteases. We will delve into its mechanism of action, target enzymes, quantitative kinetic parameters, and detailed experimental protocols.
Introduction and Principle of Action
This compound, also known by the trade name Chromozym TH, is a synthetic tripeptide covalently linked to a p-nitroaniline (pNA) chromophore. It is designed to mimic the natural cleavage sites for trypsin-like serine proteases, which preferentially cleave peptide bonds C-terminal to arginine or lysine (B10760008) residues.
The utility of this substrate lies in its straightforward chromogenic reporting mechanism. In its intact form, the substrate is colorless. However, upon enzymatic hydrolysis of the amide bond between the C-terminal arginine and the pNA group, the yellow-colored p-nitroaniline is released. The rate of pNA formation, which can be continuously monitored by measuring the increase in absorbance at 405-410 nm, is directly proportional to the enzymatic activity under appropriate conditions (initial velocity).
Caption: Enzymatic cleavage of this compound releases the chromophore p-nitroaniline.
Target Enzymes and Specificity
This compound is a substrate for several important serine proteases. Its primary application is for the sensitive assay of thrombin , a key enzyme in the coagulation cascade.[1] However, it is also readily cleaved by other proteases, including:
-
Trypsin: A digestive enzyme produced in the pancreas.
-
Plasmin: The main enzyme involved in fibrinolysis (the breakdown of blood clots).
-
Post-Proline Cleaving Enzymes (PPCEs): A class of endopeptidases that cleave peptide bonds on the carboxyl side of proline residues.
It is important to note that while this substrate is sensitive, it is not entirely specific. For instance, it is readily hydrolyzed by both plasmin and trypsin, which can be a confounding factor when analyzing complex biological samples.[1] Conversely, it shows very low sensitivity to Factor Xa, another critical enzyme in the coagulation cascade.[1]
Application in Prostate-Specific Antigen (PSA) Assays
This compound is not a direct substrate for Prostate-Specific Antigen (PSA), as PSA has chymotrypsin-like activity. Instead, it is used in assays to measure "PSA-activated proteases".[2] For example, it has been used to determine the activity of an enterokinase-PSA-trypsin complex, where PSA is part of a cascade that activates a trypsin-like enzyme, and the activity of that final enzyme is then measured using this compound.[3][4]
Quantitative Data: Kinetic Parameters
The efficiency of an enzyme with a given substrate is defined by its Michaelis-Menten kinetic parameters, primarily the Michaelis constant (Km) and the catalytic constant (kcat).
-
Km (Michaelis Constant): Represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). A lower Km value indicates a higher affinity of the enzyme for the substrate.
-
kcat (Turnover Number): Represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate.
-
kcat/Km (Catalytic Efficiency): This ratio is a measure of how efficiently an enzyme converts a substrate into a product and is a useful parameter for comparing the specificity of an enzyme for different substrates.
Below is a summary of available kinetic data for the hydrolysis of this compound by various proteases.
| Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) | Conditions |
| Human α-Thrombin | 4.18 ± 0.22 | 127 ± 8 | 30.4 | pH 7.8, 25°C |
| Bovine α-Thrombin | 3.61 ± 0.15 | 100 ± 1 | 27.7 | pH 7.8, 25°C |
| Trypsin (Bovine) | N/A | N/A | N/A | Specific Km and kcat values for this substrate are not readily available in the cited literature. However, its relative rate of hydrolysis by trypsin is high. |
| Plasmin (Human) | N/A | N/A | N/A | Specific Km and kcat values for this substrate are not readily available in the cited literature. It is hydrolyzed to a lesser extent than by thrombin or trypsin.[1] |
N/A: Not available in the searched literature.
Experimental Protocols
Detailed Protocol for Thrombin Activity Assay
This protocol is adapted from standard methodologies for measuring thrombin activity using Chromozym TH.
A. Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.3, containing 227 mM NaCl.
-
Preparation: Dissolve 6.06 g of Tris base and 1.33 g of NaCl in ~800 mL of deionized water. Adjust pH to 8.3 with 2 M HCl. Bring the final volume to 1 L. For enhanced stability of dilute enzyme solutions, 1 mg/mL Bovine Serum Albumin (BSA) can be added.
-
-
Substrate Stock Solution: 1.9 mM this compound.
-
Preparation: The molecular weight of the free base is 582.61 g/mol . Dissolve ~5.5 mg in 5 mL of deionized water. This solution is stable for several weeks when stored at 2-8°C.
-
-
Thrombin Standard: Prepare a stock solution of purified human thrombin (e.g., 100 U/mL) in a stability-enhancing buffer. Create a series of dilutions in ice-cold Assay Buffer immediately before use to generate a standard curve (e.g., 0 to 1.0 U/mL).
-
Sample Preparation: If using plasma or serum, samples may require dilution in the Assay Buffer to ensure the activity falls within the linear range of the standard curve.
B. Assay Procedure (96-well plate format):
-
Add 170 µL of Assay Buffer to each well of a clear, flat-bottom 96-well microplate.
-
Add 10 µL of the Thrombin Standard or unknown sample to the appropriate wells.
-
Pre-incubate the plate at the desired reaction temperature (e.g., 25°C or 37°C) for 5 minutes.
-
Initiate the reaction by adding 20 µL of the 1.9 mM Substrate Stock Solution to each well. The final substrate concentration will be approximately 0.19 mM.
-
Immediately place the plate in a microplate reader capable of measuring absorbance at 405 nm.
-
Measure the absorbance kinetically every 30-60 seconds for 10-30 minutes.
C. Data Analysis:
-
For each sample and standard, determine the rate of reaction (V) by calculating the change in absorbance per minute (ΔA405/min) from the linear portion of the kinetic curve.
-
Subtract the rate of the blank (no enzyme) from all measurements.
-
Plot the V (ΔA405/min) for the thrombin standards against their known concentrations (U/mL) to generate a standard curve.
-
Determine the concentration of thrombin in the unknown samples by interpolating their reaction rates from the standard curve.
Caption: Standard experimental workflow for a protease assay using this compound.
Relevant Biological Pathway: The Coagulation Cascade
Thrombin (Factor IIa) is the central effector protease in the coagulation cascade. Its primary role is to convert soluble fibrinogen into insoluble fibrin (B1330869) strands, which form the mesh of a stable blood clot. The activity of thrombin is tightly regulated by a complex series of activation steps (the intrinsic, extrinsic, and common pathways) and by endogenous inhibitors. Measuring thrombin activity with a substrate like this compound is crucial for diagnosing clotting disorders and for the development of anticoagulant drugs that target this enzyme.
Caption: Simplified coagulation cascade highlighting the central role of Thrombin (Factor IIa).
References
- 1. Synthesis and kinetic parameters of hydrolysis by trypsin of some acyl-arginyl-p-nitroanilides and peptides containing arginyl-p-nitroanilide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. benchchem.com [benchchem.com]
- 4. Z-Gly-Pro-Arg p-nitroanilide acetate salt protease substrate | 66648-35-9 [sigmaaldrich.com]
Z-Gly-Pro-Arg-pNA: An In-depth Technical Guide to its Enzyme Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-carbobenzoxy-glycyl-L-prolyl-L-arginine-p-nitroanilide (Z-Gly-Pro-Arg-pNA) is a widely utilized chromogenic substrate for a variety of serine proteases. Its specificity for enzymes that cleave after an arginine residue makes it an invaluable tool in enzyme kinetics, inhibitor screening, and diagnostic assays. This technical guide provides a comprehensive overview of the enzyme kinetics of this compound, complete with detailed experimental protocols, quantitative data, and visual representations of relevant biological pathways and experimental workflows.
Core Concepts in this compound Enzyme Kinetics
The enzymatic hydrolysis of this compound by a target protease results in the release of the chromogenic molecule p-nitroanilide (pNA). The rate of pNA formation, which can be monitored spectrophotometrically by measuring the increase in absorbance at 405 nm, is directly proportional to the enzyme's activity. This principle allows for the precise determination of key kinetic parameters, such as the Michaelis constant (Km) and the catalytic rate constant (kcat), which are fundamental to characterizing enzyme-substrate interactions and inhibitor efficacy.
Data Presentation: Kinetic Parameters of Proteases with this compound
The following table summarizes the known quantitative kinetic data for the hydrolysis of this compound by various serine proteases. It is important to note that while this compound is a substrate for trypsin and plasmin, specific Km and kcat values are not consistently reported across the literature and can vary based on experimental conditions. For Factor Xa, literature suggests it is largely insensitive to this substrate.
| Enzyme | Source | Km (µM) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) |
| Thrombin | Human α-thrombin | 4.18 | 127 | 3.04 x 10⁷ |
| Trypsin | Bovine | Not consistently reported | Not consistently reported | Hydrolyzed to varying degrees |
| Plasmin | Human | Not consistently reported | Not consistently reported | Hydrolyzed to varying degrees |
| Urokinase | Human | Not consistently reported | Not consistently reported | Substrate activity observed |
| Factor Xa | Bovine | Insensitive | - | - |
Experimental Protocols
General Assay Protocol for Protease Activity using this compound
This protocol provides a general framework for determining the kinetic parameters of a serine protease using this compound. Specific concentrations and incubation times may need to be optimized for each enzyme.
Materials:
-
This compound substrate stock solution (e.g., 10 mM in DMSO)
-
Purified serine protease (e.g., thrombin, trypsin, plasmin)
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Substrate Dilutions: Prepare a series of dilutions of the this compound stock solution in assay buffer to achieve a range of final concentrations (e.g., 0.5 µM to 200 µM).
-
Prepare Enzyme Solution: Dilute the purified enzyme in cold assay buffer to a final concentration that yields a linear rate of substrate hydrolysis over the desired time course.
-
Assay Setup: To each well of the 96-well microplate, add:
-
50 µL of assay buffer
-
25 µL of the appropriate this compound dilution
-
-
Initiate Reaction: Add 25 µL of the diluted enzyme solution to each well to start the reaction.
-
Kinetic Measurement: Immediately place the microplate in the reader and measure the absorbance at 405 nm every minute for 15-30 minutes at a constant temperature (e.g., 37°C).
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot. The rate of pNA formation can be calculated using the Beer-Lambert law (ε₄₀₅ for pNA = 10,600 M⁻¹cm⁻¹).
-
Plot the initial velocities against the corresponding substrate concentrations.
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax.
-
Calculate kcat from the Vmax and the enzyme concentration used.
-
Specific Protocol for Thrombin Activity Assay
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.1% PEG-8000, pH 8.0. Thrombin Concentration: 1-5 nM. Substrate Concentration Range: 1-100 µM. Incubation Time: 15 minutes at 37°C.
Mandatory Visualizations
Experimental Workflow for Enzyme Kinetic Analysis
Caption: Workflow for determining enzyme kinetic parameters using this compound.
The Coagulation Cascade
Caption: The intrinsic, extrinsic, and common pathways of the coagulation cascade.
Thrombin Signaling Pathway
Caption: Simplified overview of thrombin signaling through PARs.
Conclusion
This compound remains a cornerstone chromogenic substrate for the study of serine proteases involved in critical physiological and pathological processes. Its reliable performance in kinetic assays provides researchers and drug development professionals with a robust tool for elucidating enzyme mechanisms, quantifying inhibitor potency, and developing novel therapeutics. The standardized protocols and compiled data within this guide offer a solid foundation for the effective application of this compound in the laboratory.
Z-Gly-Pro-Arg-pNA: A Technical Guide for Researchers
This technical guide provides an in-depth overview of the structure, properties, and applications of the chromogenic substrate Z-Gly-Pro-Arg-pNA, designed for researchers, scientists, and professionals in drug development.
Core Structure and Physicochemical Properties
This compound, also known as Chromozym TH, is a synthetic tripeptide derivative widely used in enzymatic assays. The N-terminus is protected by a benzyloxycarbonyl (Z) group, and the C-terminus is linked to a p-nitroaniline (pNA) moiety. The peptide sequence, Glycyl-prolyl-arginine, is specifically recognized and cleaved by certain serine proteases.
The enzymatic cleavage of the amide bond between arginine and p-nitroaniline releases the yellow-colored p-nitroaniline, which can be quantified spectrophotometrically. This property forms the basis of its use as a chromogenic substrate.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₇H₃₄N₈O₇ | [1] |
| Molecular Weight | 582.61 g/mol (free base) | [1] |
| Appearance | White to off-white powder | [2] |
| Solubility | Soluble in methanol (B129727) (20 mg/mL) and ethanol (B145695) (10 mg/mL). | [3] |
| Storage | Store at -20°C. | [3] |
Applications in Enzymatic Assays
This compound is a versatile substrate for monitoring the activity of several serine proteases. Its primary applications include the kinetic analysis of thrombin, trypsin, and prostate-specific antigen (PSA).
Thrombin Activity
This compound is an excellent substrate for thrombin, a key enzyme in the coagulation cascade. The hydrolysis of the substrate by thrombin is routinely used to determine thrombin activity in purified samples and biological fluids.[4]
Table 2: Kinetic Parameters for Thrombin-mediated Hydrolysis of this compound
| Enzyme Source | K_m (μM) | k_cat (s⁻¹) | Conditions | Reference |
| Human α-thrombin | 4.18 ± 0.22 | 127 ± 8 | pH 7.8, 25°C | [4] |
| Bovine α-thrombin | 3.61 ± 0.15 | 100 ± 1 | pH 7.8, 25°C | [4] |
Trypsin Activity
Prostate-Specific Antigen (PSA) Activity
This compound serves as a substrate in assays designed to measure the proteolytic activity of PSA, particularly in complex biological samples or in studies of PSA activation.[1][3]
Experimental Protocols
The following are generalized protocols for the use of this compound in enzymatic assays. These should be optimized based on specific experimental conditions, such as enzyme concentration, buffer composition, and instrumentation.
General Principle of Chromogenic Assay
The enzymatic activity is determined by measuring the rate of p-nitroaniline (pNA) release, which is monitored by the increase in absorbance at approximately 405 nm. The concentration of pNA can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of pNA, c is the concentration, and l is the path length of the cuvette or microplate well. The molar extinction coefficient for p-nitroaniline at 405 nm is approximately 9,960 M⁻¹cm⁻¹.
Thrombin Activity Assay Protocol
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.0.
-
Substrate Stock Solution: Dissolve this compound in a suitable solvent like methanol or DMSO to a stock concentration of 10 mM.
-
Thrombin Solution: Prepare a dilution series of thrombin in the assay buffer.
-
-
Assay Procedure:
-
Pipette 180 µL of assay buffer into the wells of a 96-well microplate.
-
Add 10 µL of the thrombin solution to each well.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of the substrate stock solution to each well.
-
Immediately measure the absorbance at 405 nm in a microplate reader, taking kinetic readings every minute for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔA/min) from the linear portion of the kinetic curve.
-
Convert the rate to molar concentration of pNA produced per minute using the molar extinction coefficient.
-
Trypsin Activity Assay Protocol
-
Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, 10 mM CaCl₂, pH 8.0.[5]
-
Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in methanol or DMSO.
-
Trypsin Solution: Dilute trypsin in a suitable buffer (e.g., 1 mM HCl) to the desired concentration.
-
-
Assay Procedure:
-
Follow the same pipetting and measurement steps as the thrombin assay, substituting trypsin for thrombin.
-
-
Data Analysis:
-
Analyze the kinetic data as described for the thrombin assay.
-
PSA Activity Assay Protocol
-
Reagent Preparation:
-
Assay Buffer: Buffer conditions may vary, a common buffer is 50 mM Tris-HCl, 150 mM NaCl, pH 7.5.
-
Substrate Stock Solution: 10 mM this compound in DMSO.
-
PSA Sample: Purified active PSA or biological samples containing PSA.
-
-
Assay Procedure:
-
The assay can be performed in a 96-well plate format similar to the thrombin and trypsin assays.
-
Incubate the PSA sample with the substrate and monitor the change in absorbance at 405 nm over time.
-
-
Data Analysis:
-
Calculate the enzymatic activity based on the rate of p-nitroaniline formation.
-
Visualizations
Enzymatic Reaction
The following diagram illustrates the enzymatic cleavage of this compound.
References
- 1. This compound | Others 16 | 66648-35-9 | Invivochem [invivochem.com]
- 2. researchgate.net [researchgate.net]
- 3. Z-Gly-Pro-Arg p-nitroanilide acetate salt protease substrate | Sigma-Aldrich [sigmaaldrich.com]
- 4. The action of thrombin on peptide p-nitroanilide substrates: hydrolysis of Tos-Gly-Pro-Arg-pNA and D-Phe-Pip-Arg-pNA by human alpha and gamma and bovine alpha and beta-thrombins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and kinetic parameters of hydrolysis by trypsin of some acyl-arginyl-p-nitroanilides and peptides containing arginyl-p-nitroanilide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis of N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide: Mechanism of Trypsin Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to Z-Gly-Pro-Arg-pNA
Introduction: Nα-Cbz-Glycyl-L-Prolyl-L-Arginine-p-nitroanilide, commonly abbreviated as Z-Gly-Pro-Arg-pNA, is a synthetic chromogenic peptide substrate used extensively in biochemical and medical research. Its specific amino acid sequence makes it a target for various serine proteases. Upon enzymatic cleavage, it releases a yellow-colored compound, p-nitroaniline (pNA), which allows for direct, real-time spectrophotometric monitoring of enzyme activity. This guide provides a comprehensive overview of its technical specifications, mechanism of action, experimental protocols, and applications for researchers, scientists, and drug development professionals.
Core Product Specifications
The physicochemical properties of this compound are critical for its proper handling, storage, and use in experimental settings. The following table summarizes its key specifications.
| Property | Value | Reference |
| Synonyms | Z-GPR-pNA; Cbthis compound; Carbobenzoxyglycyl-prolyl-arginine-4-nitroanilide | [1] |
| CAS Number | 66648-35-9 | [1][2] |
| Molecular Formula | C₂₇H₃₄N₈O₇ (free base) | [1] |
| Molecular Weight | 582.61 g/mol (free base basis) | [1][2] |
| Form | Powder | [1] |
| Assay (Purity) | ≥98% (by TLC) | [2] |
| Solubility | Methanol (B129727): 20 mg/mL; Also soluble in DMSO. | [1][3] |
| Storage Temperature | -20°C | [1] |
| Appearance | Clear, colorless to light yellow solution in methanol. | [1] |
Mechanism of Action
This compound is a tool for measuring the proteolytic activity of enzymes that recognize and cleave the peptide bond on the C-terminal side of the arginine residue. The N-terminus is protected by a carboxybenzyl (Z) group, and the C-terminus is linked to p-nitroaniline (pNA). In its intact form, the substrate is colorless. When a target protease cleaves the amide bond between arginine and pNA, the free p-nitroaniline is released. This product has a high molar extinction coefficient and imparts a yellow color to the solution, which can be quantified by measuring the absorbance of light at a wavelength of 405-410 nm.[4][5] The rate of pNA release is directly proportional to the enzyme's activity under specific conditions.
Applications and Target Enzymes
This substrate is utilized to assay several key serine proteases involved in physiological and pathological processes. Its versatility makes it a valuable tool in drug discovery for screening enzyme inhibitors and in clinical diagnostics.
Key Target Proteases:
-
Thrombin: A critical enzyme in the coagulation cascade. This compound is a well-characterized substrate for thrombin.[6][7]
-
Prostate-Specific Antigen (PSA): Used to measure the activity of PSA and PSA-activated proteases, which are relevant in the tumor microenvironment of prostate cancer.[2][8]
-
Trypsin: A digestive enzyme found in the pancreas; the substrate is used to measure pancreatic trypsin activity.[8]
-
Urokinase (uPA) and Plasmin: Key enzymes in the fibrinolytic system, responsible for breaking down blood clots.[7]
-
Factor Xa: An essential enzyme in the coagulation cascade, positioned at the convergence of the intrinsic and extrinsic pathways.[7]
Kinetic Data for Thrombin
| Parameter | Value |
|---|---|
| kcat | 127 s⁻¹ |
| Km | 4.18 µM |
Data from Bachem product information[6]
Experimental Protocols
The following provides a generalized, detailed methodology for performing a chromogenic protease assay using this compound. Adjustments to buffer composition, pH, and substrate concentration may be necessary depending on the specific enzyme being studied.
1. Materials Required:
-
This compound substrate
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Methanol
-
Purified target enzyme
-
Reaction buffer (e.g., Tris-HCl or PBS, pH 7.2-8.0)
-
Microplate reader or spectrophotometer with 405 nm filter
-
96-well microplates or cuvettes
2. Preparation of Reagents:
-
Substrate Stock Solution (e.g., 10 mM):
-
Calculate the mass of this compound needed for the desired volume and concentration (MW = 582.61 g/mol ).
-
Dissolve the powder in DMSO or methanol to create a concentrated stock solution. Ensure it is fully dissolved. According to product data, a concentration of 20 mg/mL (~34 mM) in methanol is achievable.[3]
-
Store the stock solution in small aliquots at -20°C, protected from light.
-
-
Working Substrate Solution: Dilute the stock solution in the reaction buffer to a working concentration. The final concentration in the assay should typically be around the enzyme's Km value, if known.
-
Enzyme Solution: Dilute the purified enzyme in cold reaction buffer to the desired concentration just before use.
3. Assay Procedure:
-
Set up the microplate by adding the reaction buffer to all wells.
-
Add the enzyme solution to the appropriate wells. Include "no-enzyme" controls to measure substrate auto-hydrolysis.
-
Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes to allow all components to reach thermal equilibrium.
-
Initiate the reaction by adding the working substrate solution to all wells.
-
Immediately place the plate in the spectrophotometer and begin kinetic measurements, recording the absorbance at 405 nm every 30-60 seconds for 15-30 minutes.
4. Data Analysis:
-
For each well, plot absorbance (A₄₀₅) versus time (t).
-
Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the curve (ΔA/Δt).
-
Subtract the slope of the "no-enzyme" control from the slopes of the enzyme-containing wells.
-
Convert the rate (ΔA/min) to molar concentration using the Beer-Lambert law (A = εcl), where ε for p-nitroaniline is ~10,000 M⁻¹cm⁻¹.
References
- 1. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 2. Z-Gly-Pro-Arg p-nitroanilide acetate salt protease substrate | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Z-Val-Gly-Arg-pNA (Urokinase Substrate I) - Echelon Biosciences [echelon-inc.com]
- 6. shop.bachem.com [shop.bachem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. This compound | Others 16 | 66648-35-9 | Invivochem [invivochem.com]
An In-Depth Technical Guide to Z-Gly-Pro-Arg-pNA (CAS Number: 66648-35-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chromogenic substrate Z-Gly-Pro-Arg-pNA, a valuable tool in protease research and drug discovery. This document details its chemical properties, mechanism of action, and applications in studying key enzymes such as thrombin, trypsin, and prostate-specific antigen (PSA). Included are detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways and experimental workflows.
Introduction to this compound
This compound, also known as Chromozym TH, is a synthetic tripeptide linked to a p-nitroanilide (pNA) chromophore.[1] Its chemical structure is N-carbobenzoxy-glycyl-L-prolyl-L-arginine-p-nitroanilide. This compound serves as a highly specific substrate for certain serine proteases. The enzymatic cleavage of the amide bond between the arginine residue and the p-nitroanilide group releases the yellow-colored pNA molecule, which can be quantified spectrophotometrically.[2] This property allows for a continuous and sensitive assay of protease activity.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. The acetate (B1210297) salt form is commonly used in experimental settings.
| Property | Value | Reference |
| CAS Number | 66648-35-9 | [1] |
| Molecular Formula | C27H34N8O7 (free base) | [1] |
| Molecular Weight | 582.61 g/mol (free base) | [1] |
| Appearance | White to yellowish powder | [3] |
| Solubility | Methanol (B129727): 20 mg/mL | |
| Ethanol: 20 mg/mL (may require heating) | ||
| DMSO | [2] | |
| Storage Temperature | -20°C (powder) |
Mechanism of Action
This compound is a substrate that enables the colorimetric detection of protease activity. The core of its function lies in the enzymatic hydrolysis of the peptide bond between the C-terminal arginine residue and the p-nitroanilide (pNA) group.
In its intact form, the substrate is colorless. However, upon cleavage by a specific protease, the pNA molecule is released. In solution, free p-nitroaniline has a distinct yellow color with a maximum absorbance at approximately 405-410 nm. The rate of pNA release, and therefore the rate of color development, is directly proportional to the enzymatic activity of the protease under investigation. This allows for real-time kinetic analysis of the enzyme.
Caption: Enzymatic cleavage of this compound and detection of the chromogenic product.
Applications and Target Enzymes
This compound is a versatile substrate for assaying the activity of several key serine proteases.
Thrombin
Thrombin is a crucial enzyme in the blood coagulation cascade. This compound is a highly sensitive substrate for thrombin, making it widely used in coagulation research and for the screening of thrombin inhibitors.
Quantitative Data: Thrombin Kinetics
| Enzyme | Km (µM) | kcat (s⁻¹) | Conditions |
| Human α-thrombin | 4.18 ± 0.22 | 127 ± 8 | pH 7.8, 25°C |
| Bovine α-thrombin | 3.61 ± 0.15 | 100 ± 1 | pH 7.8, 25°C |
Thrombin Signaling Pathway
Thrombin exerts its effects by cleaving Protease-Activated Receptors (PARs) on the surface of cells like platelets and endothelial cells. This cleavage unmasks a new N-terminus that acts as a tethered ligand, activating the receptor and initiating downstream signaling cascades through G-proteins, leading to cellular responses such as platelet aggregation and inflammation.
Caption: Simplified thrombin signaling cascade via PARs.
Trypsin
Trypsin is a digestive enzyme that breaks down proteins in the small intestine. This compound can also be used to measure the activity of trypsin.[2] While specific kinetic parameters for this compound with trypsin are not as readily available as for thrombin, the substrate is effectively cleaved by trypsin due to the presence of arginine at the P1 position.
Prostate-Specific Antigen (PSA)
Prostate-Specific Antigen (PSA) is a serine protease produced by the prostate gland. It is a well-known biomarker for prostate cancer. This compound is used as a photometric substrate for the detection of PSA-activated proteases.[1][2] This is particularly relevant in the context of developing prodrugs that are selectively activated by PSA in the tumor microenvironment.
PSA Signaling in Prostate Cancer
Elevated PSA levels are associated with prostate cancer progression. PSA can influence the tumor microenvironment by cleaving various proteins, which can impact cell growth, invasion, and angiogenesis. It is also involved in a regulatory loop with the Androgen Receptor (AR).
Caption: Role of PSA in modulating the tumor microenvironment.
Experimental Protocols
The following are generalized protocols for a chromogenic protease assay using this compound. These should be optimized for the specific enzyme and experimental conditions.
Reagent Preparation
-
Assay Buffer: Prepare a buffer suitable for the target enzyme (e.g., for thrombin: 50 mM Tris-HCl, 150 mM NaCl, pH 7.8). The optimal pH and ionic strength should be determined empirically.
-
Substrate Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent such as DMSO or methanol. For example, dissolve the substrate in methanol to a concentration of 20 mg/mL. Store aliquots at -20°C.
-
Enzyme Solution: Prepare a stock solution of the purified protease in the assay buffer. The final concentration should be determined to ensure a linear rate of product formation over the desired time course.
-
p-Nitroaniline Standard Curve: To accurately quantify the amount of released pNA, prepare a standard curve.
-
Prepare a stock solution of p-nitroaniline in the assay buffer.
-
Perform serial dilutions to obtain a range of known concentrations (e.g., 0-100 µM).
-
Measure the absorbance of each standard at 405 nm.
-
Plot absorbance versus concentration to generate a standard curve. The slope of this line can be used to determine the molar extinction coefficient (ε) under your specific assay conditions. The molar extinction coefficient for p-nitroaniline at 405 nm is approximately 9,960 M⁻¹cm⁻¹.
-
Assay Procedure (96-well plate format)
-
Pre-incubation: Pre-warm the 96-well plate and all reagents to the desired reaction temperature (e.g., 37°C) for 5-10 minutes.
-
Reaction Mixture: In each well, add the assay buffer and the substrate solution (diluted from the stock to the desired final concentration).
-
Initiate Reaction: Add the enzyme solution to each well to start the reaction. The final volume in each well should be consistent (e.g., 200 µL).
-
Kinetic Measurement: Immediately place the microplate in a pre-warmed microplate spectrophotometer. Measure the absorbance at 405 nm at regular intervals (e.g., every 30-60 seconds) for a defined period (e.g., 15-30 minutes). Ensure that the measurements are taken during the initial linear phase of the reaction.
-
Controls: Include appropriate controls, such as a "no-enzyme" control to measure substrate auto-hydrolysis and a "no-substrate" control to account for any background absorbance from the enzyme solution.
Caption: Workflow for a typical chromogenic protease assay.
Data Analysis
-
Plot the absorbance at 405 nm versus time for each reaction.
-
Determine the initial reaction rate (v₀) from the linear portion of the curve (ΔA/min).
-
Convert the rate of change in absorbance to the rate of reaction in molar concentration per minute using the Beer-Lambert law (A = εcl), where 'A' is the absorbance, 'ε' is the molar extinction coefficient of pNA, 'c' is the concentration, and 'l' is the path length of the light.
-
For kinetic parameter determination (Km and kcat), perform the assay with varying substrate concentrations and fit the initial rates to the Michaelis-Menten equation.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background in "no-enzyme" control | Substrate auto-hydrolysis | Optimize substrate concentration, reduce incubation time, or adjust buffer pH. |
| Non-linear reaction rate | Substrate depletion or enzyme instability | Use a lower enzyme concentration or measure the rate over a shorter time period. |
| Low signal | Low enzyme activity or suboptimal assay conditions | Increase enzyme concentration, optimize pH and temperature, or check for the presence of inhibitors. |
Conclusion
This compound (CAS 66648-35-9) is a robust and versatile chromogenic substrate for the kinetic analysis of several important serine proteases, including thrombin, trypsin, and PSA-activated enzymes. Its reliability and the simplicity of the colorimetric assay make it an indispensable tool for basic research, inhibitor screening, and the development of targeted therapeutics. This guide provides the foundational knowledge and practical protocols to effectively utilize this substrate in a research setting.
References
Z-Gly-Pro-Arg-pNA: A Comprehensive Technical Guide for Thrombin Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chromogenic substrate, Z-Gly-Pro-Arg-pNA (Nα-Carbobenzoxy-glycyl-prolyl-arginine-p-nitroanilide), a pivotal tool in thrombin research and related drug development. This document details the substrate's mechanism of action, provides key quantitative data, outlines a detailed experimental protocol for its use in thrombin activity assays, and illustrates relevant biological pathways and experimental workflows.
Introduction to this compound
This compound is a synthetic oligopeptide specifically designed as a chromogenic substrate for the serine protease thrombin. Its sequence, Gly-Pro-Arg, mimics the cleavage site of one of thrombin's primary physiological substrates, fibrinogen. The C-terminus of the peptide is covalently linked to p-nitroaniline (pNA), a chromophore that is released upon enzymatic cleavage by thrombin. The liberated p-nitroaniline has a distinct yellow color and can be quantified spectrophotometrically, providing a direct and continuous measure of thrombin activity.
Mechanism of Action
The enzymatic reaction proceeds via a hydrolysis mechanism. Thrombin recognizes and binds to the Gly-Pro-Arg sequence of the substrate. The serine residue in the active site of thrombin attacks the carbonyl group of the arginine residue, leading to the cleavage of the amide bond between arginine and p-nitroaniline. This releases free p-nitroaniline, which absorbs light maximally at a wavelength of 405 nm. The rate of p-nitroaniline release is directly proportional to the enzymatic activity of thrombin under appropriate assay conditions.
Quantitative Data
The following tables summarize the key quantitative parameters for this compound and its interaction with thrombin.
Table 1: Physicochemical and Spectroscopic Properties
| Parameter | Value | Reference |
| Molecular Formula | C₂₇H₃₄N₈O₇ | [1] |
| Molecular Weight | 582.61 g/mol (free base) | [1] |
| Absorbance Maximum (λmax) of p-nitroaniline | 405 nm | [2][3][4] |
| Molar Extinction Coefficient (ε) of p-nitroaniline at 405 nm | 9,960 M⁻¹cm⁻¹ | [2] |
| Solubility | Soluble in methanol (B129727) (20 mg/mL) and ethanol. | [1] |
Table 2: Kinetic Parameters for Thrombin
| Enzyme Source | Km (μM) | kcat (s⁻¹) | Reference |
| Human α-thrombin | 4.18 ± 0.22 | 127 ± 8 | [3] |
| Bovine α-thrombin | 3.61 ± 0.15 | 100 ± 1 | [3] |
| Human γ-thrombin | 14.3 ± 2.4 | 160 ± 9 | [3] |
| Bovine β-thrombin | 14.4 ± 2.2 | 124 ± 6 | [3] |
Experimental Protocols
This section provides a detailed methodology for a standard chromogenic thrombin activity assay using this compound.
Reagent Preparation
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.8 at 25°C. For assays with purified thrombin, the addition of 1 mg/mL polyethylene (B3416737) glycol (PEG) 6000 is recommended to prevent enzyme adsorption to surfaces.[3]
-
Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in methanol or ethanol.[1] Store aliquots at -20°C.
-
Thrombin Solution: Reconstitute purified thrombin in the assay buffer to a desired stock concentration. The final concentration in the assay will depend on the specific activity of the enzyme preparation.
Assay Procedure
-
Equilibrate the assay buffer and substrate solution to the desired reaction temperature (e.g., 25°C or 37°C).
-
In a 96-well microplate or a cuvette, add the following components in the specified order:
-
Assay Buffer (to bring the final volume to 200 µL)
-
Thrombin solution (e.g., 20 µL)
-
-
Pre-incubate the mixture for 5 minutes at the assay temperature.
-
Initiate the reaction by adding the this compound substrate solution (e.g., 20 µL of a 1 mM working solution to achieve a final concentration of 100 µM). The final substrate concentration should ideally be around the Km value for accurate kinetic measurements, although higher concentrations can be used for routine activity screening.
-
Immediately start monitoring the change in absorbance at 405 nm over time using a microplate reader or a spectrophotometer. Record the absorbance at regular intervals (e.g., every 30 seconds) for a period of 5-10 minutes.
Data Analysis
-
Plot the absorbance at 405 nm against time.
-
Determine the initial reaction velocity (ΔA/min) from the linear portion of the curve.
-
Calculate the thrombin activity using the Beer-Lambert law:
Activity (mol/min) = (ΔA/min) * V / (ε * l)
Where:
-
ΔA/min = change in absorbance per minute
-
V = total reaction volume (in Liters)
-
ε = molar extinction coefficient of p-nitroaniline (9,960 M⁻¹cm⁻¹)[2]
-
l = path length of the cuvette or microplate well (in cm)
The specific activity can then be calculated by dividing the activity by the amount of enzyme used in the assay (in mg or moles).
-
References
An In-depth Technical Guide to the Z-Gly-Pro-Arg-pNA Assay: Core Principles and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Z-Gly-Pro-Arg-pNA chromogenic assay, a fundamental tool for measuring the activity of serine proteases, particularly thrombin. This document details the core principles of the assay, provides detailed experimental protocols, presents key quantitative data for relevant enzymes, and includes visualizations to illustrate the experimental workflow and the physiological context of a key target enzyme.
Core Principles of the this compound Assay
The this compound assay is a widely used colorimetric method to determine the enzymatic activity of certain serine proteases. The central component of this assay is the synthetic peptide substrate, this compound, which mimics a natural cleavage site for these enzymes.
The principle of the assay is based on the enzymatic hydrolysis of the peptide bond C-terminal to the arginine (Arg) residue. This cleavage releases the chromophore p-nitroaniline (pNA). In its bound state within the peptide, pNA is colorless. However, upon its release, free pNA exhibits a distinct yellow color with a maximum absorbance at approximately 405-410 nm.
The rate of pNA release, and therefore the rate of color development, is directly proportional to the enzymatic activity of the protease in the sample. By measuring the change in absorbance over time, the enzyme's activity can be accurately quantified. The reaction can be summarized as follows:
This compound (colorless) ---(Serine Protease)---> Z-Gly-Pro-Arg + p-nitroaniline (yellow)
This assay is particularly sensitive for thrombin, a key enzyme in the coagulation cascade.[1][2] It is also effectively used to measure the activity of other serine proteases such as trypsin and, to a lesser extent, plasmin.[2] However, it is notably insensitive to Factor Xa.[2] This specificity makes it a valuable tool in coagulation research and for screening potential inhibitors of these enzymes in drug discovery programs.
Experimental Protocols
This section provides a detailed methodology for performing the this compound assay in a 96-well microplate format, suitable for high-throughput screening and kinetic analysis.
Reagent Preparation
-
Assay Buffer: A common buffer for this assay is 50 mM Tris-HCl containing 100 mM NaCl, pH 8.0. The optimal pH can vary depending on the specific enzyme being studied, so it is advisable to consult the literature for the enzyme of interest.[3]
-
Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in a suitable organic solvent such as methanol (B129727) or dimethyl sulfoxide (B87167) (DMSO).[4][5] The substrate is available commercially as Z-Gly-Pro-Arg p-nitroanilide acetate (B1210297) salt.[4] Ensure the substrate is fully dissolved. Store the stock solution in aliquots at -20°C, protected from light.
-
Enzyme Solution: Prepare a stock solution of the purified enzyme (e.g., human α-thrombin, bovine trypsin) in an appropriate buffer (e.g., the assay buffer). The final concentration of the enzyme in the assay will depend on its activity and should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Inhibitor Solutions (for inhibition studies): Dissolve test compounds or known inhibitors in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial dilutions of the inhibitor in the assay buffer.
Assay Procedure for Enzyme Activity Measurement
-
Prepare the Reaction Plate:
-
Add 50 µL of assay buffer to each well of a clear, flat-bottom 96-well microplate.
-
Add 25 µL of the enzyme solution to each well.
-
Include a "no-enzyme" control by adding 25 µL of enzyme dilution buffer instead of the enzyme solution. This will serve as the blank to correct for any non-enzymatic substrate hydrolysis.
-
-
Initiate the Reaction:
-
Prepare a working solution of the this compound substrate by diluting the stock solution in the assay buffer to the desired final concentration (e.g., 0.1-1 mM).
-
Add 25 µL of the substrate working solution to each well to initiate the enzymatic reaction. The final volume in each well will be 100 µL.
-
-
Kinetic Measurement:
-
Immediately place the microplate in a plate reader pre-heated to the desired temperature (typically 37°C).
-
Measure the absorbance at 405 nm at regular intervals (e.g., every 30-60 seconds) for a period of 10-30 minutes. Ensure the reaction rate is linear during the measurement period.
-
Assay Procedure for Inhibitor Screening
-
Prepare the Inhibition Plate:
-
Add 50 µL of assay buffer to each well.
-
Add 25 µL of the serially diluted inhibitor solutions to the test wells.
-
For the "no-inhibitor" control (100% activity), add 25 µL of the inhibitor solvent (e.g., DMSO at the same final concentration as in the test wells).
-
For the blank, add 25 µL of the inhibitor solvent.
-
-
Pre-incubation:
-
Add 25 µL of the enzyme solution to all wells except the blank.
-
Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction and Measure:
-
Add 25 µL of the substrate working solution to all wells.
-
Proceed with the kinetic measurement as described in section 2.2.3.
-
Data Analysis
-
Calculate the Rate of Reaction (V):
-
For each well, plot the absorbance at 405 nm against time.
-
Determine the initial velocity (V₀) of the reaction by calculating the slope of the linear portion of the curve (ΔAbs/Δt).
-
-
Calculate Enzyme Activity:
-
The concentration of pNA produced can be calculated using the Beer-Lambert law: A = εcl, where:
-
A is the absorbance
-
ε is the molar extinction coefficient of pNA (approximately 9,960 M⁻¹cm⁻¹ at 405 nm)[6][7]
-
c is the concentration of pNA
-
l is the path length of the light through the sample (in cm). For a 96-well plate with a 100 µL volume, the path length is typically around 0.2-0.3 cm and should be determined for the specific plate and reader used.
-
-
Enzyme activity is often expressed in Units/mL, where one unit (U) is defined as the amount of enzyme that hydrolyzes 1 µmol of substrate per minute under the specified conditions.[8]
-
-
Calculate Inhibitor Potency (IC₅₀ and Kᵢ):
-
For inhibitor screening, calculate the percentage of inhibition for each inhibitor concentration relative to the "no-inhibitor" control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
The inhibition constant (Kᵢ) can be determined by performing the assay with varying concentrations of both the substrate and the inhibitor and fitting the data to the appropriate model of enzyme inhibition (e.g., competitive, non-competitive, uncompetitive).
-
Quantitative Data
The following tables summarize key quantitative data for the interaction of this compound with thrombin, trypsin, and plasmin, as well as inhibition constants for selected inhibitors.
Table 1: Kinetic Parameters of Serine Proteases with this compound
| Enzyme | Kₘ (µM) | k꜀ₐₜ (s⁻¹) | Catalytic Efficiency (k꜀ₐₜ/Kₘ) (M⁻¹s⁻¹) | Conditions |
| Human α-Thrombin | 4.18 ± 0.22 | 127 ± 8 | 3.0 x 10⁷ | pH 7.8, 25°C[9][10] |
| Bovine α-Thrombin | 3.61 ± 0.15 | 100 ± 1 | 2.8 x 10⁷ | pH 7.8, 25°C[9][10] |
| Bovine Trypsin | ~20 - 100 | Not readily available | Not readily available | Varies |
| Human Plasmin | High (low affinity) | Not readily available | Not readily available | Varies[2] |
Note: Kinetic parameters for trypsin and plasmin with this specific substrate are less commonly reported in the literature compared to thrombin. The values can vary significantly depending on the assay conditions.
Table 2: Inhibition Constants (Kᵢ) of Selected Inhibitors
| Enzyme | Inhibitor | Kᵢ | Inhibition Type |
| Human α-Thrombin | Arg-Pro-Pro-Gly-Phe | 1.75 ± 0.03 mM | Competitive[11] |
| Human Plasmin | Aprotinin | ~2 nM | Not specified |
| Bovine Trypsin | Benzamidine | ~15 µM | Competitive |
Note: The Kᵢ values can be influenced by the specific assay conditions.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for a chromogenic serine protease assay using the this compound substrate in a 96-well plate format.
Caption: Experimental workflow for the this compound assay.
Thrombin's Role in the Coagulation Cascade
This diagram illustrates the central role of thrombin in the coagulation cascade, the physiological pathway where this assay finds significant application.
Caption: Simplified diagram of the coagulation cascade highlighting thrombin.
References
- 1. Protein Assays and Quantitation Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and kinetic parameters of hydrolysis by trypsin of some acyl-arginyl-p-nitroanilides and peptides containing arginyl-p-nitroanilide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. youtube.com [youtube.com]
- 6. brainly.com [brainly.com]
- 7. Solved We also need to convert the reaction rate from change | Chegg.com [chegg.com]
- 8. Sigma's Non-specific Protease Activity Assay - Casein as a Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. The action of thrombin on peptide p-nitroanilide substrates: hydrolysis of Tos-Gly-Pro-Arg-pNA and D-Phe-Pip-Arg-pNA by human alpha and gamma and bovine alpha and beta-thrombins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. foodengprog.org [foodengprog.org]
Measuring Prostate-Specific Antigen (PSA) Activity: An In-depth Technical Guide Using the Chromogenic Substrate Z-Gly-Pro-Arg-pNA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and procedures for measuring the enzymatic activity of Prostate-Specific Antigen (PSA) using the chromogenic substrate Z-Gly-Pro-Arg-pNA. This document details the underlying biochemistry, experimental protocols, and data interpretation, serving as a valuable resource for researchers in oncology, diagnostics, and drug development.
Introduction: The Enzymatic Role of PSA
Prostate-Specific Antigen (PSA), also known as kallikrein-related peptidase 3 (KLK3), is a serine protease with chymotrypsin-like enzymatic activity.[1] While widely recognized as a biomarker for prostate cancer, its enzymatic activity is crucial to its physiological function, primarily the liquefaction of the seminal coagulum by cleaving semenogelins I and II.[1] Understanding and quantifying this proteolytic activity is essential for studying its role in prostate cancer progression and for the development of PSA-targeted therapies.
The chromogenic substrate, this compound (Nα-Carbobenzoxy-Glycyl-L-Prolyl-L-Arginine-p-nitroanilide), is a synthetic peptide that can be utilized to measure the enzymatic activity of proteases like PSA.[2] Upon cleavage of the amide bond between the arginine residue and the p-nitroaniline (pNA) moiety by an active protease, the colorless substrate releases the yellow-colored pNA molecule. The rate of pNA release, which can be measured spectrophotometrically by monitoring the absorbance at 405 nm, is directly proportional to the enzymatic activity of PSA in the sample.
Biochemical Principle and Signaling Pathway
The enzymatic reaction at the core of this assay is a hydrolysis reaction catalyzed by PSA. PSA recognizes and cleaves the peptide bond on the C-terminal side of the arginine residue in the this compound substrate.
Caption: Enzymatic cleavage of this compound by PSA.
Quantitative Data: Enzyme Kinetics
| Substrate | Km (mM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| MeO-Suc-Arg-Pro-Tyr-pNA (S-2586) | 1.1 ± 0.2 | 0.47 ± 0.03 | 0.22 ± 0.01 | 200 |
Note: This data is for the substrate MeO-Suc-Arg-Pro-Tyr-pNA and is provided as an illustrative example. Actual kinetic parameters for this compound may vary.
Experimental Protocols
This section provides a detailed methodology for performing a PSA activity assay using this compound.
Materials and Reagents
-
Purified active human PSA
-
This compound substrate
-
Assay Buffer: e.g., Tris-buffered saline (TBS), pH 7.5
-
Solvent for substrate: Dimethyl sulfoxide (B87167) (DMSO) or methanol (B129727)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Incubator set to 37°C
Reagent Preparation
-
PSA Stock Solution: Reconstitute purified PSA in an appropriate buffer (e.g., TBS) to a known concentration. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
-
Substrate Stock Solution: Dissolve this compound in DMSO or methanol to create a stock solution (e.g., 100 mM). Store at -20°C, protected from light.
Experimental Workflow
Caption: General workflow for the PSA activity assay.
Assay Procedure
-
Prepare Working Solutions:
-
Dilute the PSA stock solution to the desired final concentration in the assay buffer.
-
Dilute the this compound stock solution in the assay buffer to the desired final concentrations for the assay. It is recommended to perform a substrate concentration curve to determine the Km.
-
-
Assay Setup:
-
Add the diluted PSA solution to the wells of a 96-well microplate.
-
Include appropriate controls:
-
Negative Control: Assay buffer without PSA.
-
Blank Control: Assay buffer and substrate without PSA.
-
Positive Control: A known concentration of active PSA.
-
-
Pre-incubate the microplate at 37°C for 5-10 minutes to allow the temperature to equilibrate.
-
-
Initiate the Reaction:
-
Add the diluted this compound substrate solution to each well to start the reaction.
-
-
Measurement:
-
Kinetic Assay (Recommended): Immediately place the microplate in a pre-warmed microplate reader and measure the absorbance at 405 nm at regular intervals (e.g., every minute) for a set period (e.g., 30-60 minutes).
-
Endpoint Assay: Incubate the reaction mixture at 37°C for a fixed period of time. Stop the reaction by adding a stopping reagent (e.g., 20% acetic acid). Measure the final absorbance at 405 nm.
-
Data Analysis
-
Calculate the Rate of Reaction: For the kinetic assay, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the absorbance versus time plot (ΔAbs/min).
-
Convert Absorbance to Molar Concentration: Use the Beer-Lambert law (A = εcl) to convert the change in absorbance to the concentration of pNA produced. The molar extinction coefficient (ε) of pNA at 405 nm is approximately 10,500 M⁻¹cm⁻¹.
-
Determine Kinetic Parameters: Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax.
Conclusion
The use of the chromogenic substrate this compound provides a straightforward and reliable method for quantifying the enzymatic activity of Prostate-Specific Antigen. This in-depth guide offers the necessary theoretical background and practical protocols to enable researchers to effectively implement this assay in their studies, contributing to a deeper understanding of PSA's role in health and disease and facilitating the development of novel therapeutic strategies.
References
Methodological & Application
Application Notes and Protocols for the Z-Gly-Pro-Arg-pNA Chromogenic Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Z-Gly-Pro-Arg-pNA (Nα-Carbobenzoxy-glycyl-prolyl-arginyl-p-nitroanilide) assay is a widely used method for the determination of the activity of certain serine proteases. The synthetic peptide this compound, also known as Chromozym TH, serves as a chromogenic substrate primarily for thrombin.[1][2][3] The assay's principle lies in the enzymatic cleavage of the substrate at the arginine residue, which liberates the yellow-colored p-nitroaniline (pNA). The rate of pNA release, measured spectrophotometrically by the increase in absorbance at 405 nm, is directly proportional to the enzymatic activity of thrombin or other target proteases. This method is valued for its simplicity, sensitivity, and suitability for high-throughput screening of enzyme inhibitors. While highly sensitive to thrombin, this compound can also be cleaved by other serine proteases such as plasmin and trypsin to varying extents, but it is insensitive to Factor Xa.[1]
Principle of the Assay
The enzymatic reaction at the core of this assay involves the hydrolysis of the amide bond between the arginine residue of the substrate and the p-nitroaniline molecule. The enzyme, typically thrombin, catalyzes this reaction. The release of the chromophore, p-nitroaniline (pNA), results in a measurable color change. The reaction can be summarized as follows:
This compound (colorless) ---(Enzyme)---> Z-Gly-Pro-Arg (colorless) + p-nitroaniline (yellow)
The rate of the reaction is monitored by measuring the increase in absorbance at 405 nm over time.
Data Presentation
| Parameter | Value | Notes |
| Substrate | This compound | Also known as Chromozym TH |
| Target Enzyme | Thrombin | Other serine proteases may show activity |
| Wavelength of Measurement | 405 nm | Can also be measured at 410 nm[4] |
| Molar Extinction Coefficient (ε) of pNA | ~9,650 M⁻¹cm⁻¹ | At 405 nm |
| Recommended Substrate Stock Solution | 10-20 mM in Methanol (B129727) or DMSO | This compound is soluble in methanol at 20 mg/mL (~34 mM)[5] |
| Typical Final Substrate Concentration | 0.1 - 0.5 mM | For thrombin in plasma, <0.4 mM is recommended to avoid non-specific cleavage[6] |
| Assay Buffer | Tris-HCl with NaCl | Typically pH 7.5 - 8.5 |
| Reaction Temperature | 25°C or 37°C | |
| Instrumentation | Spectrophotometer or Microplate Reader | Capable of reading absorbance at 405 nm |
Experimental Protocols
Materials and Reagents
-
This compound substrate (powder)[7]
-
Thrombin (or other target enzyme)
-
Methanol or DMSO (for substrate stock solution)
-
Tris-HCl
-
Sodium Chloride (NaCl)
-
Calcium Chloride (CaCl₂) (optional, can enhance thrombin activity)[8]
-
Deionized water
-
Microcentrifuge tubes
-
Pipettes and tips
-
96-well microplate (clear, flat-bottom)
-
Microplate reader or spectrophotometer
Reagent Preparation
-
Assay Buffer (50 mM Tris-HCl, 150 mM NaCl, pH 8.0)
-
Dissolve 6.06 g of Tris base and 8.77 g of NaCl in 800 mL of deionized water.
-
Adjust the pH to 8.0 with 1 M HCl.
-
Bring the final volume to 1 L with deionized water.
-
Store at 4°C.
-
-
Substrate Stock Solution (10 mM this compound)
-
The molecular weight of this compound (free base) is approximately 582.61 g/mol .[7]
-
Weigh out 5.83 mg of this compound powder.
-
Dissolve the powder in 1 mL of methanol or DMSO.[5] Gentle warming may be required to fully dissolve the substrate.[9]
-
Store the stock solution in small aliquots at -20°C, protected from light.
-
-
Enzyme Solution
-
Prepare a stock solution of your target enzyme (e.g., thrombin) in the assay buffer.
-
The final concentration of the enzyme in the assay will depend on its activity and should be determined empirically. A good starting point is to prepare serial dilutions to find a concentration that gives a linear rate of absorbance change over a reasonable time frame (e.g., 5-10 minutes).
-
Assay Protocol (96-well plate format)
-
Prepare the Reaction Mixture:
-
In each well of a 96-well plate, add the following in the specified order:
-
Assay Buffer (volume to bring the final volume to 200 µL)
-
Enzyme solution (e.g., 20 µL of diluted enzyme)
-
Include a blank control for each sample containing the assay buffer and substrate but no enzyme.
-
-
-
Pre-incubation:
-
Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes to allow the components to reach thermal equilibrium.
-
-
Initiate the Reaction:
-
Add the substrate solution to each well to initiate the reaction (e.g., 20 µL of a 2 mM working solution of this compound to achieve a final concentration of 0.2 mM in a 200 µL final volume).
-
Mix the contents of the wells gently, avoiding the introduction of air bubbles.
-
-
Measure Absorbance:
-
Immediately place the microplate in a pre-warmed microplate reader.
-
Measure the absorbance at 405 nm at regular intervals (e.g., every 30 or 60 seconds) for a period of 5 to 15 minutes. Ensure the reaction is in the linear range.
-
Data Analysis
-
Calculate the Rate of Reaction (ΔA/min):
-
For each sample, plot the absorbance at 405 nm against time (in minutes).
-
Determine the slope of the linear portion of the curve. This represents the rate of change in absorbance per minute (ΔA/min).
-
Subtract the rate of the blank control from the rate of each sample to correct for any non-enzymatic hydrolysis of the substrate.
-
-
Calculate Enzyme Activity:
-
The enzyme activity can be calculated using the Beer-Lambert law: Activity (µmol/min/mL) = (ΔA/min * Total Assay Volume (mL)) / (ε * Path Length (cm) * Enzyme Volume (mL))
Where:
-
ΔA/min is the rate of absorbance change per minute.
-
Total Assay Volume is the final volume in each well (e.g., 0.2 mL).
-
ε is the molar extinction coefficient of p-nitroaniline (~9,650 M⁻¹cm⁻¹ or 9.65 mM⁻¹cm⁻¹).
-
Path Length is the light path through the well. For a standard 96-well plate, this needs to be determined or a standard curve can be used. For a 1 cm cuvette, the path length is 1 cm.
-
Enzyme Volume is the volume of the enzyme solution added to the well (e.g., 0.02 mL).
-
-
Visualizations
Caption: Enzymatic cleavage of this compound by thrombin.
Caption: Workflow for the this compound chromogenic assay.
References
- 1. A new chromogenic assay for the specific determination of prothrombin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plasma thrombin assay using a chromogenic substrate in disseminated intravascular coagulation due to snake bite envenomation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US4450105A - Substrates for measuring thrombin - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pufei.com [pufei.com]
- 7. Z-Gly-Pro-Arg p-nitroanilide acetate salt protease substrate | Sigma-Aldrich [sigmaaldrich.com]
- 8. bostonbioproducts.com [bostonbioproducts.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Z-Gly-Pro-Arg-pNA in Protease Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Gly-Pro-Arg-pNA (Nα-Carbobenzoxy-glycyl-L-prolyl-L-arginine-p-nitroanilide) is a synthetic chromogenic substrate widely used for the detection and characterization of various proteases. It is particularly useful for assaying serine proteases that exhibit specificity for cleavage at the C-terminal side of arginine residues. The principle of the assay is based on the enzymatic hydrolysis of the peptide bond between arginine (Arg) and p-nitroanilide (pNA). Upon cleavage, the pNA is released, which is a yellow-colored compound that can be quantitatively measured by monitoring the increase in absorbance at approximately 405-410 nm. This direct, colorimetric readout provides a simple and continuous method for determining protease activity.
This substrate is valuable for studying enzymes such as thrombin, trypsin, prostate-specific antigen (PSA), and mast cell tryptase, making it a key tool in drug discovery for screening potential inhibitors and in biochemical research for characterizing enzyme kinetics.[1][2][3][4]
Principle of the Assay
The protease recognizes and cleaves the specific peptide sequence Gly-Pro-Arg. The cleavage event liberates the p-nitroanilide (pNA) moiety, resulting in a measurable color change. The rate of pNA formation is directly proportional to the enzymatic activity under initial velocity conditions.
Caption: Enzymatic cleavage of this compound by a protease.
Quantitative Data Summary
The following table summarizes the key properties of this compound and its kinetic parameters with a representative protease.
| Parameter | Value | Reference(s) |
| Chemical Properties | ||
| Molecular Weight (Free Base) | 582.61 g/mol | [1] |
| Appearance | White to off-white powder | [1] |
| Solubility | 20 mg/mL in methanol (B129727); also soluble in DMSO, ethanol, and 40% dioxane. | [1][5][6][7] |
| Storage Temperature | Store powder at -20°C. | [1] |
| Spectrophotometric Data | ||
| Detection Wavelength | 405 - 410 nm | [2][7] |
| Kinetic Constants | ||
| Enzyme: Thrombin | ||
| Kcat | 127 s⁻¹ | [8] |
| Km | 4.18 µM | [8] |
Experimental Protocols
Materials and Reagents
-
This compound substrate (powder)[1]
-
Protease of interest (e.g., Thrombin, Trypsin)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 0.1% BSA)
-
Solvent for substrate (e.g., Methanol, DMSO)[5]
-
1 M Acetate (B1210297) Buffer, pH 4.0 (for stopping the reaction, optional)[7]
-
96-well clear, flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 405-410 nm
Reagent Preparation
a) Substrate Stock Solution (e.g., 10 mM)
-
Weigh the appropriate amount of this compound powder.
-
Dissolve the powder in a suitable solvent (e.g., Methanol or DMSO) to a final concentration of 10 mM. According to Sigma-Aldrich, it is soluble in methanol at 20 mg/mL (~34 mM).[5]
-
Vortex until fully dissolved. Some gentle warming (e.g., to 37°C) may be required.[5]
-
Aliquot and store the stock solution at -20°C for up to one month or at -80°C for up to six months to avoid repeated freeze-thaw cycles.[9]
b) Assay Buffer
-
Prepare the desired assay buffer appropriate for the specific protease being studied. The buffer composition can significantly influence enzyme activity. A common buffer for trypsin-like proteases is Tris-HCl at a slightly alkaline pH.
c) Enzyme Working Solution
-
Prepare a stock solution of the protease in the assay buffer.
-
Just before the experiment, dilute the enzyme stock solution with cold assay buffer to the desired working concentration. The optimal concentration should be determined empirically to ensure the reaction rate is linear over the desired time course.
Assay Protocol (96-Well Plate Format)
This protocol is designed for a total reaction volume of 200 µL. Adjust volumes as needed.
-
Prepare the Plate: Add the following to each well of a 96-well plate:
-
Blank Wells: 180 µL of Assay Buffer + 20 µL of Substrate Working Solution.
-
Enzyme Wells: X µL of Assay Buffer + Y µL of Enzyme Working Solution (total volume = 180 µL).
-
Controls: Include a positive control (known active enzyme) and a negative control (no enzyme) to validate the assay.
-
-
Pre-incubation: Pre-incubate the microplate at the desired assay temperature (e.g., 37°C) for 5-10 minutes to allow all components to reach thermal equilibrium.[7]
-
Initiate Reaction: Add 20 µL of a pre-warmed Substrate Working Solution to the enzyme wells to start the reaction. The final substrate concentration should typically be at or below the Km value for kinetic studies.
-
Measure Absorbance: Immediately begin monitoring the change in absorbance at 405 nm (or 410 nm) using a microplate reader.
-
Kinetic Assay (Recommended): Take readings every 30-60 seconds for 10-30 minutes. The reaction rate should be linear during the initial phase.
-
Endpoint Assay: Incubate the plate for a fixed period (e.g., 30 minutes). Stop the reaction by adding 50 µL of 1 M Acetate Buffer, pH 4.0.[7] Read the final absorbance at 405 nm.
-
Data Analysis
-
Subtract Blank: Correct the absorbance readings of your samples by subtracting the average absorbance of the blank wells.
-
Calculate Reaction Rate: For a kinetic assay, plot absorbance versus time. The slope of the linear portion of this curve (ΔAbs/min) represents the reaction rate.
-
Convert to Molar Concentration: Use the Beer-Lambert law (A = εcl) to convert the rate from absorbance units to moles of pNA produced per minute.
-
Rate (mol/min) = (ΔAbs/min) / ε
-
The molar extinction coefficient (ε) for p-nitroanilide at 405 nm is approximately 9,900 M⁻¹cm⁻¹. The path length (l) for a 200 µL volume in a standard 96-well plate needs to be determined or standardized.
-
-
Determine Specific Activity: Calculate the specific activity of the enzyme (e.g., in µmol/min/mg) by dividing the reaction rate by the amount of enzyme (in mg) added to the well.
Experimental Workflow Diagram
Caption: Workflow for a protease assay using this compound.
References
- 1. Z-Gly-Pro-Arg p-nitroanilide acetate salt protease substrate | 66648-35-9 [sigmaaldrich.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Serine protease specificity for peptide chromogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Others 16 | 66648-35-9 | Invivochem [invivochem.com]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. toyobo-global.com [toyobo-global.com]
- 8. shop.bachem.com [shop.bachem.com]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Chromogenic Assays Using Z-Gly-Pro-Arg-pNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chromogenic substrate Z-Gly-Pro-Arg-pNA (Carbobenzoxy-glycyl-L-prolyl-L-arginine-p-nitroanilide) is a valuable tool for the kinetic analysis of various serine proteases, most notably thrombin. The principle of this assay lies in the enzymatic cleavage of the peptide substrate at the arginine residue, which releases the chromophore p-nitroaniline (pNA). The rate of pNA release, which can be monitored spectrophotometrically by measuring the increase in absorbance at 405 nm, is directly proportional to the activity of the enzyme. This application note provides detailed protocols for utilizing this compound in chromogenic assays for the determination of thrombin activity and for the screening of thrombin and Factor Xa inhibitors.
Principle of the Assay
The enzymatic reaction at the core of this assay is the hydrolysis of the amide bond between the tripeptide and p-nitroaniline. The liberated pNA has a distinct yellow color and a maximum absorbance at approximately 405 nm, allowing for its quantification.
Applications
-
Enzyme Kinetics: Determination of kinetic parameters such as Kcat and Km for thrombin and other susceptible proteases.
-
Drug Discovery: High-throughput screening and characterization of enzyme inhibitors.
-
Coagulation Research: Studying the coagulation cascade and the role of key enzymes like thrombin.
-
Quality Control: Assessing the activity of purified enzyme preparations.
Data Presentation: Quantitative Enzyme Kinetics and Inhibition
The following tables summarize key quantitative data for thrombin and Factor Xa, including kinetic constants for relevant substrates and inhibition constants (Ki) for various inhibitors.
Table 1: Kinetic Constants of Serine Proteases with Chromogenic Substrates
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) |
| Human α-Thrombin | Tos-Gly-Pro-Arg-pNA | 4.18 ± 0.22 | 127 ± 8 |
| Bovine α-Thrombin | Tos-Gly-Pro-Arg-pNA | 3.61 ± 0.15 | 100 ± 1 |
| Human Factor Xa | CH3OCO-D-CHA-Gly-Arg-pNA-AcOH | ~800 | - |
Note: Data for Tos-Gly-Pro-Arg-pNA is presented as a close analog to this compound. The kinetic parameters can be influenced by the N-terminal protecting group.[1]
Table 2: Inhibition Constants (Ki) of Direct Thrombin Inhibitors
| Inhibitor | Type | Ki (nM) |
| Argatroban | Univalent | - |
| Bivalirudin | Bivalent | - |
| Dabigatran | Univalent | - |
| Hirudin | Bivalent | - |
| Lepirudin | Bivalent | - |
| Arg-Pro-Pro-Gly-Phe | Competitive | 1,750,000 ± 30,000 |
Note: Ki values for many direct thrombin inhibitors are in the low nanomolar to picomolar range. The value for Arg-Pro-Pro-Gly-Phe is significantly higher, indicating weaker inhibition.[2]
Table 3: Inhibition Constants (Ki) of Direct Factor Xa Inhibitors
| Inhibitor | Ki (nM) |
| Rivaroxaban | 0.4 |
| Apixaban | 0.08 |
| Edoxaban | 0.56 |
Note: These inhibitors are highly potent and specific for Factor Xa.[3][4]
Experimental Protocols
A. Preparation of a p-Nitroaniline (pNA) Standard Curve
A standard curve is essential for converting the rate of change in absorbance to the concentration of pNA produced.
Materials:
-
p-Nitroaniline (pNA)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a stock solution of pNA (e.g., 1 mM) in the assay buffer.
-
Perform serial dilutions of the pNA stock solution to create a range of standards (e.g., 0, 10, 25, 50, 75, 100, 150, 200 µM).
-
Add a fixed volume (e.g., 100 µL) of each standard to the wells of a 96-well plate in duplicate or triplicate.
-
Measure the absorbance at 405 nm.
-
Plot the absorbance values against the corresponding pNA concentrations.
-
Perform a linear regression to obtain the equation of the line (y = mx + c), where 'm' is the slope, which represents the extinction coefficient of pNA under the specific assay conditions. The molar extinction coefficient for p-nitroaniline is approximately 9,920 M⁻¹cm⁻¹ at 405 nm.
B. Thrombin Activity Assay Protocol
This protocol is designed to measure the activity of purified thrombin.
Materials:
-
Purified human or bovine thrombin
-
This compound substrate
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4
-
96-well microplate
-
Microplate reader with kinetic reading capabilities at 405 nm, pre-warmed to 37°C
Procedure:
-
Substrate Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Dilute the stock solution in assay buffer to the desired final concentration (e.g., 0.2 mM).
-
Enzyme Preparation: Prepare a stock solution of thrombin (e.g., 1 µM) in assay buffer. Dilute to the desired final concentration (e.g., 1-10 nM) in assay buffer. Keep the enzyme on ice.
-
Assay Setup:
-
Add assay buffer to the wells of a 96-well plate.
-
Add the this compound solution to each well.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
-
Initiate Reaction: Add the diluted thrombin solution to each well to start the reaction. The final volume in each well should be consistent (e.g., 100 µL).
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the absorbance at 405 nm every 30-60 seconds for 10-15 minutes.
-
Data Analysis:
-
Plot absorbance versus time for each reaction.
-
Determine the initial velocity (V₀) of the reaction from the linear portion of the curve (ΔAbs/min).
-
Calculate the thrombin activity using the Beer-Lambert law: Activity (µmol/min/mg) = (V₀ * Total Assay Volume) / (ε * l * Enzyme Amount in mg) where:
-
ε is the molar extinction coefficient of pNA (M⁻¹cm⁻¹)
-
l is the path length of the sample in the microplate well (cm)
-
-
C. Thrombin Inhibitor Screening Protocol
This protocol is designed to screen for and characterize inhibitors of thrombin.
Materials:
-
Same as the thrombin activity assay
-
Test inhibitor compounds
Procedure:
-
Reagent Preparation: Prepare solutions of thrombin, this compound, and assay buffer as described in the thrombin activity assay protocol.
-
Inhibitor Preparation: Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of inhibitor concentrations.
-
Assay Setup:
-
Add assay buffer to the wells of a 96-well plate.
-
Add the diluted inhibitor solutions to the appropriate wells. Include a control with no inhibitor (vehicle control).
-
Add the thrombin solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction: Add the this compound solution to all wells to start the reaction.
-
Kinetic Measurement and Data Analysis: Follow the same procedure as the thrombin activity assay to obtain the initial velocities (V₀) for each inhibitor concentration.
-
Inhibition Calculation:
-
Calculate the percent inhibition for each inhibitor concentration: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).
-
To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.
-
D. Indirect Factor Xa Inhibitor Screening Protocol
Since this compound is not a direct substrate for Factor Xa, an indirect assay is required. This protocol measures the inhibition of Factor Xa's ability to activate prothrombin to thrombin. The generated thrombin then cleaves this compound.
Materials:
-
Purified human Factor Xa
-
Purified human prothrombin
-
This compound substrate
-
Test inhibitor compounds
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, 0.1% BSA, pH 7.4
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of Factor Xa, prothrombin, this compound, and inhibitors as previously described.
-
Assay Setup:
-
Add assay buffer to the wells of a 96-well plate.
-
Add the diluted inhibitor solutions.
-
Add Factor Xa to the wells.
-
Pre-incubate at 37°C for 10-15 minutes.
-
-
Initiate Prothrombin Activation: Add prothrombin to each well and incubate for a fixed time (e.g., 10-20 minutes) to allow for the generation of thrombin.
-
Measure Thrombin Activity: Add the this compound solution to each well.
-
Kinetic Measurement and Data Analysis: Immediately measure the absorbance at 405 nm kinetically. The rate of pNA formation is proportional to the amount of thrombin generated, which is inversely proportional to the activity of the Factor Xa inhibitor. Calculate % inhibition and IC₅₀ as described for the thrombin inhibitor screening assay.
Signaling Pathway: The Coagulation Cascade
Thrombin and Factor Xa are central enzymes in the coagulation cascade, a series of enzymatic reactions leading to the formation of a fibrin (B1330869) clot. Understanding this pathway is crucial for the development of antithrombotic drugs.
References
- 1. The action of thrombin on peptide p-nitroanilide substrates: hydrolysis of Tos-Gly-Pro-Arg-pNA and D-Phe-Pip-Arg-pNA by human alpha and gamma and bovine alpha and beta-thrombins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of Arg-Pro-Pro-Gly-Phe inhibition of thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Factor Xa Inhibitors - Non-Vitamin K Antagonist Oral Anticoagulants - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Z-Gly-Pro-Arg-pNA in Drug Discovery Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Gly-Pro-Arg-pNA (Nα-Carbobenzoxy-glycyl-L-prolyl-L-arginine-p-nitroanilide) is a valuable chromogenic substrate for the kinetic measurement of several serine proteases, most notably thrombin, as well as trypsin and mast cell tryptase.[1] Its utility in drug discovery lies in its ability to provide a simple and robust colorimetric assay for high-throughput screening (HTS) of potential enzyme inhibitors.
The enzymatic cleavage of the peptide bond between arginine and p-nitroaniline by a target protease releases the yellow chromophore, p-nitroaniline (pNA). The rate of pNA formation, which can be monitored spectrophotometrically by measuring the increase in absorbance at 405 nm, is directly proportional to the enzyme's activity.[1] This allows for the quantitative determination of enzyme kinetics and the inhibitory potential of test compounds.
Principle of the Assay
The fundamental principle of the assay is the enzymatic hydrolysis of the this compound substrate. The reaction releases p-nitroaniline (pNA), which leads to a measurable increase in absorbance at 405 nm. This increase in absorbance over time is a direct measure of the enzyme's catalytic activity. In the presence of an inhibitor, the rate of pNA release is reduced, providing a means to quantify the inhibitor's potency.
Target Enzymes and Their Significance in Drug Discovery
This compound is a substrate for several key serine proteases that are implicated in a variety of physiological and pathological processes, making them attractive targets for drug discovery.
-
Thrombin: A crucial enzyme in the coagulation cascade, thrombin converts fibrinogen to fibrin, leading to blood clot formation.[2] Thrombin inhibitors are sought after as anticoagulants for the prevention and treatment of thrombotic disorders such as deep vein thrombosis, pulmonary embolism, and stroke. Thrombin also plays a role in inflammation and cell signaling through the activation of Protease-Activated Receptors (PARs).[3][4]
-
Trypsin: A digestive enzyme produced in the pancreas, trypsin is involved in the breakdown of proteins in the small intestine.[5] Dysregulation of trypsin activity is associated with pancreatitis.[5] Trypsin also activates PAR2, implicating it in inflammation and cancer progression.[2][6]
-
Mast Cell Tryptase: This is the most abundant secretory granule-derived serine protease released from mast cells upon activation.[1] It is a key mediator in allergic inflammation and anaphylaxis.[7] Tryptase also activates PAR2 and is implicated in a range of inflammatory conditions, making it a target for anti-inflammatory and anti-allergic drug development.[1][8]
Quantitative Data
The following tables summarize key quantitative data for the use of this compound and related substrates with target proteases.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₇H₃₄N₈O₇ | [9] |
| Molecular Weight | 582.61 g/mol (free base) | [9] |
| CAS Number | 66648-35-9 | [9] |
| Solubility | Soluble in methanol (B129727) (20 mg/mL) and ethanol (B145695) (10 mg/mL). Often dissolved in DMSO for stock solutions. | [10] |
| Storage | Store at -20°C as a powder. | [10] |
Table 2: Kinetic Parameters for Protease Hydrolysis of Arginine-pNA Substrates
| Enzyme | Substrate | K_m_ (μM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference |
| Human α-Thrombin | Tos-Gly-Pro-Arg-pNA | 4.18 ± 0.22 | 127 ± 8 | 3.0 x 10⁷ | [11] |
| Bovine α-Thrombin | Tos-Gly-Pro-Arg-pNA | 3.61 ± 0.15 | 100 ± 1 | 2.8 x 10⁷ | [11] |
| Human γ-Thrombin | Tos-Gly-Pro-Arg-pNA | 14.3 ± 2.4 | 160 ± 9 | 1.1 x 10⁷ | [11] |
| Bovine β-Thrombin | Tos-Gly-Pro-Arg-pNA | 14.4 ± 2.2 | 124 ± 6 | 8.6 x 10⁶ | [11] |
| Trypsin | Various Acyl-Arginyl-pNA | - | - | - | [12] |
| Mast Cell Tryptase | Z-Gly-Pro-Arg-MNA | - | - | - | [13] |
Table 3: Molar Extinction Coefficient of p-Nitroaniline (pNA)
| Wavelength (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |
| 405 | 10,600 |
Experimental Protocols
Protocol 1: Determination of Enzyme Kinetic Parameters (K_m_ and V_max_)
This protocol outlines the procedure for determining the Michaelis-Menten constant (K_m_) and maximum velocity (V_max_) of a target protease using this compound.
Materials:
-
Purified enzyme (e.g., Thrombin, Trypsin, or Mast Cell Tryptase)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 0.1% BSA)
-
Dimethyl sulfoxide (B87167) (DMSO) for substrate stock solution
-
96-well or 384-well clear flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM.
-
Prepare Substrate Dilutions: Prepare a series of dilutions of the this compound stock solution in Assay Buffer. The final concentrations in the assay should typically range from 0.1 to 10 times the expected K_m_.
-
Prepare Enzyme Solution: Dilute the purified enzyme in Assay Buffer to a working concentration. The final enzyme concentration should be optimized to ensure a linear rate of product formation for at least 10-15 minutes.
-
Assay Setup:
-
Add a defined volume of each substrate dilution to the wells of the microplate.
-
Include a blank control for each substrate concentration containing Assay Buffer instead of the enzyme solution to correct for any non-enzymatic hydrolysis of the substrate.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
-
Initiate the Reaction: Add a defined volume of the enzyme solution to each well to start the reaction.
-
Monitor Absorbance: Immediately place the microplate in the reader and measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for 10-20 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each substrate concentration by determining the slope of the linear portion of the absorbance versus time plot.
-
Convert the rate of change in absorbance (ΔAbs/min) to the rate of pNA formation (moles/min) using the Beer-Lambert law: V₀ (moles/min) = (ΔAbs/min) / (ε × l) where ε is the molar extinction coefficient of pNA (10,600 M⁻¹cm⁻¹) and l is the path length of the sample in the well (in cm).
-
Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the K_m_ and V_max_ values.
-
Protocol 2: High-Throughput Screening (HTS) for Protease Inhibitors
This protocol provides a framework for screening a compound library for inhibitors of a target protease using this compound in a 384-well format.
Materials:
-
Purified enzyme
-
This compound
-
Assay Buffer
-
Compound library dissolved in DMSO
-
Positive control inhibitor (a known inhibitor of the target enzyme)
-
Negative control (DMSO vehicle)
-
384-well clear flat-bottom microplates
-
Automated liquid handling systems
-
Microplate reader
Procedure:
-
Compound Plating: Using an automated liquid handler, dispense a small volume (e.g., 100 nL) of each compound from the library into the wells of a 384-well plate. Also, dispense the positive and negative controls into designated wells.
-
Enzyme Addition: Add a defined volume of the enzyme solution in Assay Buffer to all wells.
-
Pre-incubation: Incubate the plates at room temperature for a set period (e.g., 15-30 minutes) to allow for the interaction between the compounds and the enzyme.
-
Substrate Addition and Reaction Initiation: Add a defined volume of the this compound solution in Assay Buffer to all wells to start the reaction. The final substrate concentration should ideally be at or near the K_m_ value to ensure sensitivity to competitive inhibitors.
-
Kinetic Reading: Immediately transfer the plates to a microplate reader and measure the absorbance at 405 nm at two time points (e.g., at t=0 and t=15 minutes) or in kinetic mode for a short duration.
-
Data Analysis:
-
Calculate the reaction rate for each well.
-
Normalize the data to the controls on each plate. The activity in the negative control (DMSO) wells is typically set to 100% activity (0% inhibition), and the activity in the positive control wells is set to 0% activity (100% inhibition).
-
Calculate the percent inhibition for each compound: % Inhibition = [1 - (Rate_compound - Rate_positive_control) / (Rate_negative_control - Rate_positive_control)] × 100
-
Identify "hits" based on a pre-defined inhibition threshold (e.g., >50% inhibition).
-
Validate the hits through confirmation screens and determine their IC₅₀ values.
-
Protocol 3: Determination of Inhibitor Potency (IC₅₀)
This protocol describes how to determine the half-maximal inhibitory concentration (IC₅₀) of a compound.
Procedure:
-
Prepare Inhibitor Dilutions: Create a serial dilution of the hit compound in DMSO, and then dilute further in Assay Buffer to achieve the desired final concentrations in the assay.
-
Assay Setup:
-
Add a fixed concentration of the enzyme to the wells of a microplate.
-
Add the different concentrations of the inhibitor.
-
Include a no-inhibitor control (DMSO vehicle) and a no-enzyme control.
-
-
Pre-incubation: Incubate the plate for 15-30 minutes at room temperature.
-
Initiate Reaction: Add this compound at a concentration close to its K_m_ value.
-
Monitor Reaction: Measure the initial reaction velocity as described in Protocol 1.
-
Data Analysis:
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways
Experimental Workflow
Conclusion
This compound is a versatile and reliable chromogenic substrate for screening inhibitors of thrombin, trypsin, and mast cell tryptase. The straightforward colorimetric readout is amenable to high-throughput formats, making it a cost-effective tool in the early stages of drug discovery. By following the detailed protocols and understanding the underlying principles and signaling pathways, researchers can effectively utilize this substrate to identify and characterize novel protease inhibitors for a range of therapeutic applications.
References
- 1. tribioscience.com [tribioscience.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Membrane-anchored Serine Proteases and Protease-activated Receptor-2 (PAR-2)-mediated Signaling: Co-conspirators in Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trypsin-protease activated receptor-2 signaling contributes to pancreatic cancer pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Protease-Activated Receptors in the Intestine: Focus on Inflammation and Cancer [frontiersin.org]
- 7. Mast cell tryptases in allergic inflammation and immediate hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thrombin and mast cell tryptase regulate guinea-pig myenteric neurons through proteinase-activated receptors-1 and −2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Z-Gly-Pro-Arg p-nitroanilide acetate salt protease substrate | 66648-35-9 [sigmaaldrich.com]
- 10. Tryptase genetics and anaphylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The action of thrombin on peptide p-nitroanilide substrates: hydrolysis of Tos-Gly-Pro-Arg-pNA and D-Phe-Pip-Arg-pNA by human alpha and gamma and bovine alpha and beta-thrombins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and kinetic parameters of hydrolysis by trypsin of some acyl-arginyl-p-nitroanilides and peptides containing arginyl-p-nitroanilide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. assaygenie.com [assaygenie.com]
Application Notes and Protocols for the Spectrophotometric Measurement of p-Nitroaniline
Audience: Researchers, scientists, and drug development professionals.
Introduction
p-Nitroaniline (pNA) is a chromogenic compound widely utilized in various biochemical and analytical assays. Its distinct yellow color in solution allows for simple and sensitive quantification using spectrophotometry. A common application is in enzyme kinetics, where pNA is released from a colorless synthetic substrate by enzymatic activity. The rate of pNA formation is directly proportional to the enzyme's activity.[1] This document provides detailed protocols for the preparation of p-nitroaniline standards, the generation of a standard curve, and its application in a typical enzyme assay.
Principle of Measurement
The quantification of p-nitroaniline is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. The relationship is expressed as:
A = εcl
Where:
-
A is the absorbance (unitless)
-
ε (epsilon) is the molar absorptivity or extinction coefficient (in M⁻¹cm⁻¹)
-
c is the concentration of the analyte (in M)
-
l is the path length of the cuvette (typically 1 cm)
p-Nitroaniline exhibits a distinct absorbance maximum in the range of 380-410 nm.[1] For many applications, measurements are taken at 405 nm.[1][2]
Data Presentation
Table 1: Spectrophotometric Properties of p-Nitroaniline
| Property | Value | Reference |
| Wavelength of Maximum Absorbance (λmax) | 380 - 410 nm | [1] |
| Commonly Used Wavelength for Measurement | 405 nm | [1][2] |
| Molar Extinction Coefficient (ε) at 405 nm | ~9,960 M⁻¹cm⁻¹ | [1] |
| Appearance in Solution | Yellow | [1] |
Table 2: Example Standard Curve Data for p-Nitroaniline
| pNA Concentration (µM) | Absorbance at 405 nm (AU) |
| 0 | 0.000 |
| 10 | 0.099 |
| 25 | 0.248 |
| 50 | 0.495 |
| 75 | 0.743 |
| 100 | 0.991 |
Note: These are example values. A standard curve must be generated for each experiment.
Experimental Protocols
This protocol describes the preparation of a stock solution and subsequent serial dilutions to create standards for generating a standard curve.
Materials:
-
p-Nitroaniline (MW: 138.12 g/mol )
-
Solvent (e.g., isopropanol, ethanol, or appropriate assay buffer)[3]
-
Volumetric flasks
-
Micropipettes and tips
Procedure:
-
Prepare a 10 mM p-Nitroaniline Stock Solution:
-
Accurately weigh 13.81 mg of p-nitroaniline.
-
Dissolve the p-nitroaniline in a small amount of the chosen solvent in a 10 mL volumetric flask.
-
Bring the final volume to 10 mL with the solvent and mix thoroughly. This is your 10 mM stock solution. Store protected from light.
-
-
Prepare Working Standards by Serial Dilution:
-
Label a series of microcentrifuge tubes or a 96-well plate.
-
Prepare a 1 mM intermediate dilution by adding 100 µL of the 10 mM stock solution to 900 µL of the assay buffer.
-
Perform serial dilutions from the 1 mM solution to obtain a range of concentrations (e.g., 0-100 µM) as outlined in Table 2. For example, to make a 100 µM standard, add 10 µL of the 1 mM solution to 90 µL of buffer.
-
This protocol details the measurement of absorbance for the prepared standards and the creation of a standard curve.
Materials:
-
p-Nitroaniline standard solutions (from Protocol 1)
-
Spectrophotometer (plate reader or cuvette-based)
-
96-well plate or cuvettes
Procedure:
-
Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.
-
Set the measurement wavelength to 405 nm.
-
Transfer a fixed volume (e.g., 200 µL) of each p-nitroaniline standard dilution and a blank (solvent/buffer only) into the wells of a 96-well plate or individual cuvettes.[1]
-
Measure the absorbance of each standard and the blank.
-
Subtract the absorbance of the blank from the absorbance of each standard.
-
Plot the blank-corrected absorbance values against the corresponding p-nitroaniline concentrations.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). The R² value should be ≥ 0.99 for a reliable standard curve. The slope (m) of the line represents the molar extinction coefficient under the specific assay conditions.[1]
This protocol provides a general workflow for using a p-nitroaniline-based substrate to measure enzyme activity.
Materials:
-
Enzyme solution
-
Chromogenic substrate (e.g., a peptide conjugated to p-nitroaniline)
-
Assay buffer
-
Microplate spectrophotometer with kinetic reading capabilities
Procedure:
-
Reaction Setup:
-
In a 96-well plate, add the assay buffer and the chromogenic substrate to each well.
-
Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5-10 minutes to ensure temperature equilibration.[1]
-
-
Initiate the Reaction:
-
Add the enzyme solution to each well to start the reaction.
-
-
Kinetic Measurement:
-
Immediately place the microplate in a pre-warmed microplate spectrophotometer.[1]
-
Measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a specified period (e.g., 15-30 minutes).
-
-
Data Analysis:
-
For each sample, plot the absorbance at 405 nm against time.
-
Determine the initial reaction velocity (v₀) by calculating the slope of the linear portion of the curve (ΔA/minute).[1]
-
Convert the rate of change in absorbance to the rate of pNA formation using the Beer-Lambert law and the standard curve generated in Protocol 2:
-
Rate (M/min) = (ΔA / min) / (slope of standard curve × l)
-
Where 'l' is the path length in cm. For a microplate reader, the path length may need to be determined or provided by the manufacturer.
-
-
Visualizations
Caption: Experimental workflow for p-nitroaniline measurement.
Caption: Enzymatic release and detection of p-nitroaniline.
Considerations and Troubleshooting
-
Solvent Effects: The absorption spectrum of p-nitroaniline can be influenced by the solvent composition and ionic strength.[4] It is crucial to prepare standards in the same buffer as the experimental samples to ensure accuracy.
-
Linear Range: Ensure that the absorbance values of the samples fall within the linear range of the standard curve. If the absorbance is too high, dilute the sample and re-measure.
-
Light Sensitivity: p-Nitroaniline solutions should be protected from light to prevent photodegradation.
-
Safety: p-Nitroaniline is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.[5] Consult the Safety Data Sheet (SDS) before use.
This comprehensive guide provides the necessary protocols and information for the accurate and reliable spectrophotometric measurement of p-nitroaniline in a research and drug development setting.
References
Application Notes and Protocols for Calculating Enzyme Activity with Z-Gly-Pro-Arg-pNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chromogenic substrate Z-Gly-Pro-Arg-pNA (N-carbobenzoxy-glycyl-L-prolyl-L-arginine-p-nitroanilide) is a valuable tool for the sensitive and specific measurement of serine protease activity. Its primary application lies in the kinetic analysis of enzymes such as thrombin and trypsin, which play crucial roles in physiological processes like blood coagulation and digestion, respectively. The principle of the assay is based on the enzymatic cleavage of the peptide bond C-terminal to the arginine residue. This cleavage releases the chromophore p-nitroaniline (pNA), which results in a measurable increase in absorbance at approximately 405 nm. The rate of pNA release is directly proportional to the enzyme's activity, making this substrate ideal for determining enzyme kinetics, screening for inhibitors, and characterizing the mechanism of action of novel therapeutic agents.
Principle of the Assay
The enzymatic reaction involves the hydrolysis of the amide bond between the arginine residue of the substrate and the p-nitroaniline molecule. The liberated p-nitroaniline is a yellow-colored compound that can be quantified spectrophotometrically. By monitoring the change in absorbance over time, the initial velocity of the reaction can be determined. This information is then used to calculate the enzyme's activity and kinetic parameters.
The reaction can be summarized as follows:
This compound (colorless) ---(Enzyme)---> Z-Gly-Pro-Arg (colorless) + p-nitroaniline (yellow)
Quantitative Data Summary
The following tables summarize key quantitative data for the use of this compound and similar substrates with thrombin and trypsin. It is important to note that kinetic parameters can vary depending on the specific assay conditions (e.g., buffer composition, pH, temperature, and ionic strength).
Table 1: Molar Extinction Coefficient of p-nitroaniline (pNA)
| Wavelength (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | pH | Notes |
| 405 | 9,960 | Not specified | Commonly used value.[1] |
| 410 | 8,800 | Not specified | [2] |
| 380 | 13,500 | Not specified | Absorption maximum for free p-nitroaniline.[2] |
Note: The extinction coefficient of pNA can be pH-sensitive.[3] It is recommended to determine the extinction coefficient under your specific experimental conditions or use a standard curve.
Table 2: Kinetic Parameters for Thrombin with Gly-Pro-Arg-pNA Substrates
| Substrate | Enzyme | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Conditions |
| Tos-Gly-Pro-Arg-pNA (Chromozym-TH) | Human α-thrombin | 4.18 ± 0.22 | 127 ± 8 | 3.04 x 10⁷ | pH 7.8, 25°C, I = 0.11 M[4] |
| Tos-Gly-Pro-Arg-pNA (Chromozym-TH) | Bovine α-thrombin | 3.61 ± 0.15 | 100 ± 1 | 2.77 x 10⁷ | pH 7.8, 25°C, I = 0.11 M[4] |
Note: Data for the closely related substrate Tos-Gly-Pro-Arg-pNA is provided as a reference for this compound.
Table 3: Typical Assay Conditions
| Parameter | Thrombin Assay | Trypsin Assay |
| Enzyme | Thrombin | Trypsin |
| Substrate | This compound | This compound |
| Typical Substrate Concentration | 0.1 - 1 mM | 0.1 - 1 mM |
| Assay Buffer | 50 mM Tris-HCl, 100 mM NaCl, 0.1% BSA, pH 8.0 | 50 mM Tris-HCl, 10 mM CaCl₂, pH 8.0 |
| Temperature | 37°C | 37°C |
| Wavelength for Detection | 405 nm | 405 nm |
Experimental Protocols
Protocol 1: Determination of Thrombin Activity
This protocol outlines the steps to measure the enzymatic activity of thrombin using this compound.
Materials:
-
Human or bovine thrombin
-
This compound substrate
-
Thrombin Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 0.1% BSA)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare the Thrombin Solution: Dilute thrombin to the desired concentration in Thrombin Assay Buffer. The final concentration will depend on the purity and activity of the enzyme preparation. A starting point could be in the range of 1-10 nM.
-
Prepare the Substrate Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution (e.g., 10 mM). Further dilute the stock solution in Thrombin Assay Buffer to the desired working concentration (e.g., 1 mM for a final assay concentration of 0.5 mM).
-
Set up the Reaction:
-
Add 50 µL of Thrombin Assay Buffer to the blank wells.
-
Add 50 µL of the diluted thrombin solution to the sample wells.
-
-
Initiate the Reaction: Add 50 µL of the substrate solution to all wells to start the reaction. The final volume in each well should be 100 µL.
-
Monitor Absorbance: Immediately place the microplate in a pre-warmed (37°C) microplate reader and measure the absorbance at 405 nm in kinetic mode, taking readings every 30-60 seconds for 10-30 minutes.
Data Analysis:
-
Calculate the Initial Velocity (V₀):
-
For each well, plot absorbance at 405 nm versus time.
-
Determine the initial linear portion of the curve and calculate the slope (ΔA/min).
-
Subtract the slope of the blank from the slopes of the sample wells to correct for any non-enzymatic substrate hydrolysis.
-
-
Calculate Enzyme Activity: Use the Beer-Lambert law to convert the rate of change in absorbance to the rate of product formation.
Activity (mol/min) = (ΔA/min) / (ε × l)
Where:
-
ΔA/min is the rate of change in absorbance per minute.
-
ε is the molar extinction coefficient of p-nitroaniline at 405 nm (e.g., 9,960 M⁻¹cm⁻¹).[1]
-
l is the path length of the solution in the well (in cm). This needs to be determined for the specific microplate and volume used.
-
Protocol 2: Determination of Trypsin Activity
This protocol provides a method for measuring the activity of trypsin.
Materials:
-
Trypsin (e.g., bovine pancreatic trypsin)
-
This compound substrate
-
Trypsin Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM CaCl₂)
-
96-well clear, flat-bottom microplate
-
Microplate reader
Procedure:
-
Prepare the Trypsin Solution: Immediately before use, prepare a solution of trypsin in cold 1 mM HCl to the desired concentration. Further dilute in Trypsin Assay Buffer.
-
Prepare the Substrate Solution: Prepare the this compound substrate solution as described in Protocol 1, using Trypsin Assay Buffer as the diluent.
-
Set up and Initiate the Reaction: Follow steps 3-5 from Protocol 1, using the trypsin solution and Trypsin Assay Buffer.
Data Analysis:
Follow the data analysis steps outlined in Protocol 1 to calculate the initial velocity and enzyme activity.
Protocol 3: Screening for Enzyme Inhibitors
This protocol can be adapted for high-throughput screening of potential inhibitors of thrombin or trypsin.
Materials:
-
Enzyme (Thrombin or Trypsin)
-
This compound substrate
-
Appropriate Assay Buffer
-
Known enzyme inhibitor (for positive control)
-
Test compounds (potential inhibitors)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Solutions: Prepare enzyme and substrate solutions as described in the respective activity assay protocols. Dissolve test compounds and the positive control inhibitor in a suitable solvent (e.g., DMSO).
-
Set up the Assay Plate:
-
Enzyme Control (EC) wells: Add 10 µL of Assay Buffer.
-
Inhibitor Control (IC) wells: Add 10 µL of the known inhibitor solution.
-
Test Compound (Sample) wells: Add 10 µL of the diluted test compound solution.
-
-
Add Enzyme: Add 40 µL of the diluted enzyme solution to all wells.
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitors to interact with the enzyme.
-
Initiate the Reaction: Add 50 µL of the substrate solution to all wells.
-
Monitor Absorbance: Measure the absorbance at 405 nm as described in Protocol 1.
Data Analysis:
-
Calculate the initial velocity (V₀) for each well as described in Protocol 1.
-
Calculate the percent inhibition for each test compound:
% Inhibition = [1 - (V_sample / V_EC)] × 100
Where:
-
V_sample is the initial velocity in the presence of the test compound.
-
V_EC is the initial velocity of the enzyme control (no inhibitor).
-
Visualizations
Caption: General experimental workflow for an enzyme activity assay.
Caption: The blood coagulation cascade highlighting key proteases.[5][6][7][8][9]
References
- 1. Solved We also need to convert the reaction rate from change | Chegg.com [chegg.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. The action of thrombin on peptide p-nitroanilide substrates: hydrolysis of Tos-Gly-Pro-Arg-pNA and D-Phe-Pip-Arg-pNA by human alpha and gamma and bovine alpha and beta-thrombins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Figure, Coagulation Cascade Diagram. The extrinsic...] - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. radiopaedia.org [radiopaedia.org]
- 7. researchgate.net [researchgate.net]
- 8. The Coagulation Cascade | Mackman Lab [med.unc.edu]
- 9. teachmephysiology.com [teachmephysiology.com]
Application Notes and Protocols for Z-Gly-Pro-Arg-PNA in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Gly-Pro-Arg-pNA (Benzyloxycarbonyl-Glycyl-Prolyl-Arginine-p-nitroanilide) is a valuable chromogenic substrate for a variety of serine proteases. Its specificity for enzymes that cleave after arginine residues makes it a powerful tool in biochemical assays and high-throughput screening (HTS) campaigns aimed at discovering and characterizing enzyme inhibitors. This document provides detailed application notes and protocols for the use of this compound in research and drug development.
Upon enzymatic cleavage at the C-terminal side of the arginine residue, the colorless this compound substrate releases the yellow-colored p-nitroaniline (pNA). The rate of pNA formation, which can be monitored spectrophotometrically by measuring the absorbance at 405-410 nm, is directly proportional to the enzyme's activity.[1][2] This principle allows for the quantitative determination of enzyme kinetics and the screening of potential inhibitors.
Applications
This compound is a versatile substrate with a range of applications in biomedical research and drug discovery.[3]
-
Enzyme Characterization: It is widely used to study the kinetics of serine proteases such as thrombin, plasmin, and trypsin.[4]
-
High-Throughput Screening (HTS): Its chromogenic nature makes it ideal for HTS of large compound libraries to identify novel enzyme inhibitors.
-
Drug Discovery: It plays a crucial role in the development of therapeutics targeting proteases involved in coagulation, fibrinolysis, and other physiological and pathological processes.[3]
-
Diagnostic Assays: The substrate can be employed in diagnostic kits for the detection of specific enzyme activities in clinical samples.[3]
Target Enzymes and Kinetic Parameters
This compound and its close analog, Tos-Gly-Pro-Arg-pNA (Chromozym-TH), are substrates for several important serine proteases. The kinetic parameters for the hydrolysis of Tos-Gly-Pro-Arg-pNA by some of these enzymes are summarized in the table below.
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Organism |
| α-Thrombin | Tos-Gly-Pro-Arg-pNA | 4.18 ± 0.22 | 127 ± 8 | 3.04 x 10⁷ | Human |
| α-Thrombin | Tos-Gly-Pro-Arg-pNA | 3.61 ± 0.15 | 100 ± 1 | 2.77 x 10⁷ | Bovine |
Data from Lottenberg et al. (1982) for the substrate Tos-Gly-Pro-Arg-pNA (Chromozym-TH) at pH 7.8 and 25°C.[3]
Inhibitor Screening Data (IC50 Values)
The following table provides examples of IC50 values for known inhibitors of enzymes that cleave this compound or similar substrates. These values are indicative and can vary depending on the specific assay conditions.
| Enzyme | Inhibitor | IC50 | Substrate Used |
| Thrombin | Argatroban | 1.1 µM | S-2238 |
| Thrombin | Recombinant Hirudin (rHV2 Lys 47) | 1.2 nM | S-2238 |
| Thrombin | Arg-Pro-Pro-Gly-Phe | 20 µM (blocks PAR1 binding) | Biotinylated PAR1 peptide |
| Plasmin | Epicatechin gallate (ECG) | ~50 µM | Chromogenic substrate |
| Plasmin | Epigallocatechin gallate (EGCG) | ~75 µM | Chromogenic substrate |
Signaling Pathway: The Coagulation Cascade
This compound is frequently used to screen for inhibitors of thrombin, a key enzyme in the coagulation cascade. Understanding this pathway is crucial for developing novel anticoagulants.
Caption: The coagulation cascade leading to the formation of a stable fibrin clot, and the principle of a thrombin inhibitor screening assay using this compound.
Experimental Protocols
I. Preparation of Reagents
-
Assay Buffer: A common assay buffer is 50 mM Tris-HCl, 100 mM NaCl, pH 7.4-8.0. The optimal pH may vary depending on the enzyme being studied.
-
This compound Stock Solution: Prepare a 10 mM stock solution in a suitable solvent such as methanol (B129727) or DMSO. Store at -20°C.
-
Enzyme Stock Solution: Prepare a concentrated stock solution of the purified enzyme in a buffer that ensures its stability. Store at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles.
-
Test Compound (Inhibitor) Stock Solutions: Dissolve test compounds in 100% DMSO to a concentration of 10 mM.
II. High-Throughput Screening (HTS) Protocol for Thrombin Inhibitors
This protocol is designed for a 384-well plate format and can be adapted for other formats.
Caption: A typical high-throughput screening workflow for identifying protease inhibitors.
Detailed Steps:
-
Compound Dispensing: Using an automated liquid handler, dispense 1 µL of each test compound from the library (in 100% DMSO) into the wells of a 384-well plate. Also, dispense 1 µL of DMSO into the control wells (positive control for enzyme activity and negative control).
-
Enzyme Addition: Add 50 µL of the diluted thrombin solution in assay buffer to each well, except for the negative control wells (add 50 µL of assay buffer instead). The final concentration of the enzyme should be in its linear range.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the test compounds to interact with the enzyme.
-
Substrate Addition: Add 50 µL of the this compound working solution in assay buffer to all wells to initiate the enzymatic reaction. The final substrate concentration should ideally be at or below the Km value to maximize sensitivity for competitive inhibitors.
-
Kinetic Reading: Immediately place the plate in a microplate reader and measure the change in absorbance at 405 nm over time (e.g., every minute for 10-15 minutes) at a constant temperature (e.g., 25°C or 37°C).
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition for each test compound using the following formula: % Inhibition = [1 - (V₀_inhibitor / V₀_positive_control)] x 100
-
Identify "hits" as compounds that exhibit inhibition above a certain threshold (e.g., >50%).
-
-
Hit Confirmation and IC50 Determination:
-
Confirm the activity of the primary hits by re-testing.
-
Perform dose-response experiments with serial dilutions of the confirmed hits to determine their IC50 values.
-
Conclusion
This compound is a robust and reliable chromogenic substrate for monitoring the activity of several key serine proteases. Its application in high-throughput screening has significantly contributed to the discovery of novel enzyme inhibitors with therapeutic potential. The protocols and data presented in this document provide a comprehensive guide for researchers to effectively utilize this compound in their experimental workflows.
References
- 1. The action of thrombin on peptide p-nitroanilide substrates: hydrolysis of Tos-Gly-Pro-Arg-pNA and D-Phe-Pip-Arg-pNA by human alpha and gamma and bovine alpha and beta-thrombins. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. The action of thrombin on peptide p-nitroanilide substrates: hydrolysis of Tos-Gly-Pro-Arg-pNA and D-Phe-Pip-Arg-pNA by human alpha and gamma and bovine alpha and beta-thrombins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Serine protease specificity for peptide chromogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Z-Gly-Pro-Arg-pNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Gly-Pro-Arg-pNA (Nα-Carbobenzoxy-glycyl-L-prolyl-L-arginine-p-nitroanilide) is a synthetic chromogenic substrate widely utilized in biochemical and clinical research. Its primary application lies in the sensitive and specific measurement of serine protease activity, most notably thrombin. The enzymatic cleavage of the peptide bond C-terminal to arginine releases the chromophore p-nitroaniline (pNA), which can be quantitatively measured by monitoring the change in absorbance at 405 nm. This allows for the kinetic analysis of enzyme activity and the screening of potential inhibitors.
These application notes provide detailed protocols for the use of this compound in key experimental settings, including enzyme activity assays, coagulation screening, and inhibitor characterization.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₇H₃₄N₈O₇ |
| Molecular Weight | 582.61 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in methanol (B129727) (20 mg/mL) and DMSO.[1] |
| Storage | Store at -20°C. |
Applications
This compound serves as a versatile tool in several key research areas:
-
Enzyme Kinetics: Determination of kinetic parameters (Kₘ, kcat) for various proteases.
-
Coagulation Cascade Analysis: Used in chromogenic assays to measure the activity of thrombin and other coagulation factors.
-
Drug Discovery: High-throughput screening and characterization of protease inhibitors.
-
Clinical Diagnostics: Assessment of coagulation status in plasma samples.
-
Cancer Research: As a substrate for prostate-specific antigen (PSA) activity assays.[1][2]
Data Presentation: Kinetic Parameters
The following tables summarize the kinetic constants for the hydrolysis of this compound by various proteases.
Table 1: Kinetic Parameters for Thrombin
| Enzyme Source | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | Conditions | Reference |
| Human α-thrombin | 4.18 ± 0.22 | 127 ± 8 | 3.04 x 10⁷ | pH 7.8, 25°C, I = 0.11 M | [3] |
| Bovine α-thrombin | 3.61 ± 0.15 | 100 ± 1 | 2.77 x 10⁷ | pH 7.8, 25°C, I = 0.11 M | [3] |
| Human γ-thrombin | 14.3 ± 2.4 | 160 ± 9 | 1.12 x 10⁷ | pH 7.8, 25°C, I = 0.11 M | [3] |
| Bovine β-thrombin | 14.4 ± 2.2 | 124 ± 6 | 8.61 x 10⁶ | pH 7.8, 25°C, I = 0.11 M | [3] |
Table 2: Kinetic Parameters for Trypsin
| Enzyme Source | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | Conditions | Reference |
| Bovine Trypsin | 78.0 ± 12.2 | 324.1 ± 13.8 | 4.15 x 10⁶ | pH 8.0, 25°C | [4] |
Table 3: Kinetic Parameters for Other Proteases
| Enzyme | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | Conditions | Reference |
| Prostate-Specific Antigen (PSA) | Data not readily available | Data not readily available | Data not readily available | - | - |
| Plasmin | Hydrolyzed to a varying degree | - | - | - |
Table 4: Inhibition Constants (Ki) for Thrombin Inhibitors with this compound as Substrate
| Inhibitor | Ki (mM) | Inhibition Type | Enzyme Source | Reference |
| Arg-Pro-Pro-Gly-Phe (RPPGF) | 1.75 ± 0.03 | Competitive | Human α-thrombin |
Experimental Protocols
Protocol 1: Thrombin Activity Assay
This protocol details the measurement of thrombin activity using this compound in a 96-well plate format.
Materials:
-
Purified thrombin (human or bovine)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.1% (w/v) PEG 8000, pH 8.0
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Thrombin Solution: Dilute the purified thrombin to the desired working concentration (e.g., 1-10 nM) in Assay Buffer.
-
Prepare Substrate Solution: Dilute the this compound stock solution in Assay Buffer to the desired final concentration (e.g., 100 µM). It is recommended to prepare a range of substrate concentrations to determine Kₘ.
-
Assay Setup:
-
Add 50 µL of Assay Buffer to all wells (including blanks).
-
Add 25 µL of the diluted thrombin solution to the sample wells. For blank wells, add 25 µL of Assay Buffer.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
-
Initiate Reaction: Add 25 µL of the substrate solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the microplate in a pre-warmed (37°C) microplate reader. Measure the absorbance at 405 nm every minute for 15-30 minutes.
-
Data Analysis:
-
Subtract the rate of the blank (no enzyme) from the rates of the sample wells.
-
Calculate the initial velocity (V₀) of the reaction from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε of p-nitroaniline is approximately 10,000 M⁻¹cm⁻¹).
-
Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and Vmax.
-
Protocol 2: Chromogenic Prothrombin Time (PT) Assay
This protocol provides a method for determining the prothrombin time in plasma samples using a chromogenic substrate.
Materials:
-
Citrated plasma sample
-
Thromboplastin-calcium reagent
-
This compound solution (e.g., 2 mM in a suitable buffer)
-
Tris buffer (e.g., 50 mM, pH 7.4)
-
Microplate reader with a 405 nm filter
Procedure:
-
Sample Preparation: Centrifuge citrated whole blood to obtain platelet-poor plasma.
-
Reagent Preparation: Reconstitute the thromboplastin-calcium reagent according to the manufacturer's instructions.
-
Assay Setup (in a microplate):
-
Pre-warm all reagents and the microplate to 37°C.
-
Pipette 50 µL of the plasma sample into a well.
-
Incubate for 3-5 minutes at 37°C.
-
-
Initiate Clotting: Add 100 µL of the pre-warmed thromboplastin-calcium reagent to the plasma and simultaneously start a timer.
-
Chromogenic Reaction: At a precise time after initiating clotting (e.g., 60 seconds), add 50 µL of the this compound solution.
-
Measurement: Monitor the change in absorbance at 405 nm over time. The time taken to reach a specific absorbance change is proportional to the prothrombin time.
-
Calibration: A standard curve should be generated using plasma calibrators with known PT values to convert the absorbance change to a prothrombin time in seconds.
Protocol 3: Thrombin Inhibitor Screening Assay
This protocol outlines a method for screening potential thrombin inhibitors.
Materials:
-
Thrombin solution
-
This compound solution
-
Assay Buffer (as in Protocol 1)
-
Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents: Prepare thrombin and this compound solutions in Assay Buffer as described in Protocol 1.
-
Assay Setup:
-
Add 40 µL of Assay Buffer to each well.
-
Add 10 µL of the test compound solution at various concentrations to the test wells. For control wells (no inhibitor), add 10 µL of the solvent.
-
Add 25 µL of the thrombin solution to all wells.
-
Incubate the plate at 37°C for 10-15 minutes to allow for inhibitor-enzyme interaction.
-
-
Initiate Reaction: Add 25 µL of the this compound solution to all wells.
-
Kinetic Measurement: Immediately measure the absorbance at 405 nm kinetically as described in Protocol 1.
-
Data Analysis:
-
Calculate the initial velocity for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.
-
To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using appropriate kinetic models (e.g., Lineweaver-Burk plot).
-
Visualizations
Signaling Pathway: The Coagulation Cascade
The following diagram illustrates the central role of thrombin in the coagulation cascade, the pathway that is ultimately measured by assays utilizing this compound.
Caption: The Coagulation Cascade leading to Thrombin activation.
Experimental Workflow: Enzyme Inhibitor Screening
This diagram outlines the typical workflow for screening and identifying enzyme inhibitors using a chromogenic substrate like this compound.
Caption: Workflow for screening and validating enzyme inhibitors.
References
- 1. Z-Gly-Pro-Arg p-nitroanilide acetate salt protease substrate | 66648-35-9 [sigmaaldrich.com]
- 2. The action of thrombin on peptide p-nitroanilide substrates: hydrolysis of Tos-Gly-Pro-Arg-pNA and D-Phe-Pip-Arg-pNA by human alpha and gamma and bovine alpha and beta-thrombins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Refined Analysis of Prostate-specific Antigen Kinetics to Predict Prostate Cancer Active Surveillance Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Serine protease specificity for peptide chromogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Z-Gly-Pro-Arg-pNA in Coagulation Factor Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Gly-Pro-Arg-pNA (N-carbobenzyloxy-glycyl-L-prolyl-L-arginine-p-nitroanilide) is a synthetic chromogenic substrate widely utilized in the field of hemostasis for the specific measurement of thrombin activity.[1] As a key serine protease, thrombin (Factor IIa) plays a central role in the coagulation cascade, catalyzing the conversion of fibrinogen to fibrin (B1330869) to form a stable blood clot. Consequently, the accurate quantification of thrombin activity is crucial for diagnosing coagulation disorders, monitoring anticoagulant therapy, and in the research and development of novel antithrombotic drugs.[2]
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in chromogenic assays to determine the activity of thrombin.
Principle of the Assay
The chromogenic assay for thrombin activity is based on the enzymatic cleavage of the peptide substrate this compound. Thrombin specifically recognizes and cleaves the amide bond between the arginine residue and the p-nitroaniline (pNA) moiety. This cleavage releases the yellow-colored chromophore, p-nitroaniline. The rate of pNA release is directly proportional to the enzymatic activity of thrombin in the sample and can be quantitatively measured by monitoring the increase in absorbance at or near 405 nm using a spectrophotometer or microplate reader.[3]
Signaling Pathway: The Coagulation Cascade
The following diagram illustrates the central role of thrombin in the coagulation cascade, which is the target of the this compound based assay.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and its product, p-nitroaniline.
| Parameter | Value | Enzyme | Conditions | Reference |
| Michaelis Constant (Km) | 4.18 ± 0.22 µM | Human α-Thrombin | pH 7.8, 25°C, I = 0.11 M | [4] |
| 3.61 ± 0.15 µM | Bovine α-Thrombin | pH 7.8, 25°C, I = 0.11 M | [4] | |
| Catalytic Rate Constant (kcat) | 127 ± 8 s-1 | Human α-Thrombin | pH 7.8, 25°C, I = 0.11 M | [4] |
| 100 ± 1 s-1 | Bovine α-Thrombin | pH 7.8, 25°C, I = 0.11 M | [4] | |
| Molar Extinction Coefficient (ε) of pNA | 9,960 M-1cm-1 | - | at 405 nm | [5][6] |
| Optimal Absorbance Wavelength for pNA | 405 nm | - | - | [3] |
Experimental Protocols
Materials and Reagents
-
This compound substrate
-
Purified thrombin (human or bovine) for standard curve
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.0 at 37°C
-
Substrate Solvent: Methanol (B129727) or Dimethyl sulfoxide (B87167) (DMSO)[7]
-
96-well clear, flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 405 nm and maintaining a temperature of 37°C
-
Multichannel pipettes
Preparation of Reagents
-
Assay Buffer: Prepare a solution of 50 mM Tris-HCl and 100 mM NaCl. Adjust the pH to 8.0 at 37°C. Filter sterilize and store at 4°C.
-
This compound Stock Solution: Dissolve this compound in methanol or DMSO to a stock concentration of 10 mM.[7] Store aliquots at -20°C. Note that the solubility in methanol is approximately 20 mg/mL (around 34 mM).[7]
-
Thrombin Standard Stock Solution: Reconstitute purified thrombin in a suitable buffer (e.g., the assay buffer) to a known concentration (e.g., 100 NIH units/mL). Aliquot and store at -80°C.
-
Thrombin Working Standards: Prepare a series of dilutions of the thrombin stock solution in the assay buffer to generate a standard curve. The concentration range should be appropriate for the expected activity in the samples.
Experimental Workflow
The following diagram outlines the key steps in a typical chromogenic assay for thrombin activity using this compound.
Assay Procedure (96-well plate format)
-
Plate Setup:
-
Add 50 µL of assay buffer to all wells.
-
Add 20 µL of each thrombin standard dilution to designated wells in triplicate.
-
Add 20 µL of the test sample (e.g., purified enzyme, plasma sample) to other wells in triplicate.
-
Include a blank control containing 70 µL of assay buffer and no enzyme.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes in the microplate reader.
-
Reaction Initiation:
-
Prepare a working solution of this compound by diluting the stock solution in the assay buffer. A final concentration in the well of 0.2-0.5 mM is a good starting point. For a final volume of 100 µL, you would add 30 µL of a 0.67-1.67 mM working solution.
-
Using a multichannel pipette, add 30 µL of the this compound working solution to all wells to initiate the reaction. The final reaction volume will be 100 µL.
-
-
Kinetic Measurement:
-
Immediately start measuring the absorbance at 405 nm in the microplate reader at 37°C.
-
Take readings every 30-60 seconds for 15-30 minutes. Ensure the reaction rate is linear during the measurement period.
-
Data Analysis
-
Calculate the Rate of Reaction: For each well, determine the rate of change in absorbance per minute (ΔA405/min) from the linear portion of the kinetic curve.
-
Correct for Blank: Subtract the average ΔA405/min of the blank wells from the average ΔA405/min of all standard and sample wells.
-
Generate Standard Curve: Plot the corrected ΔA405/min for each thrombin standard as a function of its known concentration (e.g., in NIH units/mL or nM). Perform a linear regression to obtain the equation of the line and the R² value.
-
Determine Sample Activity: Use the equation from the standard curve to calculate the thrombin activity in the unknown samples based on their corrected ΔA405/min values.
Calculation of Molar Activity
The activity of the enzyme can also be expressed in terms of moles of substrate cleaved per unit time using the Beer-Lambert law:
Activity (mol/min) = (ΔA405/min * V) / (ε * l)
Where:
-
ΔA405/min is the rate of absorbance change.
-
V is the final reaction volume in liters.
-
ε is the molar extinction coefficient of p-nitroaniline (9,960 M-1cm-1).[5][6]
-
l is the path length of the light through the well in cm (typically determined for the specific microplate and volume used).
Applications in Drug Development
Chromogenic assays utilizing this compound are invaluable tools in drug discovery and development for the identification and characterization of thrombin inhibitors. These assays can be adapted for high-throughput screening (HTS) to rapidly assess large compound libraries for potential antithrombotic agents. The quantitative nature of the assay allows for the determination of key inhibitory parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), which are essential for lead optimization and understanding the mechanism of action of novel anticoagulants.
Conclusion
This compound is a highly specific and sensitive chromogenic substrate for the measurement of thrombin activity. The protocols and data provided in these application notes offer a robust framework for researchers, scientists, and drug development professionals to accurately quantify thrombin activity in various experimental settings, thereby facilitating advancements in coagulation research and the development of new therapeutic interventions.
References
- 1. Serine protease specificity for peptide chromogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chromogenic peptide substrate assays and their clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chromogenic Factor VIII and Factor IX Assays [practical-haemostasis.com]
- 4. The action of thrombin on peptide p-nitroanilide substrates: hydrolysis of Tos-Gly-Pro-Arg-pNA and D-Phe-Pip-Arg-pNA by human alpha and gamma and bovine alpha and beta-thrombins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solved We also need to convert the reaction rate from change | Chegg.com [chegg.com]
- 6. brainly.com [brainly.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Enzyme Inhibition using Z-Gly-Pro-Arg-pNA
Audience: Researchers, scientists, and drug development professionals.
Introduction
Z-Gly-Pro-Arg-pNA (Nα-Carbobenzoxy-glycyl-L-prolyl-L-arginine-p-nitroanilide) is a widely utilized chromogenic substrate for a variety of serine proteases, most notably thrombin and trypsin. Its specificity is derived from the peptide sequence which is recognized and cleaved by these enzymes at the carboxyl side of the arginine residue. This cleavage releases the yellow chromophore, p-nitroaniline (pNA), which can be quantitatively measured by monitoring the change in absorbance at approximately 405 nm. This characteristic makes this compound an invaluable tool for studying enzyme kinetics and for the screening and characterization of enzyme inhibitors. These application notes provide detailed protocols for utilizing this substrate in enzyme inhibition studies.
Principle of the Assay
The enzymatic reaction can be summarized as follows: a serine protease cleaves the amide bond between arginine and p-nitroaniline in the this compound substrate. This releases free pNA, which has a distinct absorbance maximum at 405 nm. The rate of pNA formation, measured as the rate of increase in absorbance, is directly proportional to the enzyme's activity under the given conditions. When an inhibitor is present, it interferes with the enzyme's ability to cleave the substrate, leading to a decrease in the rate of pNA release. By measuring this change in activity at various inhibitor concentrations, key inhibition parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) can be determined.
Data Presentation
Table 1: Kinetic Parameters for Thrombin with this compound
| Parameter | Value | Enzyme Source | Conditions |
| Km | 4.18 ± 0.22 µM | Human α-thrombin | pH 7.8, 25°C[1] |
| kcat | 127 ± 8 s⁻¹ | Human α-thrombin | pH 7.8, 25°C[1] |
| Km | 3.61 ± 0.15 µM | Bovine α-thrombin | pH 7.8, 25°C[1] |
| kcat | 100 ± 1 s⁻¹ | Bovine α-thrombin | pH 7.8, 25°C[1] |
Table 2: Representative Inhibition Data for a Competitive Thrombin Inhibitor
| Inhibitor Concentration (nM) | Thrombin Activity (% of Control) | Standard Deviation |
| 0 | 100 | 3.5 |
| 1 | 85.2 | 2.8 |
| 5 | 60.1 | 3.1 |
| 10 | 48.9 | 2.5 |
| 20 | 35.7 | 2.2 |
| 50 | 20.3 | 1.9 |
| 100 | 10.1 | 1.5 |
| 500 | 2.5 | 0.8 |
Table 3: Calculated Inhibition Constants for a Hypothetical Competitive Inhibitor
| Parameter | Value |
| IC50 | 10.5 nM |
| Ki | 5.1 nM |
Note: The Ki value was calculated from the IC50 value using the Cheng-Prusoff equation for competitive inhibition: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis constant of the substrate.
Experimental Protocols
Protocol 1: Determination of Enzyme Activity
This protocol outlines the steps to measure the baseline activity of the target enzyme using this compound.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)
-
Purified enzyme (e.g., human α-thrombin)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare the Substrate Working Solution: Dilute the this compound stock solution in Assay Buffer to the desired final concentration (e.g., 200 µM). It is recommended to use a substrate concentration around the Km value for accurate kinetic measurements.
-
Prepare the Enzyme Solution: Dilute the enzyme in Assay Buffer to a concentration that yields a linear rate of substrate hydrolysis over a reasonable time course (e.g., 5-10 minutes). The optimal enzyme concentration should be determined empirically.
-
Set up the Assay: In a 96-well microplate, add the following to each well:
-
X µL of Assay Buffer
-
Y µL of Enzyme Solution
-
Make up the volume to a pre-final volume (e.g., 180 µL) with Assay Buffer.
-
Include a blank control with Assay Buffer instead of the enzyme solution.
-
-
Pre-incubation: Pre-incubate the microplate at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the Reaction: Add Z µL of the Substrate Working Solution to each well to reach the final desired volume (e.g., 200 µL).
-
Measure Absorbance: Immediately start monitoring the increase in absorbance at 405 nm in a microplate reader at regular intervals (e.g., every 30 seconds) for 10-20 minutes.
-
Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot. The activity is proportional to the slope of this line.
Protocol 2: Determination of IC50 Value for an Inhibitor
This protocol describes how to determine the concentration of an inhibitor that causes 50% inhibition of the enzyme activity.
Materials:
-
All materials from Protocol 1
-
Inhibitor stock solution (in a suitable solvent, e.g., DMSO)
Procedure:
-
Prepare a Serial Dilution of the Inhibitor: Prepare a series of dilutions of the inhibitor in Assay Buffer. The concentration range should span several orders of magnitude around the expected IC50 value.
-
Set up the Assay: In a 96-well microplate, add the following to each well:
-
X µL of Assay Buffer
-
Y µL of the diluted Inhibitor solution (or vehicle control for 0% inhibition)
-
Z µL of Enzyme Solution
-
Make up the volume to a pre-final volume (e.g., 180 µL) with Assay Buffer.
-
Include a "no enzyme" blank and a "no inhibitor" positive control.
-
-
Pre-incubation: Pre-incubate the plate at the desired temperature (e.g., 37°C) for a set period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the Reaction: Add the Substrate Working Solution to all wells.
-
Measure Absorbance: Monitor the absorbance at 405 nm as described in Protocol 1.
-
Data Analysis:
-
Calculate the initial velocity (V₀) for each inhibitor concentration.
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] * 100
-
Plot the % Inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Enzymatic cleavage of this compound by a protease.
Caption: Mechanism of competitive enzyme inhibition.
Caption: Workflow for determining enzyme inhibition parameters.
References
Troubleshooting & Optimization
troubleshooting high background in Z-Gly-Pro-Arg-Pna assay
Welcome to the technical support center for the Z-Gly-Pro-Arg-pNA assay. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot common issues, with a focus on resolving high background signals in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the this compound assay and how does it work?
The this compound assay is a colorimetric method used to measure the activity of certain proteases, most notably thrombin.[1][2] The substrate, this compound (Nα-Carbobenzoxy-Glycyl-L-prolyl-L-arginine-p-nitroanilide), is a synthetic peptide that mimics the natural substrate of these enzymes. In the presence of an active protease, the peptide bond after the arginine residue is cleaved, releasing the yellow-colored chromophore, p-nitroaniline (pNA). The rate of pNA formation, which can be measured by the increase in absorbance at approximately 405-410 nm, is directly proportional to the enzymatic activity in the sample.[3][4]
Q2: I am observing a high background signal in my "no-enzyme" control wells. What are the common causes?
A high signal in the absence of your target enzyme is a common problem and typically points to one or more of the following issues:
-
Substrate Instability and Autohydrolysis: The this compound substrate can spontaneously hydrolyze, especially under non-optimal pH and temperature conditions, leading to the release of p-nitroaniline independent of enzymatic activity.
-
Reagent Contamination: One or more of your reagents (e.g., buffer, water, or even the substrate itself) may be contaminated with extraneous proteases.[5]
-
Improper Substrate Handling and Storage: The substrate is sensitive to light and moisture. Improper storage can lead to degradation and increased background.
-
Assay Buffer Composition: Certain components in your assay buffer could be contributing to the non-enzymatic breakdown of the substrate.
Troubleshooting High Background Signal
High background can significantly impact the accuracy and sensitivity of your assay. The following sections provide a systematic approach to identifying and mitigating the source of the high background.
Initial Troubleshooting Steps
If you are experiencing high background, start by systematically evaluating your assay components and procedure.
| Potential Cause | Recommended Action | Preventative Measure |
| Substrate Autohydrolysis | Perform a substrate stability test by incubating the substrate in the assay buffer without the enzyme and measure the absorbance over time. | Optimize assay pH and temperature. Prepare fresh substrate solution for each experiment. |
| Reagent Contamination | Test each reagent individually for contaminating protease activity. Use high-purity, protease-free water and reagents. | Aliquot reagents upon receipt to avoid repeated freeze-thaw cycles and potential contamination. Filter-sterilize buffers. |
| Sub-optimal Substrate Concentration | Perform a substrate titration to determine the lowest concentration that provides a good signal-to-noise ratio. | Avoid using excessively high substrate concentrations which can increase background. |
| Incorrect Wavelength Measurement | Verify the absorbance spectrum of p-nitroaniline and ensure your plate reader is set to the correct wavelength (typically 405-410 nm).[3] | Regularly calibrate and maintain your spectrophotometer or plate reader. |
| Solvent Effects | If using an organic solvent like DMSO to dissolve the substrate, ensure the final concentration in the assay is low (typically <1-2%) to avoid affecting enzyme activity and substrate stability. | Prepare a high-concentration stock of the substrate in a suitable solvent and dilute it appropriately in the assay buffer. |
Experimental Protocols
Protocol 1: Substrate Stability Test
This protocol will help you determine the rate of spontaneous hydrolysis of this compound in your assay conditions.
-
Prepare the assay buffer according to your experimental protocol.
-
Prepare the this compound substrate solution at the final concentration used in your assay.
-
In a 96-well plate, add the substrate solution to a set of wells (at least in triplicate).
-
Add an equivalent volume of assay buffer to another set of wells to serve as a buffer blank.
-
Incubate the plate at your standard assay temperature.
-
Measure the absorbance at 405 nm at regular intervals (e.g., every 5 minutes for 1 hour).
-
Plot the absorbance of the substrate-only wells (after subtracting the buffer blank) against time. A significant increase in absorbance over time indicates substrate instability.
Protocol 2: General Assay Protocol for Minimizing Background
This protocol provides a best-practice approach for conducting the this compound assay to minimize background signal.
Materials:
-
This compound substrate
-
Purified enzyme (e.g., thrombin)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)
-
Protease-free water
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare all buffers and solutions using high-purity, protease-free water.
-
Prepare a concentrated stock solution of this compound in a suitable solvent like DMSO or ethanol. Store aliquots at -20°C, protected from light.
-
On the day of the experiment, thaw an aliquot of the substrate and dilute it to the desired final concentration in the assay buffer. Prepare this working solution fresh.
-
-
Assay Setup:
-
Equilibrate all reagents to the assay temperature (e.g., 37°C).
-
In a 96-well plate, set up the following wells in triplicate:
-
Blank: Assay buffer only.
-
No-Enzyme Control: Assay buffer + Substrate working solution.
-
Positive Control: Assay buffer + Substrate working solution + Known concentration of active enzyme.
-
Sample Wells: Assay buffer + Substrate working solution + Sample containing the enzyme of interest.
-
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the enzyme or sample to the appropriate wells.
-
Immediately place the plate in a microplate reader pre-heated to the assay temperature.
-
Measure the absorbance at 405 nm in kinetic mode (e.g., every minute for 30 minutes) or as an endpoint reading after a fixed incubation time.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
The rate of the reaction in the no-enzyme control should be minimal. A high rate indicates a problem with substrate stability or reagent contamination.
-
Calculate the rate of reaction for your samples by determining the slope of the linear portion of the absorbance vs. time curve.
-
Visual Troubleshooting Guides
The following diagrams illustrate the enzymatic reaction and a logical workflow for troubleshooting high background issues.
We hope this guide helps you to successfully perform your this compound assays. For further assistance, please consult the references or contact your reagent supplier.
References
- 1. The action of thrombin on peptide p-nitroanilide substrates: hydrolysis of Tos-Gly-Pro-Arg-pNA and D-Phe-Pip-Arg-pNA by human alpha and gamma and bovine alpha and beta-thrombins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. shop.bachem.com [shop.bachem.com]
- 3. researchgate.net [researchgate.net]
- 4. toyobo-global.com [toyobo-global.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Z-Gly-Pro-Arg-pNA Substrate Concentration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the chromogenic substrate Z-Gly-Pro-Arg-pNA. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key kinetic data to ensure the successful optimization of your enzyme assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound (Nα-Benzyloxycarbonyl-Glycyl-L-Prolyl-L-Arginine-p-nitroanilide) is a synthetic chromogenic substrate used to assay the activity of certain serine proteases. It has been utilized in assays for enzymes like prostate-specific antigen (PSA), pancreatic trypsin, thrombin, and plasmin.[1] The enzyme cleaves the peptide bond between Arginine and p-nitroaniline (pNA), releasing the yellow-colored pNA molecule, which can be quantified spectrophotometrically at 405-410 nm. The rate of pNA release is directly proportional to the enzyme's activity.
Q2: How should I dissolve and store the this compound substrate?
The solubility of this compound can be a challenge. It is recommended to prepare a stock solution in an organic solvent.
-
Solvents: Methanol (up to 20 mg/mL), ethanol, or Dimethyl Sulfoxide (DMSO) are commonly used.[2] Heating may be necessary to fully dissolve the substrate.
-
Storage: Stock solutions should be stored at -20°C. It is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles. A solution stored frozen at pH 4 has been reported to be stable for over a year.
Q3: What are the optimal assay conditions for using this compound?
Optimal conditions are enzyme-dependent. However, general recommendations include:
-
pH: The assay is typically performed at the optimal pH for the enzyme of interest. For example, trypsin activity is often measured at pH 8.0.[3]
-
Temperature: Enzyme activity is highly temperature-dependent. A constant temperature, often 25°C or 37°C, should be maintained throughout the experiment.[4]
-
Buffer: Tris-HCl is a commonly used buffer.[3] It's important to choose a buffer system that does not inhibit the enzyme.
-
Ionic Strength: The ionic strength of the buffer, often adjusted with NaCl, can influence enzyme activity.[4]
Q4: How do I determine the optimal substrate concentration for my experiment?
The optimal substrate concentration is typically determined by performing a Michaelis-Menten kinetic analysis. This involves measuring the initial reaction velocity at various substrate concentrations and then determining the Michaelis constant (Km) and maximum velocity (Vmax). For routine assays, a substrate concentration of 5-10 times the Km is often used to ensure the enzyme is saturated and the reaction rate is maximal.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| No or low enzyme activity detected. | 1. Inactive enzyme: Improper storage or handling. 2. Incorrect assay conditions: Suboptimal pH, temperature, or buffer composition. 3. Presence of inhibitors: Contaminants in the sample or reagents. | 1. Use a fresh enzyme aliquot and ensure proper storage conditions. 2. Verify and optimize the pH, temperature, and buffer components for your specific enzyme. 3. Run a control with a known active enzyme. Test for inhibitors by spiking a known active sample. |
| High background signal (high absorbance in the absence of enzyme). | 1. Substrate instability: Spontaneous hydrolysis of this compound. 2. Contaminated reagents: Reagents may contain a substance that absorbs at 405 nm. | 1. Prepare fresh substrate solution. Store stock solutions in aliquots at -20°C. 2. Run a blank reaction containing all components except the enzyme to measure background absorbance. Use high-purity reagents. |
| Non-linear reaction progress curves. | 1. Substrate depletion: The substrate concentration is too low and is being consumed rapidly. 2. Enzyme instability: The enzyme is losing activity over the course of the assay. 3. Product inhibition: The released p-nitroaniline or the other cleavage product is inhibiting the enzyme. | 1. Use a higher initial substrate concentration. 2. Use a lower, non-saturating enzyme concentration. 3. Measure only the initial linear phase of the reaction for rate calculations. |
| Precipitation observed in the reaction well. | 1. Poor substrate solubility: The final concentration of the organic solvent from the substrate stock is too high, or the substrate concentration exceeds its solubility in the assay buffer. | 1. Ensure the final concentration of the organic solvent (e.g., DMSO, methanol) is compatible with your enzyme and does not cause precipitation. Typically, keep it below 5%. 2. Decrease the substrate concentration. |
Quantitative Data
The following table summarizes the kinetic parameters of various proteases with the this compound substrate. Note that these values can vary depending on the specific assay conditions (e.g., pH, temperature, buffer composition).
| Enzyme | Source | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Thrombin | Human (α-thrombin) | 4.18 ± 0.22 | 127 ± 8 | 3.04 x 10⁷ | [5] |
| Thrombin | Bovine (α-thrombin) | 3.61 ± 0.15 | 100 ± 1 | 2.77 x 10⁷ | [5] |
| Trypsin | Bovine | 78.0 ± 12.2 | 324.1 ± 13.8 | 4.15 x 10⁶ | [3] |
Experimental Protocols
Protocol 1: Determination of Michaelis-Menten Constants (Km and Vmax)
This protocol outlines the procedure for determining the Km and Vmax of a protease using this compound.
Materials:
-
This compound substrate
-
Purified enzyme of interest
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, with 10 mM CaCl₂)
-
Organic solvent (e.g., DMSO or methanol) for substrate stock solution
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Substrate Stock Solution: Dissolve this compound in an appropriate organic solvent to create a high-concentration stock solution (e.g., 10 mM).
-
Prepare Substrate Dilutions: Prepare a series of dilutions of the substrate stock solution in the assay buffer. The final concentrations in the assay should typically range from 0.1 to 10 times the expected Km.
-
Prepare Enzyme Solution: Dilute the purified enzyme in the assay buffer to a concentration that will produce a linear rate of product formation for at least 10-15 minutes. This may require some preliminary optimization experiments.
-
Set up the Assay:
-
In a 96-well microplate, add a fixed volume of each substrate dilution to multiple wells.
-
Include a blank control for each substrate concentration containing assay buffer instead of the enzyme solution.
-
Pre-incubate the microplate at the desired assay temperature (e.g., 25°C or 37°C) for 5 minutes.
-
-
Initiate the Reaction: Add a fixed volume of the diluted enzyme solution to each well to start the reaction.
-
Measure Absorbance: Immediately place the microplate in the reader and measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for 10-20 minutes.
-
Data Analysis:
-
For each substrate concentration, calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot. Convert the change in absorbance per minute to the rate of pNA formation using the Beer-Lambert law (Molar extinction coefficient of pNA at 405 nm is ~10,600 M⁻¹cm⁻¹).
-
Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis software to determine the Km and Vmax values.
-
Visualizations
Caption: Enzymatic cleavage of this compound by a protease.
Caption: Workflow for determining Km and Vmax.
References
- 1. Serine protease specificity for peptide chromogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Z-Gly-Pro-Arg p-nitroanilide acetate salt protease substrate | Sigma-Aldrich [sigmaaldrich.com]
- 3. Protein surface charge of trypsinogen changes its activation pattern - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substrates in Practice - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 5. The action of thrombin on peptide p-nitroanilide substrates: hydrolysis of Tos-Gly-Pro-Arg-pNA and D-Phe-Pip-Arg-pNA by human alpha and gamma and bovine alpha and beta-thrombins - PubMed [pubmed.ncbi.nlm.nih.gov]
Z-Gly-Pro-Arg-pNA Assay: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Z-Gly-Pro-Arg-pNA chromogenic substrate in their protease assays.
Frequently Asked Questions (FAQs)
Q1: What is the optimal buffer composition for a this compound assay?
A1: The optimal buffer composition is highly dependent on the specific protease being assayed. However, a common starting point for serine proteases like trypsin is a Tris-HCl based buffer. It is crucial to optimize the pH and ionic strength for your specific enzyme. For instance, some post-proline cleaving enzymes show an optimal pH of 7.8, while assays for trypsin are often performed at a pH between 7.6 and 8.2.[1][2]
Q2: How should I prepare and store the this compound substrate?
A2: The this compound substrate is typically a powder that is soluble in methanol (B129727) at concentrations up to 20 mg/mL. For long-term storage, it is recommended to store the powder at -20°C. Once dissolved, aliquoting and storing at -20°C can prevent repeated freeze-thaw cycles. A similar p-nitroanilide (pNA) peptide has been shown to be stable for over a year when stored as a frozen solution at pH 4.[3]
Q3: My "no-enzyme" control well shows a high background signal. What could be the cause?
A3: A high signal in a no-enzyme control well is a strong indication of substrate autohydrolysis, where the substrate spontaneously breaks down.[4] This can be influenced by several factors including the substrate concentration, the stability of the substrate in your specific assay buffer, the pH, and the incubation temperature.[4] Contamination of reagents with other proteases can also contribute to a high background.[4]
Q4: How can I be sure that the activity I'm measuring is from my enzyme of interest?
A4: While this compound is selective for certain proteases, it can be cleaved by other enzymes.[5] To validate that the observed activity is from your target enzyme, it is essential to use specific inhibitors.[5] For example, if you are assaying a trypsin-like serine protease, inhibitors like Phenylmethylsulfonyl fluoride (B91410) (PMSF) or Diisopropyl fluorophosphate (B79755) (DFP) would be expected to strongly inhibit the reaction.[5]
Troubleshooting Guide
High Background Signal
High background can obscure your results and reduce the sensitivity of your assay. Below is a systematic approach to troubleshoot and resolve this common issue.
| Potential Cause | Recommended Action |
| Substrate Autohydrolysis | Optimize Substrate Concentration: Perform a substrate titration to determine the lowest concentration that provides a good signal-to-noise ratio.[4] Evaluate Substrate Stability: Incubate the substrate in the assay buffer at the experimental temperature and measure the absorbance over time. This will help you determine an optimal incubation period that minimizes autohydrolysis.[4] Adjust pH: The pH of the assay buffer can significantly affect substrate stability. Test a range of pH values to find a balance between enzyme activity and substrate stability.[4] |
| Reagent Contamination | Use Fresh Reagents: If you suspect contamination, prepare fresh buffers and substrate solutions.[6] Check Enzyme Stock: Ensure your enzyme stock is not contaminated with other proteases. |
| Inadequate Plate Washing | Increase Wash Steps: If using a plate-based assay, increase the number and vigor of wash steps to remove any residual components that may contribute to the background signal.[6] |
| Inadequate Plate Blocking | Optimize Blocking: For plate-based assays, ensure sufficient blocking of the wells to prevent non-specific binding of the enzyme or substrate.[6][7] |
Experimental Protocols
Standard Trypsin Activity Assay using this compound
This protocol is a general guideline and should be optimized for your specific experimental conditions.
1. Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.2, containing 20 mM CaCl₂.
-
Substrate Stock Solution: Dissolve this compound in methanol to a concentration of 20 mg/mL.
-
Working Substrate Solution: Dilute the substrate stock solution in the assay buffer to the desired final concentration (e.g., 0.5 mM). Protect from light.
-
Trypsin Solution: Prepare a stock solution of trypsin in a suitable buffer (e.g., 1 mM HCl) and dilute to the desired concentration in the assay buffer immediately before use.
2. Assay Procedure (96-well plate format):
-
Add 50 µL of the appropriate controls (blank: assay buffer only; no-enzyme control: working substrate solution) and samples (diluted trypsin) to the wells of a 96-well plate.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding 50 µL of the pre-warmed working substrate solution to all wells.
-
Immediately begin reading the absorbance at 405 nm every minute for 15-30 minutes using a microplate reader.
-
Calculate the rate of reaction (ΔA₄₀₅/min) from the linear portion of the curve.
Visual Guides
Below are diagrams illustrating key experimental workflows and logical relationships for troubleshooting.
References
how to prevent Z-Gly-Pro-Arg-Pna autohydrolysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and use of the chromogenic substrate Z-Gly-Pro-Arg-pNA, with a primary focus on preventing its autohydrolysis to ensure experimental accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a synthetic chromogenic substrate commonly used in enzymatic assays. It is particularly useful for measuring the activity of certain proteases that recognize and cleave the peptide sequence at the arginine (Arg) residue. Upon cleavage, p-nitroaniline (pNA) is released, which is a yellow-colored compound that can be quantified spectrophotometrically, typically at a wavelength of 405 nm. This allows for a continuous and sensitive measurement of enzyme kinetics.
Q2: What is autohydrolysis and why is it a concern for this compound?
Autohydrolysis, or spontaneous hydrolysis, is the non-enzymatic cleavage of the substrate in the absence of a specific protease. For this compound, this results in the premature release of p-nitroaniline, leading to a high background signal in enzymatic assays. This elevated background can mask the true enzyme activity, leading to inaccurate and unreliable experimental results. The chemical structure of this compound, particularly the presence of the C-terminal arginine, can make it susceptible to autohydrolysis under certain conditions.
Q3: How should I store lyophilized this compound powder?
To ensure the long-term stability of the lyophilized powder, it should be stored in a tightly sealed container at -20°C or colder, protected from moisture and light.[1][2][3] Before opening the vial, it is crucial to allow it to warm to room temperature in a desiccator to prevent condensation of atmospheric moisture, which can accelerate degradation.[1][2]
Troubleshooting Guide: Preventing Autohydrolysis
This guide provides systematic steps to identify and mitigate the issue of this compound autohydrolysis in your experiments.
Problem: High background signal or suspected autohydrolysis.
High background absorbance in your negative controls (wells without enzyme) is the primary indicator of autohydrolysis.
Step 1: Verify Proper Storage of Lyophilized Powder
Ensure that the lyophilized this compound has been stored correctly as per the guidelines in the FAQs. Improper storage of the solid material can lead to degradation even before it is dissolved.
Step 2: Prepare Fresh Stock Solutions
Whenever possible, prepare fresh stock solutions of this compound for each experiment. Peptides in solution are generally less stable than in their lyophilized form.[3][4]
Step 3: Optimize Stock Solution Preparation and Storage
If you need to store stock solutions, follow these critical guidelines:
-
Solvent Selection: Dissolve the peptide in a suitable organic solvent such as methanol (B129727) or dimethyl sulfoxide (B87167) (DMSO) before further dilution in aqueous buffers.[5] Preparing stock solutions in dry organic solvents can help prevent premature hydrolysis.[4]
-
pH of Aqueous Solutions: For aqueous stock solutions, maintaining a slightly acidic pH is crucial. A similar p-nitroanilide peptide substrate has been shown to be stable for over a year when stored as a frozen solution at pH 4.[6] For general peptide stability in solution, a pH range of 5-6 is often recommended.
-
Storage Temperature: Store stock solutions at -20°C or colder.[2][3]
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the peptide, aliquot the stock solution into single-use volumes before freezing.[2][4]
Step 4: Evaluate and Optimize Assay Buffer Conditions
The composition and pH of your assay buffer can significantly impact the stability of this compound.
-
Buffer pH: Avoid alkaline conditions (pH > 7) in your assay buffer if possible, as higher pH can accelerate hydrolysis. If your enzyme requires a higher pH for optimal activity, minimize the pre-incubation time of the substrate in the buffer before starting the reaction.
-
Buffer Components: Be aware that certain buffer components might influence substrate stability. While specific data for this compound is limited, it is good practice to run a control with the substrate in the assay buffer for the duration of the experiment to quantify the rate of autohydrolysis under your specific conditions.
Data Presentation
Table 1: Summary of Recommended Storage Conditions to Minimize this compound Autohydrolysis
| Form | Storage Temperature | Recommended Solvent/pH | Duration of Stability | Key Considerations |
| Lyophilized Powder | -20°C or colder | N/A | Years | Protect from moisture and light.[1][2][3] |
| Stock Solution | -20°C or colder | Dry organic solvent (e.g., DMSO, Methanol) | Weeks to months[4] | Aliquot to avoid freeze-thaw cycles.[2] |
| Aqueous Solution | -20°C (Frozen) | pH 4 (deionized water with HCl) | Over a year (for a similar pNA peptide)[6] | Ideal for long-term storage of aqueous stocks. |
| Aqueous Solution | -20°C (Frozen) | Sterile buffer, pH 5-6 | Weeks to months | A good general practice for peptide solutions. |
| Working Solution | 4°C | Assay Buffer | Up to one week (general peptide guideline) | Prepare fresh for best results. |
Experimental Protocols
Protocol for Preparing a Stable Stock Solution of this compound
-
Equilibration: Allow the vial of lyophilized this compound to warm to room temperature in a desiccator.
-
Initial Dissolution: Reconstitute the peptide in a minimal amount of high-purity, anhydrous DMSO or methanol to create a concentrated stock solution (e.g., 10-20 mg/mL).
-
Aqueous Dilution (if necessary for long-term storage): For long-term aqueous storage, slowly dilute the organic stock solution into a sterile, aqueous buffer at pH 4.0 (adjusted with HCl). Ensure the final concentration of the organic solvent is compatible with your experimental system.
-
Aliquoting: Dispense the stock solution into single-use, low-protein-binding microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C or -80°C.
Visualizations
References
Technical Support Center: Z-Gly-Pro-Arg-pNA Assay Sensitivity
Welcome to the technical support center for the Z-Gly-Pro-Arg-pNA assay. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the sensitivity of their experiments. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and optimized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
The this compound assay is a chromogenic method used to measure the activity of certain proteases. The substrate, this compound, is a colorless synthetic peptide. In the presence of a specific protease, the bond between arginine (Arg) and p-nitroaniline (pNA) is cleaved. This releases the yellow-colored p-nitroaniline, which can be quantified by measuring the absorbance of light at a specific wavelength (typically 405-410 nm). The rate of pNA release is directly proportional to the enzyme's activity.
Q2: Which enzymes can be measured with the this compound substrate?
This substrate is primarily used for assaying the activity of serine proteases. It is particularly sensitive to thrombin.[1] It can also be cleaved by other proteases such as trypsin and plasmin, though with varying efficiency.[1]
Q3: My assay signal is very low or non-existent. What are the possible causes?
Low or no signal can be due to several factors:
-
Inactive Enzyme: The enzyme may have lost activity due to improper storage (e.g., repeated freeze-thaw cycles) or handling.
-
Suboptimal Enzyme Concentration: The amount of enzyme in the reaction may be too low to produce a detectable signal within the measurement timeframe.
-
Incorrect Assay Conditions: The pH, temperature, or buffer composition may not be optimal for your specific enzyme.
-
Substrate Issues: The substrate may have degraded, or its concentration might be too low.
-
Presence of Inhibitors: Your sample or reagents might contain substances that inhibit the enzyme's activity.
Q4: The background signal in my "no-enzyme" control is high. What should I do?
A high background signal often indicates spontaneous hydrolysis of the substrate. To address this:
-
Optimize Substrate Concentration: Perform a titration to find the lowest substrate concentration that still yields a robust signal.
-
Check Substrate Stability: Evaluate the stability of your substrate in the assay buffer over time at the experimental temperature to determine an optimal incubation period that minimizes autohydrolysis.
-
Adjust pH: The pH of the assay buffer can affect substrate stability. Test a range of pH values to find a balance between enzyme activity and substrate stability.
-
Prepare Fresh Substrate: Always prepare fresh substrate solutions for your experiments, as they can degrade over time.
Q5: How can I improve the overall sensitivity of my assay?
To enhance the sensitivity of your this compound assay, consider the following:
-
Optimize Enzyme and Substrate Concentrations: Systematically determine the optimal concentrations for both.
-
Adjust Buffer Conditions: Fine-tune the pH and consider the use of different buffer systems.
-
Increase Incubation Time: A longer incubation period may allow for more product formation, leading to a stronger signal. However, this must be balanced against potential substrate instability.
-
Use a Sensitive Spectrophotometer: Ensure your plate reader or spectrophotometer is sensitive enough to detect small changes in absorbance.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the this compound assay.
Problem 1: Low Signal or No Activity
Problem 2: High Background Signal
Quantitative Data
The sensitivity of the this compound assay is influenced by the specific enzyme and the assay conditions. The following tables provide a summary of kinetic parameters for different proteases and the effect of pH on enzyme activity.
Table 1: Kinetic Parameters of Proteases with this compound (Chromozym TH)
| Enzyme | K_m (μM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Conditions |
| Human α-Thrombin | 4.18 ± 0.22 | 127 ± 8 | 3.04 x 10⁷ | pH 7.8, 25°C, I = 0.11 M |
| Bovine α-Thrombin | 3.61 ± 0.15 | 100 ± 1 | 2.77 x 10⁷ | pH 7.8, 25°C, I = 0.11 M |
Data adapted from a study on thrombin kinetics.[2]
Table 2: Effect of pH on Trypsin Activity with a Similar pNA Substrate
| pH | V_m (μM s⁻¹) | K_M (mM) | V_m/K_M (μs⁻¹) |
| 3.13 | 0.0768 ± 0.0207 | 34.6 ± 10.5 | 2.22 ± 0.9 |
| 3.82 | 0.388 ± 0.094 | 24.5 ± 9.2 | 15.8 ± 7.0 |
| 4.40 | 0.444 ± 0.037 | 13.8 ± 2.1 | 32.3 ± 5.7 |
| 5.98 | 0.344 ± 0.029 | 6.51 ± 0.95 | 52.8 ± 8.9 |
| 6.94 | 0.202 ± 0.005 | 0.512 ± 0.039 | 395 ± 32 |
| 9.05 | 0.182 ± 0.005 | 0.394 ± 0.027 | 463 ± 34 |
These data were obtained using N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide, but illustrate the significant impact of pH on trypsin kinetics.[3]
Experimental Protocols
Protocol 1: Optimization of Enzyme Concentration
This protocol describes how to determine the optimal enzyme concentration for your assay.
Objective: To find the enzyme concentration that results in a linear rate of product formation over a desired time period.
Materials:
-
Protease of interest
-
This compound substrate stock solution
-
Assay buffer (e.g., Tris-HCl, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of enzyme dilutions in the assay buffer. A typical starting range might be from 0.1 nM to 100 nM, but this will depend on your specific enzyme.
-
Prepare the reaction mixture in the wells of the microplate. For each reaction, add the assay buffer and the this compound substrate to a final concentration that is not limiting (e.g., 5-10 times the expected K_m).
-
Include control wells:
-
No-Enzyme Control: Contains buffer and substrate only.
-
No-Substrate Control: Contains buffer and enzyme only.
-
-
Initiate the reaction by adding the different concentrations of the enzyme to the respective wells.
-
Measure the absorbance at 405 nm at regular intervals (e.g., every minute for 30 minutes) using a microplate reader in kinetic mode.
-
Analyze the data:
-
Subtract the absorbance of the no-enzyme control from all other readings.
-
Plot the absorbance versus time for each enzyme concentration.
-
The optimal enzyme concentration will be the one that gives a linear increase in absorbance over the desired time course and a signal that is significantly above the background.
-
Protocol 2: Optimization of Substrate Concentration (K_m Determination)
This protocol outlines how to determine the Michaelis-Menten constant (K_m) for your enzyme with the this compound substrate.
Objective: To determine the substrate concentration at which the reaction rate is half of the maximum velocity (V_max).
Materials:
-
Protease of interest at its optimal concentration (determined from Protocol 1)
-
A series of dilutions of the this compound substrate stock solution
-
Assay buffer
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a range of substrate concentrations in the assay buffer. The concentrations should typically span from 0.2 to 10 times the expected K_m.
-
Set up the reactions in the microplate with the optimal enzyme concentration and the varying substrate concentrations.
-
Include a no-enzyme control for each substrate concentration.
-
Initiate the reactions and measure the initial reaction rates (initial velocity, v₀) by monitoring the change in absorbance at 405 nm over a short period where the reaction is linear.
-
Analyze the data:
-
Plot the initial velocity (v₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation: v₀ = (V_max * [S]) / (K_m + [S]) using non-linear regression software to determine the values of K_m and V_max.
-
References
Z-Gly-Pro-Arg-Pna Assay Interference: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address common issues of compound interference in the Z-Gly-Pro-Arg-Pna chromogenic assay.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the this compound assay and how does it work?
The this compound assay is a colorimetric method used to measure the activity of certain proteases. The substrate, this compound (pNA stands for p-nitroanilide), is a synthetic peptide that is colorless. When a specific protease, such as thrombin or trypsin, cleaves the peptide bond after the Arginine (Arg) residue, it releases the yellow-colored chromophore, p-nitroaniline (pNA).[1] The rate of pNA release, which can be measured by monitoring the increase in absorbance at approximately 405 nm, is directly proportional to the enzyme's activity.[2]
Q2: What are the common signs of compound interference in my assay?
Suspect interference if you observe any of the following:
-
Inconsistent results: High variability between replicate wells or different experiments.[3]
-
High background signal: Wells containing the test compound show significant absorbance at 405 nm even before the enzyme is added or in the absence of enzymatic activity.
-
Unexpected dose-response curves: The data does not fit a standard sigmoidal curve or shows an unusual shape.[3]
-
Control failures: Positive or negative controls do not perform as expected in the presence of the test compound.[3]
-
Assay drift: A gradual change in signal over the time of plate reading.[3]
Q3: What are the primary mechanisms of compound interference?
Interference can be broadly categorized into three main types:
-
Optical Interference: The compound itself absorbs light near the detection wavelength of the assay (405 nm for pNA) or it scatters light due to poor solubility (precipitation).[3][4] This is a common artifact in absorbance-based assays.[4][5]
-
Chemical Interference: The compound directly interacts with assay components. This can include direct, non-specific inhibition of the enzyme, reacting with the substrate, or affecting reaction conditions like pH or redox state.[3][6]
-
Aggregation: At higher concentrations, some compounds can form aggregates that non-specifically inhibit enzymes, leading to false-positive results.
Q4: My test compound is colored. Will this definitively interfere with the assay?
Yes, if your compound has a color that results from absorbing light around 405 nm (typically yellow), it will directly interfere with the assay readout by contributing to the absorbance measurement.[7][8][9] This is known as optical interference and can create a false-positive signal. It is essential to run a control experiment to measure the compound's intrinsic absorbance at 405 nm and subtract it from the final assay signal.[3]
Part 2: Troubleshooting Guides
This guide will help you diagnose and resolve common interference issues in a stepwise manner.
Issue 1: You observe a high background signal or an unexpectedly strong "hit" in wells containing your test compound.
-
Possible Cause: The most likely reason is optical interference, where the test compound absorbs light at 405 nm.
-
Troubleshooting Steps:
-
Perform a Background Absorbance Check: Prepare a plate with your test compound at various concentrations in the assay buffer, but without the enzyme or the substrate.
-
Read the absorbance at 405 nm.
-
If you observe a significant, concentration-dependent absorbance, this value represents the compound's intrinsic color. This background signal must be subtracted from the total signal in your enzymatic assay wells.[3]
-
Run a "No Enzyme" Control: Add your compound and the this compound substrate to wells without the enzyme. Incubate for the same duration as your main experiment. If the signal increases, your compound may be reacting directly with the substrate or causing its non-enzymatic degradation.
-
Issue 2: Your assay shows significant inhibition, but you are unsure if it is a true inhibitory effect or an artifact.
-
Possible Cause: This could be true inhibition, non-specific inhibition due to compound aggregation, or signal quenching.
-
Troubleshooting Steps:
-
Check for Aggregation: Non-specific inhibition by compound aggregates can be detected by observing if the inhibition is sensitive to the presence of a non-ionic detergent. Repeat the assay with 0.01% Triton X-100 in the assay buffer. If the inhibitory effect is significantly reduced, aggregation is a likely cause.
-
Run a "No Substrate" Control: Prepare wells with the enzyme and your test compound, but without the this compound substrate. If you see a change in signal compared to an enzyme-only well, your compound might be interacting with the enzyme in a way that affects a baseline reading, though this is less common in absorbance assays.
-
Use an Orthogonal Assay: Confirm the inhibitory activity using a different assay format that measures the same enzyme's activity but relies on a different detection method (e.g., a fluorescence-based assay).[4] Using reporters that emit at longer wavelengths can often reduce interference.[10]
-
Issue 3: Your results are erratic and not reproducible, especially at higher compound concentrations.
-
Possible Cause: The compound may have poor solubility in the assay buffer, leading to precipitation and light scattering.
-
Troubleshooting Steps:
-
Visual Inspection: After adding the compound to the assay buffer, visually inspect the wells for any cloudiness or precipitate. You can also read the plate at a higher wavelength (e.g., 600 nm) where absorbance from colored compounds is minimal; an increased reading can indicate light scattering.
-
Solvent Concentration: Ensure the final concentration of the compound's solvent (e.g., DMSO) is consistent across all wells and is at a level that does not affect enzyme activity.[2]
-
Modify Assay Buffer: As mentioned, adding a small amount of a non-ionic detergent like Triton X-100 or Tween-20 can improve the solubility of some compounds and prevent aggregation.
-
Part 3: Data Summary Tables
Table 1: Summary of Interference Types and Diagnostic Controls
| Interference Type | Description | Primary Sign | Key Diagnostic Control | Mitigation Strategy |
| Optical Absorbance | Compound absorbs light at the detection wavelength (405 nm). | High background signal; false positive. | Measure compound absorbance in buffer without enzyme/substrate.[3] | Background subtraction; use an orthogonal assay. |
| Light Scattering | Compound precipitates out of solution. | High signal variability; non-linear dose response. | Visual inspection; read absorbance at >600 nm. | Add detergent (e.g., 0.01% Triton X-100); lower compound concentration. |
| Direct Enzyme Inhibition | Compound binds to the enzyme's active or allosteric site. | Dose-dependent decrease in signal. | Confirmation with orthogonal assays; IC50 determination. | This is a "true hit" and requires further validation. |
| Non-specific Inhibition | Compound forms aggregates that sequester and inhibit the enzyme. | Steep, non-stoichiometric inhibition curves. | Test for sensitivity to non-ionic detergents. | Add detergent to assay buffer; compound structure modification. |
| Substrate Reaction | Compound directly reacts with or degrades the this compound substrate. | Signal increase in a "no enzyme" control. | Incubate compound with substrate alone. | Use an alternative substrate or assay format. |
Table 2: Example of Data Correction for Optical Interference
This table illustrates how to correct for a compound's intrinsic absorbance.
| Compound Conc. (µM) | Total Signal (Abs @ 405 nm) | Compound-Only Absorbance (Abs @ 405 nm) | Corrected Signal (Total - Compound-Only) | % Inhibition (Corrected) |
| 0 (No Compound) | 1.000 | 0.000 | 1.000 | 0% |
| 1 | 0.855 | 0.050 | 0.805 | 19.5% |
| 10 | 0.510 | 0.100 | 0.410 | 59.0% |
| 100 | 0.350 | 0.150 | 0.200 | 80.0% |
Part 4: Detailed Experimental Protocols
Protocol 1: Measuring Compound Intrinsic Absorbance
-
Prepare Compound Dilutions: Serially dilute the test compound in the final assay buffer to cover the concentration range used in the main experiment.
-
Plate Layout: In a 96-well plate, add the compound dilutions to a set of wells. Include at least three replicate wells for each concentration. Also include wells with assay buffer only to serve as a blank.[3]
-
Volume Adjustment: Ensure the final volume in each well is identical to the final volume in your main assay.
-
Absorbance Reading: Read the plate's absorbance at 405 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the blank wells from the absorbance of all compound-containing wells. The resulting values represent the intrinsic absorbance of your compound at each concentration.[3]
Protocol 2: Control Assay Matrix to Identify Interference Mechanism
To distinguish between different types of interference, set up the following controls in a microplate:
| Well # | Enzyme | Substrate (this compound) | Test Compound | Purpose |
| 1 (Full Assay) | + | + | + | Measures total signal (enzymatic activity + interference). |
| 2 (No Compound) | + | + | - | Measures 100% enzymatic activity (positive control). |
| 3 (No Enzyme) | - | + | + | Tests for compound reaction with substrate. |
| 4 (Optical Control) | - | - | + | Measures compound's intrinsic absorbance at 405 nm. |
| 5 (Blank) | - | - | - | Measures buffer background. |
Analysis:
-
Signal(4) > Signal(5): Confirms optical interference.
-
Signal(3) > Signal(4): Suggests compound reacts with or degrades the substrate.
-
Corrected Activity: [Signal(1) - Signal(3) - Signal(4) + Signal(5)] gives the true enzymatic signal.
Part 5: Visual Guides
Caption: Workflow of the this compound assay with key points of compound interference highlighted.
Caption: A decision tree to troubleshoot and identify the source of interference in the assay.
References
- 1. Serine protease specificity for peptide chromogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AID 1344315 - Enzymatic Assay: Enzyme activities were determined kinetically in a final volume of 200 μl for 10 minutes at 37° C. by measuring the initial velocities of pNA release (405 nm) from the substrate using a Spectramax plus microtiterplate reader (Molecular devices). One unit of enzyme activity was defined as the amount of enzyme that catalyzes the release of 1 μmol pNA from the substrate per minute under assay conditions. The chromogenic substrate Gly-Pro-p-nitroanilide (100 μmol/l) was used at pH 8.3 for DPP IV, Lys-Ala-p-nitroanilide (1 mmol/l) at pH 5.5 for DPP II, Ala-Pro-p-nitroanilide (300 μmol/l) at pH 7.4 for DPP9 and Ala-Pro-p-nitroanilide (2 mmol/l) at pH 7.4 for FAP activity measurement. To evaluate the endopeptidase activity of FAP and the influence of inhibitors thereon, Z-Gly-Pro-AMC and Z-Gly-Pro-p-nitroanilide were used at a final concentration of 300 and 100 μmol/l, respectively. The substrate concentrations were chosen around the Km value obtained under the assay conditions used. Buffer compositions for the DPP assays were reported before in the purification articlesâvide supra. The FAP assay buffer consisted of 50 mM Tris pH7.4 containing 100 mmol/l NaCl and 0.1 mg/ml bovine serum albumin. The PREP activity was measured as described by Brandt et al. using the chromogenic substrate Z-Gly-Pro-p-nitroanilide (0.25 mmol/l) at pH 7.5 in the presence of 10 mmol/l DTT. Test compounds were dissolved and diluted in DMSO (final concentration DMSO during assay 5% v/v) except for FAP where dilution of the inhibitor was done in water. Inhibitors are pre-incubated with the enzyme for 15 min at 37° C. before starting the assay by the addition of substrate. The concentration of enzyme and of inhibitor during the preincubation is double of the final concentration during activity measurement. - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Z-Gly-Pro-Arg-pNA Assay Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the Z-Gly-Pro-Arg-pNA chromogenic assay. Our goal is to help you optimize your experimental conditions and resolve common issues encountered during your research.
Troubleshooting Guide
This guide addresses specific problems that may arise during the this compound assay, with a focus on temperature-related issues.
Q1: My enzyme activity is very low or undetectable across all temperatures.
A1: Low or no enzyme activity can stem from several factors. Firstly, ensure that all reagents, especially the enzyme and substrate, have been stored correctly and have not expired. The assay buffer must be at the correct pH and room temperature before starting the experiment.[1] It is also crucial to confirm that the substrate has been completely dissolved; for this compound, this may require warming. For instance, one protocol suggests dissolving the substrate in 40% dioxane with heating to 60°C.[2] Finally, verify the correct wavelength is being used for detection of the p-nitroaniline product, which is typically 410 nm.[2]
Q2: I am observing inconsistent or highly variable readings between replicates at the same temperature.
A2: Inconsistent readings are often due to technical errors in assay setup. Ensure that all reagents are thoroughly mixed before being dispensed into the reaction wells. Pipetting accuracy is critical, especially for small volumes; always use calibrated pipettes.[1] To minimize variability, prepare a master mix of the reaction components whenever possible.[1] Temperature fluctuations across the microplate can also lead to variability; ensure uniform heating of the plate during incubation.
Q3: My enzyme activity is high initially but then rapidly decreases, even at what I believe is the optimal temperature.
A3: This could be an indication of enzyme instability at that temperature. While an enzyme may show high initial activity, prolonged incubation at an elevated temperature can lead to denaturation and a subsequent loss of function.[3][4][5][6] Consider reducing the incubation time or performing a time-course experiment to assess the enzyme's stability at the tested temperature. Some enzymes can be deactivated over time even at moderate temperatures.[5]
Q4: The background absorbance is high in my negative control wells (no enzyme).
A4: High background can be caused by the spontaneous hydrolysis of the this compound substrate or by contamination of the reagents. Substrate stability can be temperature-dependent, so excessive incubation temperatures might contribute to this issue. Ensure that the substrate solution is freshly prepared. If the problem persists, test the buffer and substrate solution for contamination.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
A1: The this compound assay is a colorimetric method used to measure the activity of certain proteases. The substrate, this compound, is a synthetic peptide that is colorless. When cleaved by a suitable enzyme, it releases p-nitroaniline (pNA), which has a distinct yellow color and can be quantified by measuring its absorbance at approximately 410 nm. The rate of pNA formation is directly proportional to the enzyme's activity.
Q2: Why is temperature optimization important for this assay?
A2: Temperature is a critical parameter in enzyme kinetics. Each enzyme has an optimal temperature at which it exhibits maximum activity. Below this temperature, the reaction rate is slower, and above it, the enzyme can begin to denature and lose its activity.[3][4][5][6] Optimizing the temperature ensures that the assay is performed under conditions of maximal and stable enzyme activity, leading to more accurate and reproducible results.
Q3: What is a typical temperature range to test for optimization?
A3: The optimal temperature can vary significantly depending on the specific enzyme being studied. For instance, a prolyl endopeptidase from Flavobacterium sp. has an optimal temperature of 37-40°C[2], while one from the hyperthermophilic archaeon Thermococcus kodakarensis is most active at 63°C and stable at even higher temperatures.[7] A common starting point for mammalian enzymes is 37°C.[8] A broad range, for example, from 25°C to 70°C, in 5-10°C increments, is often a good starting point for initial optimization experiments.
Q4: How does temperature affect the enzyme itself?
A4: Increasing temperature generally increases the kinetic energy of both the enzyme and substrate molecules, leading to more frequent collisions and a higher reaction rate, up to the optimal temperature.[3][6] However, excessive temperatures disrupt the weak bonds that maintain the enzyme's three-dimensional structure, causing it to unfold or denature.[4][6] This change is often irreversible and results in a loss of catalytic activity.[3][5]
Quantitative Data Summary
The optimal temperature for enzymatic activity using this compound or similar substrates is highly dependent on the specific enzyme and its source. The following table summarizes optimal temperatures for different enzymes as reported in the literature.
| Enzyme | Substrate | Optimal Temperature (°C) | Source Organism |
| Prolyl Endopeptidase | Z-Gly-Pro-pNA | 37 - 40 | Flavobacterium sp. |
| Prolyl Endopeptidase | Z-Gly-Pro-pNA | 63 | Thermococcus kodakarensis |
| Thrombin (alpha) | Tos-Gly-Pro-Arg-pNA | 25 (assay temperature) | Human/Bovine |
| Prolyl Endopeptidase | Z-Gly-Pro-4-MNA | 46 | Human Serum |
Experimental Protocols
Protocol for Temperature Optimization of the this compound Assay
This protocol provides a general framework for determining the optimal temperature for your enzyme of interest.
-
Reagent Preparation:
-
Prepare a concentrated stock solution of the this compound substrate. Due to solubility issues, you may need to dissolve it in a suitable solvent like methanol (B129727) or a dioxane solution, potentially with gentle heating.[2]
-
Prepare the assay buffer at the desired pH and ensure it is equilibrated to room temperature before use.
-
Prepare a stock solution of your enzyme in a suitable buffer and keep it on ice.
-
-
Assay Setup:
-
Set up a series of reactions in a 96-well microplate.
-
For each temperature to be tested, prepare triplicate wells for the enzyme reaction and a negative control (without enzyme).
-
In each well, add the assay buffer and the substrate solution.
-
Pre-incubate the microplate at the desired test temperature for 5-10 minutes to ensure all components reach thermal equilibrium.
-
-
Initiating the Reaction:
-
To start the reaction, add the enzyme solution to the appropriate wells.
-
Immediately start monitoring the absorbance at 410 nm using a plate reader capable of kinetic measurements at the set temperature.
-
-
Data Analysis:
-
Record the absorbance at regular intervals (e.g., every 30-60 seconds) for a set period (e.g., 10-30 minutes).
-
Calculate the initial reaction velocity (rate of change in absorbance per minute) for each temperature. This is determined from the linear portion of the absorbance vs. time plot.
-
Plot the reaction velocity against the temperature to determine the optimal temperature for enzyme activity.
-
Visualizations
References
- 1. docs.abcam.com [docs.abcam.com]
- 2. toyobo-global.com [toyobo-global.com]
- 3. tutorchase.com [tutorchase.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Effect of Temperature on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 6. savemyexams.com [savemyexams.com]
- 7. orbit.dtu.dk [orbit.dtu.dk]
- 8. How to Optimize Temperature and pH for Enzyme Activity [synapse.patsnap.com]
non-linear standard curve in chromogenic protease assay
<_ Technical Support Center: Chromogenic Protease Assays
This guide provides troubleshooting for a common issue encountered in chromogenic protease assays: the non-linear standard curve. The following questions and answers are designed to help researchers identify the cause of the problem and find a viable solution.
Frequently Asked Questions (FAQs)
FAQ 1: Why is my standard curve for the chromogenic protease assay non-linear?
A non-linear standard curve can result from several factors related to enzyme kinetics, assay conditions, or technical errors. The most common reasons include:
-
Enzyme Saturation: At high concentrations of the standard, the enzyme's active sites become saturated with the substrate.[1][2][3] When this occurs, the reaction rate reaches its maximum (Vmax) and does not increase further with higher protease concentrations, causing the curve to plateau.
-
Substrate Depletion: If the reaction proceeds for too long or the enzyme concentration is too high, a significant portion of the substrate can be consumed. This slows the reaction rate, leading to a flattening of the curve at higher standard concentrations.[4]
-
Substrate Inhibition: In some cases, very high concentrations of the substrate can actually inhibit the enzyme's activity, which would also lead to a non-linear relationship.[5]
-
Instrument Limitations: The spectrophotometer or plate reader has a maximal absorbance it can accurately read. If the color development is too intense, the detector can become saturated, resulting in a plateau at the upper end of the curve.[6][7]
-
Pipetting or Dilution Errors: Inaccurate preparation of the standard dilution series is a frequent source of non-linearity and poor reproducibility.[8]
-
Inappropriate Assay Conditions: Suboptimal pH, temperature, or incubation time can affect enzyme activity and lead to inconsistent results. Changes in temperature are a very common reason for poor reproducibility.[9]
FAQ 2: My standard curve is flattening at high concentrations. What are the first troubleshooting steps?
This is a classic sign of enzyme or detector saturation. Here’s a logical workflow to diagnose and solve the issue.
Caption: Initial troubleshooting workflow for a non-linear standard curve.
-
Assess the Linear Range : First, determine if the lower, linear portion of your curve is sufficient for your samples. If your unknown samples fall within this linear range, you may be able to use the curve by simply excluding the non-linear points.[10]
-
Adjust Standard Concentrations : The most direct solution is to lower the concentrations of your standards. Prepare a new dilution series that avoids the high concentrations causing the plateau. See the data in Table 1 for an example.
-
Optimize Incubation Time : If adjusting the concentration is not ideal, you can shorten the incubation time. This reduces the amount of product formed, potentially keeping the signal within the linear range of both the reaction and the detector. A kinetic assay, where the absorbance is read at multiple time points, can help determine the optimal incubation period where the reaction rate is linear.[4][11]
FAQ 3: Can you show an example of how adjusting the standard range improves linearity?
Yes. Below is a comparison of two datasets. The first shows a non-linear curve due to high standard concentrations. The second shows a corrected, linear curve achieved by narrowing the concentration range.
Table 1: Comparison of Standard Curve Data
| Protease Conc. (µg/mL) | Absorbance (405 nm) - Non-Linear Curve | Protease Conc. (µg/mL) | Absorbance (405 nm) - Linear Curve |
| 0.0 | 0.051 | 0.0 | 0.051 |
| 2.5 | 0.245 | 0.5 | 0.128 |
| 5.0 | 0.462 | 1.0 | 0.215 |
| 10.0 | 0.891 | 2.0 | 0.405 |
| 20.0 | 1.550 | 4.0 | 0.812 |
| 40.0 | 2.150 | 8.0 | 1.625 |
| 80.0 | 2.250 | ||
| 160.0 | 2.265 | ||
| R² Value | 0.885 (Poor Fit) | R² Value | 0.999 (Excellent Fit) |
As shown, the original curve loses linearity above 20 µg/mL. By creating a new standard curve with a maximum concentration of 8.0 µg/mL, a strong linear relationship (R² = 0.999) is achieved.
FAQ 4: I've adjusted my standards and the curve is still not linear. What other factors should I investigate?
If optimizing the standard concentration range and incubation time does not solve the problem, consider other potential causes. The diagram and table below summarize other key areas for troubleshooting.
Caption: Key factors contributing to a non-linear standard curve.
Table 2: Advanced Troubleshooting Guide
| Category | Potential Issue | Recommended Action |
| Reagents | Substrate Concentration | If substrate inhibition is suspected, reduce the substrate concentration. If depletion is the issue, you may need to increase it or shorten the assay time. |
| Reagent Preparation | Prepare all buffers and reagent solutions fresh. Verify pH and concentrations. Ensure the standard protease has not degraded by using a fresh vial or running a quality control sample.[8] | |
| Assay Conditions | Temperature & pH | Verify that the assay buffer pH is optimal for your specific protease.[12] Ensure the incubation is performed at a constant, controlled temperature, as enzyme activity is highly temperature-dependent.[9] |
| Technical | Pipetting Technique | Use calibrated pipettes and proper technique. Prepare a master mix for reagents to minimize well-to-well variability. Perform serial dilutions carefully. |
| Plate Reader Settings | Check the instrument's linear range. If absorbance values are very high (>2.0), they may be outside the accurate detection range.[7] Ensure you are reading at the correct wavelength (e.g., 405 nm for pNA release).[9] | |
| Data Analysis | Curve Fitting | While most standard curves are linear, some assays may inherently have a non-linear (e.g., sigmoidal) relationship. In such cases, a non-linear regression model (like a 4-parameter logistic fit) might be more appropriate, provided the curve is reproducible.[6][7] |
Experimental Protocol
Generating a Standard Curve for a Chromogenic Protease Assay
This protocol provides a general methodology for creating a standard curve using a generic protease and a chromogenic substrate (e.g., a p-nitroanilide (pNA) conjugated peptide).
1. Reagent Preparation:
-
Assay Buffer: Prepare a buffer optimal for the protease being assayed (e.g., 50 mM Tris-HCl, pH 7.5).[13]
-
Protease Standard Stock: Accurately weigh and dissolve a known standard protease (e.g., Trypsin) in a suitable buffer to create a high-concentration stock solution (e.g., 1 mg/mL). Store in aliquots at -80°C to avoid repeated freeze-thaw cycles.[12]
-
Chromogenic Substrate: Dissolve the chromogenic substrate in an appropriate solvent (e.g., DMSO) to create a concentrated stock solution.
2. Standard Dilution Series:
-
Perform a serial dilution of the Protease Standard Stock using the Assay Buffer to create a range of concentrations (e.g., 8, 4, 2, 1, 0.5, and 0 µg/mL). The "0" standard will serve as the blank.
3. Assay Procedure:
-
Pipette 50 µL of each standard dilution into separate wells of a 96-well microplate, in triplicate.
-
Prepare a substrate working solution by diluting the substrate stock in the Assay Buffer to the desired final concentration.
-
Initiate the reaction by adding 50 µL of the substrate working solution to each well.
-
Incubate the plate at the optimal temperature (e.g., 37°C) for a predetermined time (e.g., 30 minutes).[13][14] The incubation should be timed precisely.
-
Stop the reaction by adding a stop solution (e.g., 30% acetic acid), if required by the specific assay chemistry.
-
Read the absorbance at the appropriate wavelength (e.g., 405 nm) using a microplate reader.[9]
4. Data Analysis:
-
Subtract the average absorbance of the blank (0 µg/mL standard) from the absorbance of all other standards.
-
Plot the blank-corrected absorbance (Y-axis) against the known protease concentrations (X-axis).
-
Perform a linear regression analysis on the data points. The resulting equation (y = mx + c) and the R² value will be used to determine the concentration of unknown samples. An R² value > 0.99 is desirable.
Caption: General workflow for generating a protease assay standard curve.
References
- 1. Enzyme Kinetic Assay - Creative Biogene [microbiosci.creative-biogene.com]
- 2. Enzyme Kinetics - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 3. Enzyme Kinetics [www2.chem.wisc.edu]
- 4. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Protein Assays and Quantitation Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. arp1.com [arp1.com]
- 9. tandfonline.com [tandfonline.com]
- 10. thermofisher.com [thermofisher.com]
- 11. Enzyme kinetics - Wikipedia [en.wikipedia.org]
- 12. merckmillipore.com [merckmillipore.com]
- 13. enzymedevelopment.com [enzymedevelopment.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Z-Gly-Pro-Arg-pNA Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing variability in Z-Gly-Pro-Arg-pNA experiments.
Troubleshooting Guide
Variability in enzymatic assays can arise from multiple factors. This guide addresses common issues encountered during experiments using the chromogenic substrate this compound, primarily for measuring thrombin activity.
Issue 1: High Background Absorbance
High background absorbance can mask the true enzymatic activity and lead to inaccurate results.
| Potential Cause | Troubleshooting Steps |
| Substrate Instability/Autohydrolysis | The p-nitroanilide (pNA) substrate may spontaneously hydrolyze, especially at non-optimal pH or elevated temperatures. 1. Optimize Substrate Concentration: Use the lowest concentration of this compound that provides a reliable signal-to-noise ratio. 2. Evaluate Substrate Stability: Incubate the substrate in the assay buffer without the enzyme to determine the rate of autohydrolysis. 3. Reduce Incubation Time: Shorten the incubation period to minimize the contribution of non-enzymatic substrate breakdown. |
| Reagent Contamination | Buffers, water, or other reagents may be contaminated with proteases. 1. Use High-Purity Reagents: Ensure all solutions are prepared with high-purity, protease-free water and reagents. 2. Filter Sterilize Buffers: Filter buffers to remove any potential microbial contamination that could introduce proteases. |
| Buffer Components Interference | Certain buffer components can interfere with the assay. For example, some reducing agents may affect the chromogenic signal. 1. Test Buffer Components: Run controls with individual buffer components to identify any interfering substances. 2. Substitute or Optimize Concentration: If a component is found to interfere, consider substituting it or using it at a lower, non-interfering concentration. |
Issue 2: Low or No Enzymatic Activity
Consistently low or absent signal can indicate a problem with the enzyme, substrate, or assay conditions.
| Potential Cause | Troubleshooting Steps |
| Sub-optimal Assay Conditions | Enzyme activity is highly dependent on pH, temperature, and ionic strength. 1. Verify pH and Temperature: Ensure the assay buffer pH and incubation temperature are optimal for the target enzyme's activity. For thrombin, a pH of around 7.8 is often used. 2. Check Ionic Strength: The salt concentration of the buffer can influence enzyme kinetics. |
| Enzyme Inactivity | The enzyme may have lost activity due to improper storage or handling. 1. Proper Enzyme Storage: Store the enzyme at the recommended temperature (typically -20°C or -80°C) in appropriate aliquots to avoid repeated freeze-thaw cycles. 2. Assess Enzyme Activity: Use a positive control with a known active enzyme to confirm that the assay components are working correctly. |
| Presence of Inhibitors | Samples may contain endogenous or contaminating enzyme inhibitors. 1. Sample Dilution: Dilute the sample to reduce the concentration of potential inhibitors. 2. Inhibitor Controls: If specific inhibitors are suspected, include controls to test their effect. |
Issue 3: Poor Reproducibility
Inconsistent results between replicates or experiments are a common source of frustration.
| Potential Cause | Troubleshooting Steps |
| Pipetting Inaccuracies | Small volume errors can lead to significant variability. 1. Calibrate Pipettes: Regularly calibrate and maintain pipettes. 2. Use Appropriate Pipette Volumes: Use pipettes that are accurate for the volumes being dispensed. 3. Consistent Pipetting Technique: Employ a consistent pipetting technique, such as reverse pipetting for viscous solutions. |
| Thrombin Adsorption | Thrombin can adsorb to plastic surfaces, leading to lower effective concentrations. 1. Incorporate a Carrier Protein: Include a carrier protein like polyethylene (B3416737) glycol (PEG) 6000 or bovine serum albumin (BSA) in the buffer to prevent adsorption.[1] |
| Inconsistent Incubation Times | Variations in incubation timing can affect the final absorbance reading. 1. Use a Multichannel Pipette or Automated Dispenser: For plate-based assays, use tools that allow for the simultaneous addition of reagents to all wells. 2. Staggered Start/Stop: If adding reagents manually, stagger the start and stop times for each well to ensure consistent incubation periods. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a synthetic chromogenic substrate used to measure the activity of certain proteases. It is most commonly used as a substrate for thrombin but can also be cleaved by other enzymes like trypsin and prostate-specific antigen (PSA)-activated proteases.[2] The enzyme cleaves the bond between arginine (Arg) and p-nitroaniline (pNA), releasing the yellow-colored pNA, which can be quantified by measuring the absorbance at approximately 405 nm.
Q2: How should I prepare and store this compound?
This compound is typically a powder and should be stored at -20°C. For use, it is often dissolved in a solvent like methanol (B129727) or dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. It is recommended to prepare fresh working solutions from the stock for each experiment to ensure consistency.
Q3: What are the optimal conditions for a this compound assay with thrombin?
The optimal conditions can vary slightly depending on the specific experimental setup, but generally, a pH of around 7.8 and a temperature of 25°C or 37°C are used for thrombin activity assays.[1]
Q4: My no-enzyme control shows an increase in absorbance over time. What does this mean?
An increase in absorbance in the absence of the enzyme indicates autohydrolysis of the this compound substrate. This means the substrate is breaking down spontaneously in the assay buffer. To mitigate this, you can try lowering the substrate concentration, reducing the incubation time, or evaluating the stability of the substrate in your specific buffer conditions.
Q5: How can I be sure that the activity I'm measuring is from my enzyme of interest and not a contaminating protease?
To ensure specificity, it is crucial to use specific inhibitors for your target enzyme. For example, if you are measuring thrombin activity, you can include a specific thrombin inhibitor in a control well. A significant reduction in activity in the presence of the inhibitor would confirm that the measured activity is primarily from thrombin.
Experimental Protocols
Detailed Methodology for Thrombin Activity Assay using this compound
This protocol provides a general framework for measuring thrombin activity. It is recommended to optimize the concentrations and incubation times for your specific experimental conditions.
Materials:
-
Thrombin (human or bovine)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.8)
-
Microplate reader capable of measuring absorbance at 405 nm
-
96-well microplate
Procedure:
-
Reagent Preparation:
-
Prepare the assay buffer and bring it to the desired reaction temperature (e.g., 37°C).
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Dilute the this compound stock solution in the assay buffer to the desired final working concentration.
-
Prepare a series of thrombin dilutions in the assay buffer to generate a standard curve.
-
-
Assay Setup:
-
Add a defined volume of the assay buffer to each well of the 96-well plate.
-
Add the thrombin standards and samples to their respective wells.
-
Include a "no-enzyme" control (blank) containing only the assay buffer.
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding the this compound working solution to all wells.
-
Incubate the plate at the desired temperature for a predetermined amount of time.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 405 nm using a microplate reader. The reading can be taken at a single endpoint or kinetically over time.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all other readings.
-
Create a standard curve by plotting the absorbance values of the thrombin standards against their known concentrations.
-
Determine the thrombin concentration in the unknown samples by interpolating their absorbance values on the standard curve.
-
Data Presentation
Table 1: Kinetic Parameters of Thrombin with this compound
| Enzyme Source | Km (µM) | kcat (s⁻¹) | Reference |
| Human α-thrombin | 4.18 ± 0.22 | 127 ± 8 | [1] |
| Bovine α-thrombin | 3.61 ± 0.15 | 100 ± 1 | [1] |
Visualizations
Caption: Experimental workflow for a this compound assay.
Caption: The coagulation cascade leading to thrombin activation.
References
Z-Gly-Pro-Arg-Pna solubility issues and solutions
Welcome to the technical support center for Z-Gly-Pro-Arg-pNA. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges during their experiments with this chromogenic substrate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound (Nα-Carbobenzoxy-glycyl-L-prolyl-L-arginine-p-nitroanilide) is a chromogenic substrate primarily used in biochemical assays to measure the activity of certain proteases.[1] The peptide sequence is specifically recognized and cleaved by enzymes like thrombin, and the release of p-nitroanilide (pNA) results in a yellow color that can be quantified spectrophotometrically.
Q2: What are the most common issues encountered when working with this compound?
The most frequently reported issue is difficulty in dissolving the peptide, which can be attributed to its chemical properties and potential for aggregation.[2][3] This can lead to inaccurate concentration calculations and variability in experimental results.
Q3: How should I store this compound?
For long-term stability, it is recommended to store the powdered form of this compound at -20°C. Stock solutions, once prepared, should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C or -80°C.[4]
Troubleshooting Guide: Solubility Issues
Problem: this compound powder is not dissolving in my chosen solvent.
This is a common challenge that can be addressed by selecting an appropriate solvent and using the correct technique. Below are several potential solutions and alternative solvents to consider.
Solution 1: Recommended Primary Solvents
Methanol is a commonly recommended solvent for this compound.[2] However, achieving high concentrations may be difficult.[2]
Solution 2: Alternative Solvents and Solvent Systems
If you encounter solubility issues with methanol, consider the following alternatives:
-
Dimethyl Sulfoxide (DMSO): DMSO is an effective solvent for many peptides and is often well-tolerated by enzymes in low concentrations (typically <5% v/v in the final assay).[2]
-
Ethanol (B145695): For structurally similar p-nitroanilide substrates, ethanol has been shown to be an effective solvent, sometimes requiring gentle heating.[5]
-
Aqueous Dioxane: A solution of 40% dioxane in water, with heating, has been used to dissolve similar Z-protected peptides.[6][7]
-
Mixed Solvent System: A mixture of PBS:water:dioxane in an 8:1.2:0.8 ratio by volume has also been suggested as a potential solvent system.[2]
Quantitative Solubility Data
The following table summarizes the reported solubility of this compound and related compounds in various solvents.
| Compound | Solvent | Reported Solubility | Notes |
| Z-Gly-Pro-Arg p-nitroanilide acetate (B1210297) salt | Methanol | 20 mg/mL | [2] |
| N-(p-Tosyl)-Gly-Pro-Arg p-nitroanilide acetate salt | Ethanol | 20 mg/mL | May require heating.[5] |
| Z-Gly-Pro-pNA | 40% Dioxane | Not specified | Requires heating to 60°C.[6] |
| Gly-Pro-pNA hydrochloride | DMF | 30 mg/mL | |
| Gly-Pro-pNA hydrochloride | DMSO | 30 mg/mL | |
| Gly-Pro-pNA hydrochloride | Ethanol | 30 mg/mL | |
| Gly-Pro-pNA hydrochloride | PBS (pH 7.2) | 10 mg/mL |
Experimental Protocols
Protocol for Dissolving this compound
This protocol outlines a general procedure for dissolving this compound, starting with the most common solvent and offering alternatives.
Caption: Workflow for dissolving this compound.
Logical Troubleshooting Pathway for Solubility Issues
When encountering solubility problems, a systematic approach can help identify the best solution for your specific experimental needs.
Caption: Decision tree for troubleshooting solubility problems.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. Strategies for the optimisation of troublesome peptide nucleic acid (PNA) sequences - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. toyobo-global.com [toyobo-global.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Z-Gly-Pro-Arg-pNA and Other Chromogenic Substrates for Serine Protease Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of serine protease research and diagnostics, particularly within the coagulation cascade, the selection of an appropriate chromogenic substrate is paramount for accurate and reproducible results. This guide provides an objective comparison of the widely used substrate, Z-Gly-Pro-Arg-pNA (carbobenzoxy-glycyl-prolyl-arginyl-p-nitroanilide), with other common alternatives. The performance of these substrates is evaluated based on key kinetic parameters, specificity, and practical considerations in experimental workflows.
Introduction to Chromogenic Substrates
Chromogenic substrates are synthetic peptides designed to mimic the natural cleavage sites of specific proteases.[1] They are composed of a short amino acid sequence, a chromophore (typically p-nitroanilide, pNA), and often a protective group on the N-terminus. When cleaved by the target enzyme, the colorless substrate releases the yellow-colored pNA molecule, which can be quantified spectrophotometrically at approximately 405 nm.[1][2] The rate of pNA release is directly proportional to the enzyme's activity.
This compound, also known as Chromozym TH, is a well-established substrate primarily for thrombin but also shows reactivity with other serine proteases.[3][4] This guide will compare its performance against other frequently used substrates for thrombin and Factor Xa, two critical enzymes in the coagulation cascade.
Performance Comparison of Chromogenic Substrates
The efficacy of a chromogenic substrate is determined by its kinetic parameters: the Michaelis constant (Km), catalytic constant (kcat), and the specificity constant (kcat/Km).
-
Km (Michaelis Constant): Represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). A lower Km value indicates a higher affinity of the enzyme for the substrate.
-
kcat (Catalytic Constant or Turnover Number): Represents the number of substrate molecules converted to product per enzyme molecule per unit of time. A higher kcat value signifies a more efficient catalytic process.
-
kcat/Km (Specificity Constant): This ratio is a measure of the enzyme's overall catalytic efficiency and substrate specificity. A higher kcat/Km value indicates a more specific and efficient substrate.
Thrombin Substrates
The following table summarizes the kinetic parameters of this compound and other common chromogenic substrates for human and bovine thrombin. It is important to note that kinetic parameters can vary depending on the experimental conditions such as pH, temperature, and buffer composition.
| Substrate | Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) | Reference |
| This compound (Chromozym TH) | Human α-Thrombin | 4.18 ± 0.22 | 127 ± 8 | 30.4 | [4] |
| Bovine α-Thrombin | 3.61 ± 0.15 | 100 ± 1 | 27.7 | [4] | |
| H-D-Phe-Pip-Arg-pNA (S-2238) | Human α-Thrombin | 1.33 ± 0.07 | 91.4 ± 1.8 | 68.7 | [4] |
| Bovine α-Thrombin | 1.50 ± 0.10 | 98.0 ± 0.5 | 65.3 | [4] | |
| Tos-Gly-Pro-Arg-pNA (Pefachrome® TH) | Human Thrombin | 25.60 | 16.3 | 0.64 | [3] |
| Bovine Thrombin | 34.63 | 19.8 | 0.57 | [3] | |
| H-D-hexahydrotyrosyl-Ala-Arg-pNA (Spectrozyme-TH) | Human α-Thrombin | ~1.6 | ~35 | ~21.9 | [5][6] |
| Bovine α-Thrombin | ~16 | ~130 | ~8.1 | [5][6] |
Analysis:
-
Affinity (Km): S-2238 and Spectrozyme-TH generally exhibit a lower Km for thrombin compared to this compound, indicating a higher binding affinity.[4][5][6] Pefachrome® TH shows a significantly higher Km, suggesting lower affinity.[3]
-
Turnover Rate (kcat): this compound demonstrates a high turnover rate, comparable to or exceeding that of S-2238 in some cases.[4]
-
Catalytic Efficiency (kcat/Km): S-2238 shows the highest catalytic efficiency for thrombin among the compared substrates, making it a highly sensitive option.[4] this compound also demonstrates good efficiency.
Factor Xa Substrates
The following table provides a comparison of chromogenic substrates for Factor Xa.
| Substrate | Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) | Reference |
| N-Bz-Ile-Glu-Gly-Arg-pNA (S-2222) | Bovine Factor Xa | 400 | 100 | 0.25 | |
| Z-D-Arg-Gly-Arg-pNA (S-2765) | Bovine Factor Xa | 110 | 195 | 1.77 | |
| CH3SO2-D-CHA-Gly-Arg-AMC.AcOH (Pefafluor FXa) | Human Factor Xa | - | - | - | [7] |
| Mes-D-LGR-ANSN(C2H5)2 (SN-7) | Human Factor Xa | - | - | - | [7] |
Analysis:
-
This compound, S-2238, and Chromozym TH are generally insensitive to Factor Xa.[3][8]
-
Substrates like S-2222 and S-2765 are specifically designed for Factor Xa and show good reactivity.
Specificity of Chromogenic Substrates
While designed to be specific, many chromogenic substrates can be cleaved by other serine proteases, which can be a significant consideration when working with complex biological samples.
-
This compound (Chromozym TH): While a sensitive substrate for thrombin, it is also hydrolyzed to varying degrees by plasmin and trypsin.[3][8]
-
H-D-Phe-Pip-Arg-pNA (S-2238): Exhibits greater sensitivity for thrombin than this compound and is also hydrolyzed by plasmin and trypsin, though generally to a lesser extent.[3][8]
-
N-Bz-Ile-Glu-Gly-Arg-pNA (S-2222): This substrate is sensitive to Factor Xa and insensitive to thrombin, demonstrating good specificity for its target enzyme.[3][8]
-
H-D-Val-Leu-Lys-pNA (S-2251): This substrate is relatively specific for plasmin and is resistant to cleavage by thrombin and Factor Xa.[3][8]
Experimental Protocols
A generalized experimental protocol for a chromogenic substrate assay is provided below. It is crucial to optimize the conditions for each specific enzyme, substrate, and experimental setup.
General Chromogenic Assay Protocol
-
Reagent Preparation:
-
Buffer: Prepare a suitable buffer for the enzyme of interest (e.g., Tris-HCl for thrombin) at the optimal pH and ionic strength.
-
Enzyme Solution: Prepare a stock solution of the purified enzyme or use a biological sample (e.g., plasma). Dilute to the desired working concentration in the assay buffer immediately before use.
-
Substrate Solution: Dissolve the chromogenic substrate in sterile distilled water or an appropriate solvent to create a stock solution. Further dilute to the desired working concentration in the assay buffer. The final substrate concentration should ideally be around 2 x Km for optimal results.
-
Stopping Reagent (Optional): An acidic solution (e.g., 2% citric acid or 50% acetic acid) can be used to stop the enzymatic reaction at a specific time point for endpoint assays.
-
-
Assay Procedure (96-well plate format):
-
Add a defined volume of the assay buffer to each well.
-
Add the enzyme solution to the wells.
-
Pre-incubate the plate at the optimal temperature (e.g., 37°C) for a few minutes to allow the temperature to equilibrate.
-
Initiate the reaction by adding the substrate solution to each well.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 405 nm over time.
-
Endpoint Measurement: If using a stopping reagent, incubate the reaction for a fixed period, then add the stopping reagent to each well and measure the final absorbance at 405 nm.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔA/min) from the linear portion of the kinetic curve.
-
Convert the rate of absorbance change to the rate of pNA formation using the molar extinction coefficient of pNA (ε ≈ 10,000 M⁻¹cm⁻¹ at 405 nm, but should be determined empirically for the specific assay conditions).
-
Plot the reaction velocity against the substrate concentration to determine Km and Vmax using Michaelis-Menten kinetics.
-
Signaling Pathways and Experimental Workflows
Coagulation Cascade
The coagulation cascade is a series of enzymatic reactions involving serine proteases that culminates in the formation of a fibrin (B1330869) clot. Factor Xa and thrombin are central to this process.
References
- 1. Design and synthesis of thrombin substrates with modified kinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Serine protease specificity for peptide chromogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The action of thrombin on peptide p-nitroanilide substrates: hydrolysis of Tos-Gly-Pro-Arg-pNA and D-Phe-Pip-Arg-pNA by human alpha and gamma and bovine alpha and beta-thrombins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thrombin specificity with tripeptide chromogenic substrates: comparison of human and bovine thrombins with and without fibrinogen clotting activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Thrombin specificity with tripeptide chromogenic substrates: comparison of human and bovine thrombins with and without fibrinogen clotting activities. | Semantic Scholar [semanticscholar.org]
- 7. Chromogenic peptide substrates. Their use for the assay of factors in the fibrinolytic and the plasma kallikrein-kinin systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sensitivity and specificity of plasma serine protease chromogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Alternative Substrates for Thrombin Activity Assays
For researchers, scientists, and drug development professionals engaged in the study of coagulation, thrombosis, and the evaluation of anticoagulant therapies, the accurate measurement of thrombin activity is paramount. While traditional clotting-based assays have long been a staple, a variety of synthetic substrates offer sensitive, specific, and high-throughput alternatives. This guide provides an objective comparison of the primary classes of alternative substrates for thrombin activity assays—chromogenic, fluorogenic, luminogenic, and Förster Resonance Energy Transfer (FRET)-based—supported by experimental data and detailed protocols.
Comparison of Alternative Thrombin Substrates
The choice of substrate significantly impacts assay performance, influencing sensitivity, specificity, and suitability for different sample types and screening formats. The following table summarizes the key performance characteristics of the major classes of synthetic thrombin substrates.
| Substrate Class | Principle | Common Substrates/Probes | Advantages | Disadvantages |
| Chromogenic | Thrombin cleaves a peptide sequence linked to a chromophore (e.g., p-nitroaniline, pNA), releasing the chromophore which can be quantified by absorbance. | S-2238 (H-D-Phe-Pip-Arg-pNA)[1][2], Chromozym-TH (Tos-Gly-Pro-Arg-pNA)[1][2], Spectrozyme-TH (H-D-hexahydrotyrosyl-Ala-Arg-pNA)[1][2], H-β-Ala-Gly-Arg-pNA[3] | Well-established, cost-effective, straightforward data analysis. | Lower sensitivity compared to other methods, potential for interference from colored compounds in the sample, may require defibrinated plasma to avoid turbidity.[3] |
| Fluorogenic | Thrombin cleaves a peptide sequence linked to a fluorophore (e.g., 7-amino-4-methylcoumarin, AMC), releasing the fluorophore which is detected by fluorescence. | Z-Gly-Gly-Arg-AMC (ZGGR-AMC)[3][4], Boc-Val-Pro-Arg-AMC | High sensitivity, suitable for high-throughput screening, can be used with complex samples like plasma and whole blood.[5][6] | Potential for inner filter effect and fluorescence quenching, requiring mathematical corrections.[3] Susceptible to interference from fluorescent compounds. |
| Luminogenic | Thrombin cleavage of a substrate leads to a reaction that produces light, often through a luciferase-based system. | Substrates linked to luciferin (B1168401) precursors. | Extremely high sensitivity, low background signal. | Generally more expensive, may require specific instrumentation. |
| FRET-based | Thrombin cleaves a peptide linker separating a FRET donor and acceptor pair, leading to a change in fluorescence emission. | Substrates with donor/acceptor pairs like mAmetrine/tTomato.[7] | High specificity due to the requirement of cleavage at a specific site, allows for real-time kinetic measurements, can be designed for high selectivity.[7] | Can be complex to design and synthesize, potential for interference from compounds affecting FRET. |
Quantitative Performance Data
The kinetic parameters of a substrate are critical for assay development and interpretation. The following table presents a comparison of reported kinetic constants for various thrombin substrates.
| Substrate | Class | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| S-2238 | Chromogenic | 1.6 - 16 | 35 - 130 | 4.7 - 52 x 10⁶ | [2] |
| Chromozym-TH | Chromogenic | 1.6 - 16 | 35 - 130 | 4.7 - 52 x 10⁶ | [1][2] |
| Spectrozyme-TH | Chromogenic | 1.6 - 16 | 35 - 130 | 4.7 - 52 x 10⁶ | [1][2] |
| H-Gly-Gly-Arg-AMC | Fluorogenic | - | - | - | |
| Cbz-Gly-Gly-Arg-AMC | Fluorogenic | - | - | - | [8] |
| Et-malonate-Gly-Arg-AMC | Fluorogenic | - | - | - | [8] |
Note: Kinetic parameters can vary depending on assay conditions (e.g., pH, temperature, buffer composition). The data presented here are for comparative purposes.
Signaling Pathways and Experimental Workflow
To provide a comprehensive understanding of thrombin's biological context and the practical application of these substrates, the following diagrams illustrate the thrombin signaling pathway and a general experimental workflow for a thrombin activity assay.
References
- 1. Thrombin specificity with tripeptide chromogenic substrates: comparison of human and bovine thrombins with and without fibrinogen clotting activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Thrombin specificity with tripeptide chromogenic substrates: comparison of human and bovine thrombins with and without fibrinogen clotting activities. | Semantic Scholar [semanticscholar.org]
- 3. A review of commercially available thrombin generation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thrombin generation assays are versatile tools in blood coagulation analysis: A review of technical features, and applications from research to laboratory routine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thrombin Generation Assays [practical-haemostasis.com]
- 6. The use of fluorogenic substrates to monitor thrombin generation for the analysis of plasma and whole blood coagulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A specific fluorescence resonance energy quenching-based biosensor for measuring thrombin activity in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorogenic peptide-based substrates for monitoring thrombin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Thrombin Substrates: Z-Gly-Pro-Arg-pNA vs. S-2238
For researchers, scientists, and professionals in drug development, the selection of an appropriate chromogenic substrate is a critical step in the accurate assessment of enzyme activity. This guide provides a detailed comparison of two widely used thrombin substrates: Z-Gly-Pro-Arg-pNA (often known by the trade name Chromozym TH) and S-2238.
This comparison delves into their specificity, and kinetic parameters, and provides a comprehensive experimental protocol for their evaluation. Both substrates are short peptides covalently linked to p-nitroaniline (pNA). Upon enzymatic cleavage by a serine protease, the colorless substrate releases the yellow-colored pNA, which can be quantified spectrophotometrically at 405 nm.[1][2][3]
At a Glance: Key Differences
| Feature | This compound (Chromozym TH) | S-2238 |
| Peptide Sequence | This compound | H-D-Phe-Pip-Arg-pNA |
| Primary Target | Thrombin | Thrombin |
| General Specificity | Sensitive to thrombin, but also hydrolyzed to a notable extent by plasmin and Factor Xa.[4][5] | Exhibits higher sensitivity for thrombin compared to this compound and is less susceptible to hydrolysis by plasmin.[4][5] |
Quantitative Comparison: Kinetic Parameters
The efficiency of an enzyme's catalysis on a substrate is best described by its kinetic parameters: the Michaelis constant (K_m_), which indicates the substrate concentration at which the reaction rate is half of the maximum, and the catalytic constant (k_cat_), which represents the turnover number. A lower K_m_ value signifies a higher affinity of the enzyme for the substrate, while a higher k_cat_ indicates a faster conversion of the substrate to the product. The ratio k_cat_/K_m_ is a measure of the enzyme's catalytic efficiency.
The following table summarizes the kinetic parameters of this compound and S-2238 with human and bovine thrombin.
| Enzyme | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (µM⁻¹s⁻¹) |
| Human α-Thrombin | This compound | 4.18 ± 0.22 | 127 ± 8 | 30.4 |
| S-2238 | 1.33 ± 0.07 | 91.4 ± 1.8 | 68.7 | |
| Bovine α-Thrombin | This compound | 3.61 ± 0.15 | 100 ± 1 | 27.7 |
| S-2238 | 1.50 ± 0.10 | 98.0 ± 0.5 | 65.3 | |
| Human γ-Thrombin | This compound | 14.3 ± 2.4 | 160 ± 9 | 11.2 |
| S-2238 | 2.50 ± 0.36 | 106 ± 3 | 42.4 | |
| Bovine β-Thrombin | This compound | 14.4 ± 2.2 | 124 ± 6 | 8.6 |
| S-2238 | 2.99 ± 0.33 | 106 ± 3 | 35.4 |
Data sourced from a comparative study on the action of thrombin on these peptide p-nitroanilide substrates.[2]
Specificity Profile
While both substrates are primarily used for thrombin, their reactivity with other serine proteases can vary, which is a crucial consideration in complex biological samples.
| Enzyme | This compound (Relative Activity) | S-2238 (Relative Activity) |
| Thrombin (TH) | 0.318 | 0.255 |
| Plasmin (PL) | 0.489 | 0.139 |
| Kallikrein (KL) | 0.020 | 0.008 |
| Factor Xa (FXa) | 0.641 | 0.023 |
| Urokinase (UK) | 0.057 | 0.014 |
Relative activity data is derived from a study comparing substrate specificity.[5]
These data indicate that S-2238 is more selective for thrombin, with significantly lower reactivity towards plasmin and Factor Xa compared to this compound.[5]
Enzymatic Reaction and Experimental Workflow
The following diagrams illustrate the fundamental enzymatic reaction and a typical workflow for comparing the specificity of these chromogenic substrates.
Detailed Experimental Protocols
This section provides a detailed methodology for determining and comparing the kinetic parameters of this compound and S-2238.
Materials and Reagents
-
Purified enzymes (e.g., human α-thrombin, bovine α-thrombin, human plasmin, bovine Factor Xa) of known concentration.
-
Chromogenic substrates: this compound and S-2238.
-
Assay Buffer: 0.05 M Tris-HCl, pH 8.3, containing 0.15 M NaCl.[1]
-
Substrate Solvent: Sterile, nuclease-free water.
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at 405 nm and maintaining a constant temperature (37°C).
Preparation of Solutions
-
Enzyme Stock Solutions: Prepare concentrated stock solutions of each enzyme in the assay buffer. The final concentration used in the assay should be determined empirically to yield a linear rate of substrate hydrolysis over the measurement period.
-
Substrate Stock Solutions: Prepare 1-2 mM stock solutions of this compound and S-2238 in sterile water.[1] These solutions are stable for several months when stored at 2-8°C.
-
Substrate Working Solutions: On the day of the experiment, prepare a series of dilutions of each substrate in the assay buffer. The final concentrations in the reaction should typically range from 0.1 to 10 times the expected K_m_ value.
Assay Procedure for Kinetic Parameter Determination
-
Reaction Setup: In a 96-well microplate, add the assay buffer to bring the final reaction volume to 200 µL.
-
Enzyme Addition: Add a fixed amount of the enzyme to each well. Include wells with buffer and substrate but no enzyme as a blank to control for non-enzymatic substrate hydrolysis.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to allow the temperature to equilibrate.
-
Reaction Initiation: Initiate the reaction by adding the substrate working solutions to the respective wells.
-
Kinetic Measurement: Immediately place the microplate in the reader and measure the absorbance at 405 nm every 30 seconds for 10-15 minutes at 37°C.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot for each substrate concentration. The rate of pNA formation is proportional to the enzymatic activity.
-
Plot the initial velocities against the corresponding substrate concentrations.
-
Determine the K_m_ and V_max_ values by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
-
Calculate k_cat_ from the equation V_max_ = k_cat_ * [E], where [E] is the total enzyme concentration.
-
Calculate the catalytic efficiency as k_cat_/K_m_.
-
Procedure for Specificity Comparison
-
Enzyme Panel: Use a fixed, predetermined concentration of each enzyme (e.g., thrombin, plasmin, Factor Xa, trypsin, kallikrein).
-
Substrate Concentration: Use a single, saturating concentration of each substrate (e.g., 10 times the K_m_ for thrombin).
-
Assay Execution: Follow the same procedure as for kinetic parameter determination (steps 1-5).
-
Data Analysis:
-
Calculate the initial reaction velocity for each enzyme-substrate pair.
-
Express the activity of each enzyme with a given substrate as a percentage of the activity of the primary target enzyme (thrombin) with that same substrate to determine the relative specificity.
-
Conclusion
Both this compound and S-2238 are effective chromogenic substrates for thrombin. However, the experimental data reveals key differences in their performance. S-2238 demonstrates a higher affinity (lower K_m_) and greater catalytic efficiency (k_cat_/K_m_) for both human and bovine α-thrombin compared to this compound.[2] Furthermore, S-2238 exhibits superior specificity for thrombin, with markedly lower cross-reactivity with other serine proteases such as plasmin and Factor Xa.[5]
For applications requiring high sensitivity and specificity for thrombin, particularly in complex biological mixtures where other proteases may be present, S-2238 is the recommended substrate. This compound remains a viable alternative, especially in assays where the presence of interfering proteases is minimal or has been accounted for. The choice of substrate should ultimately be guided by the specific requirements of the assay and the desired balance between sensitivity, specificity, and cost.
References
- 1. Enzyme Kinetic Assay - Creative Biogene [microbiosci.creative-biogene.com]
- 2. Chromogenic peptide substrate assays and their clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. serine protease substrates -a summary [bio.net]
- 4. homework.study.com [homework.study.com]
- 5. Structural basis of substrate specificity in the serine proteases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Z-Gly-Pro-Arg-pNA Assay Results for Thrombin Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Z-Gly-Pro-Arg-pNA (p-nitroanilide) assay with alternative methods for the quantification of thrombin activity. The objective is to furnish researchers with the necessary data and protocols to validate their findings and make informed decisions on the most suitable assay for their specific research needs.
The this compound assay is a widely utilized chromogenic method for the determination of thrombin activity. The principle of this assay is based on the enzymatic cleavage of the colorless substrate this compound by thrombin, which releases the yellow-colored p-nitroanilide. The rate of p-nitroanilide formation, measured by the change in absorbance at 405 nm, is directly proportional to the thrombin activity in the sample.
Performance Comparison of Thrombin Activity Assays
The selection of an appropriate assay for measuring thrombin activity is critical and depends on factors such as sensitivity, specificity, and the nature of the sample. This section provides a comparative analysis of the this compound assay against two common alternatives: fluorogenic and oligonucleotide-based assays.
Quantitative Data Summary
The following tables summarize the key performance characteristics of the different assay types, including kinetic parameters for common substrates.
Table 1: Comparison of Thrombin Assay Methodologies
| Feature | This compound (Chromogenic) | Fluorogenic Assay (e.g., Z-Gly-Gly-Arg-AMC) | Oligonucleotide-Based Assay |
| Principle | Enzymatic cleavage of a chromogenic substrate | Enzymatic cleavage of a fluorogenic substrate | Aptamer-based capture and enzymatic detection |
| Detection | Absorbance (405 nm) | Fluorescence (Ex/Em ~350-390/440-480 nm) | Fluorescence (Ex/Em ~360/460 nm) |
| Sensitivity | Moderate | High | High |
| Sample Type | Purified enzyme, Plasma (may require defibrination) | Purified enzyme, Plasma (Platelet-Poor and Platelet-Rich) | Stabilized Plasma |
| Assay Time | Shorter (typically < 30 minutes) | Longer (can be 50-120 minutes for generation assays)[1] | ~1.5 - 2 hours |
| Throughput | High (microplate compatible) | High (microplate compatible) | High (microplate compatible) |
| Interferences | Sample turbidity, hemolysis, icterus. Fibrin (B1330869) formation can interfere, often requiring sample defibrination[2]. | Inner filter effect, fluorescence quenching[1]. | Limited information on specific interferences. |
| Instrumentation | Spectrophotometer (microplate reader) | Fluorometer (microplate reader) | Fluorescence microplate reader |
Table 2: Kinetic Parameters of Thrombin Substrates
| Substrate | Assay Type | Enzyme | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Tos-Gly-Pro-Arg-pNA | Chromogenic | Human α-Thrombin | 4.18 ± 0.22 | 127 ± 8 | 3.0 x 107 |
| D-Phe-Pip-Arg-pNA (S-2238) | Chromogenic | Human α-Thrombin | 1.33 ± 0.07 | 91.4 ± 1.8 | 6.9 x 107 |
| Z-Gly-Gly-Arg-AMC | Fluorogenic | Thrombin | - | - | - |
Note: Kinetic parameters for Z-Gly-Gly-Arg-AMC are not consistently reported in a directly comparable format due to its use in thrombin generation assays where the enzyme concentration is changing. However, fluorogenic assays are generally considered more sensitive than chromogenic ones.[3]
Experimental Protocols
Detailed methodologies for the this compound assay and its alternatives are provided below to facilitate experimental design and validation.
This compound Chromogenic Assay Protocol
This protocol is a general guideline for determining thrombin activity in a 96-well microplate format.
Materials:
-
Thrombin standard of known concentration
-
This compound substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 0.1% BSA)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Thrombin Standards: Prepare a dilution series of the thrombin standard in Assay Buffer.
-
Prepare Substrate Solution: Dissolve the this compound substrate in an appropriate solvent (e.g., DMSO) and then dilute to the final working concentration in Assay Buffer.
-
Assay Setup:
-
Add 50 µL of Assay Buffer to all wells.
-
Add 20 µL of thrombin standards or unknown samples to the appropriate wells.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
-
Initiate Reaction: Add 30 µL of the pre-warmed this compound substrate solution to all wells to start the reaction.
-
Measure Absorbance: Immediately start measuring the absorbance at 405 nm in a kinetic mode at 37°C, taking readings every 1-2 minutes for 15-30 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (Vmax or ΔAbs/min) from the linear portion of the absorbance versus time curve.
-
Plot the reaction rate as a function of the thrombin standard concentration to generate a standard curve.
-
Determine the thrombin activity in the unknown samples by interpolating their reaction rates from the standard curve.
-
Fluorogenic Thrombin Generation Assay (Calibrated Automated Thrombogram - CAT) Protocol
This protocol outlines the general steps for measuring thrombin generation in plasma using a fluorogenic substrate.
Materials:
-
Platelet-Poor Plasma (PPP) or Platelet-Rich Plasma (PRP)
-
Thrombin calibrator (e.g., α2-macroglobulin-thrombin complex)
-
Trigger solution (containing tissue factor and phospholipids)
-
FluCa solution (containing a fluorogenic substrate like Z-Gly-Gly-Arg-AMC and CaCl2)[4]
-
96-well black or white microplate
-
Fluorometric microplate reader with temperature control and automated dispenser
Procedure:
-
Sample and Reagent Preparation: Pre-warm plasma samples and reagents to 37°C.
-
Assay Setup:
-
In a 96-well plate, add 80 µL of plasma to the sample wells.
-
To the calibration wells, add 80 µL of plasma.
-
-
Calibration and Triggering:
-
Dispense 20 µL of the trigger solution into the sample wells.
-
Dispense 20 µL of the thrombin calibrator into the calibration wells.
-
-
Initiate Thrombin Generation: Start the measurement by dispensing 20 µL of the FluCa solution into all wells.
-
Measure Fluorescence: Monitor the fluorescence intensity at Ex/Em of ~390/460 nm over time (typically 60-120 minutes) at 37°C.
-
Data Analysis:
-
The instrument's software calculates the thrombin generation curve by comparing the fluorescence signal from the sample wells to that of the calibrator.
-
Key parameters derived include Lag Time, Endogenous Thrombin Potential (ETP), Peak Thrombin, and Time to Peak.
-
Oligonucleotide-Based Thrombin Activity Assay (e.g., OLIGOBIND®) Protocol
This protocol describes a method for the quantitative measurement of active thrombin in stabilized plasma samples.
Materials:
-
Stabilized plasma samples
-
Microwells coated with a DNA aptamer specific for thrombin
-
Thrombin standard plasma
-
Wash Buffer
-
Fluorogenic thrombin substrate and Substrate Buffer
-
96-well plate format
-
Fluorescence microplate reader
Procedure:
-
Sample Incubation: Pipette 100 µL of thrombin standards or stabilized plasma samples into the aptamer-coated microwells. Incubate for 1 hour at room temperature to allow thrombin to bind to the aptamer.[5][6]
-
Washing: Aspirate the contents of the wells and wash several times with Wash Buffer to remove unbound components.
-
Substrate Addition: Prepare a working solution of the fluorogenic thrombin substrate. Add 100 µL of the substrate solution to each well.
-
Measure Fluorescence: Immediately measure the fluorescence at an Ex/Em of ~360/460 nm. Take readings at time zero and after a defined incubation period (e.g., 30 minutes) at room temperature.[5]
-
Data Analysis:
-
Calculate the net change in fluorescence for each standard and sample.
-
Construct a standard curve by plotting the mean change in fluorescence versus the thrombin concentration of the standards.
-
Determine the thrombin activity in the samples from the standard curve.
-
Mandatory Visualizations
Coagulation Cascade Signaling Pathway
The following diagram illustrates the key steps in the coagulation cascade, leading to the generation of thrombin and the formation of a fibrin clot.
Caption: The intrinsic, extrinsic, and common pathways of the coagulation cascade.
This compound Assay Workflow
The diagram below outlines the key steps in performing the this compound chromogenic assay.
Caption: Workflow for the this compound chromogenic thrombin assay.
References
- 1. A review of commercially available thrombin generation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thrombin generation in plasma of healthy adults and children: chromogenic versus fluorogenic thrombogram analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. invitech.co.uk [invitech.co.uk]
- 6. loxo.de [loxo.de]
Navigating Protease Specificity: A Comparative Analysis of Z-Gly-Pro-Arg-pNA Cross-Reactivity
For researchers, scientists, and drug development professionals selecting chromogenic substrates for protease analysis, understanding the cross-reactivity profile is paramount. This guide provides a detailed comparison of the performance of the synthetic substrate Z-Gly-Pro-Arg-pNA (often referred to as Chromozym TH) with a panel of common serine proteases. Experimental data, protocols, and workflow visualizations are presented to facilitate informed decisions in assay development and drug screening.
The tripeptide this compound is a widely utilized chromogenic substrate designed for the determination of thrombin activity. However, its utility extends to other proteases that recognize and cleave the peptide sequence at the arginine residue. The liberation of p-nitroaniline (pNA) upon cleavage results in a measurable increase in absorbance at 405 nm, providing a straightforward method for monitoring enzyme kinetics. This guide delves into the specificity of this compound, presenting quantitative data on its interaction with thrombin, plasmin, trypsin, and Factor Xa.
Comparative Protease Activity with this compound
The following table summarizes the kinetic parameters for the hydrolysis of this compound and its close analog, Tos-Gly-Pro-Arg-pNA, by various serine proteases. These values offer a quantitative measure of the substrate's affinity (Km) and turnover rate (kcat) for each enzyme, enabling a direct comparison of their efficiencies.
| Protease | Substrate | Km (µM) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) |
| Human α-Thrombin | Tos-Gly-Pro-Arg-pNA | 4.18 ± 0.22[1] | 127 ± 8[1] | 3.04 x 10⁷ |
| Bovine α-Thrombin | Tos-Gly-Pro-Arg-pNA | 3.61 ± 0.15[1] | 100 ± 1[1] | 2.77 x 10⁷ |
| Human Plasmin | This compound | Data Not Available | Data Not Available | Hydrolyzed to a varying degree[2] |
| Bovine Trypsin | This compound | Data Not Available | Data Not Available | Hydrolyzed to a varying degree[2] |
| Bovine Factor Xa | This compound | Data Not Available | Data Not Available | Insensitive[2] |
Note: Tos-Gly-Pro-Arg-pNA (Chromozym-TH) is structurally very similar to this compound and is often used interchangeably. The kinetic parameters are therefore considered highly relevant. While specific Km and kcat values for plasmin and trypsin with this compound were not available in the cited literature, studies indicate that the substrate is readily cleaved by these enzymes[2]. In contrast, Factor Xa shows negligible activity towards this substrate[2].
Experimental Protocols
A detailed methodology for assessing protease activity using this compound is provided below. This protocol can be adapted for various research applications, including enzyme characterization and inhibitor screening.
General Protease Assay Protocol using this compound
1. Reagent Preparation:
-
Assay Buffer: A common buffer is 50 mM Tris-HCl, pH 8.3, containing 100 mM NaCl and 0.1% (w/v) polyethylene (B3416737) glycol (PEG) 8000. The optimal pH and ionic strength may vary depending on the specific protease being assayed.
-
Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in a suitable organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol. Store the stock solution at -20°C.
-
Enzyme Solution: Prepare a stock solution of the purified protease in an appropriate buffer (e.g., the assay buffer without substrate). The concentration should be determined based on the expected activity. For the assay, dilute the enzyme stock to the desired final concentration in the assay buffer. Keep the enzyme solution on ice.
2. Assay Procedure:
-
Pipette the desired volume of assay buffer into the wells of a 96-well microplate.
-
Add the appropriate volume of the this compound stock solution to each well to achieve the desired final substrate concentration. A typical starting concentration is between 0.1 and 1 mM.
-
Pre-incubate the microplate at the desired assay temperature (e.g., 25°C or 37°C) for 5-10 minutes to allow the temperature to equilibrate.
-
Initiate the reaction by adding the diluted enzyme solution to each well. The final volume in each well should be consistent.
-
Immediately place the microplate in a microplate reader capable of measuring absorbance at 405 nm.
-
Monitor the change in absorbance over time. Record readings every 30-60 seconds for a period of 10-30 minutes, ensuring the reaction remains in the initial linear phase.
-
Include appropriate controls, such as a blank without enzyme and a control with a known inhibitor.
3. Data Analysis:
-
Calculate the rate of the reaction (ΔA405/min) from the linear portion of the absorbance versus time plot.
-
Convert the rate of absorbance change to the rate of p-nitroaniline production using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of p-nitroaniline at 405 nm (typically ~10,000 M-1cm-1), c is the concentration, and l is the path length of the light in the well.
-
For kinetic parameter determination (Km and Vmax), perform the assay with varying substrate concentrations and fit the initial velocity data to the Michaelis-Menten equation.
Visualizing the Workflow
To further clarify the experimental process, the following diagrams illustrate the key steps and relationships.
Caption: Signaling pathway of protease activity measurement.
Caption: Experimental workflow for protease activity assay.
References
- 1. The action of thrombin on peptide p-nitroanilide substrates: hydrolysis of Tos-Gly-Pro-Arg-pNA and D-Phe-Pip-Arg-pNA by human alpha and gamma and bovine alpha and beta-thrombins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Serine protease specificity for peptide chromogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Kinetic Showdown: Z-Gly-Pro-Arg-pNA vs. Chromozym TH for Thrombin Activity Assays
For researchers, scientists, and drug development professionals engaged in the study of coagulation and the development of antithrombotic therapies, the selection of a reliable chromogenic substrate for thrombin is a critical decision. This guide provides a detailed kinetic comparison of two widely used substrates: Z-Gly-Pro-Arg-pNA and Chromozym TH. While often used interchangeably, a closer look at their performance data reveals subtle yet important distinctions.
Executive Summary
Both this compound (carbobenzoxy-glycyl-prolyl-arginyl-p-nitroanilide) and Chromozym TH (tosyl-glycyl-prolyl-arginyl-p-nitroanilide) are effective chromogenic substrates for thrombin. They share the same core peptide sequence (Gly-Pro-Arg) that is selectively cleaved by thrombin, releasing the yellow chromophore p-nitroanilide (pNA), which can be quantified spectrophotometrically at 405 nm. The primary chemical difference lies in their N-terminal protecting groups: a carbobenzoxy (Z) group for this compound and a tosyl (Tos) group for Chromozym TH.
Kinetic data from published literature indicate that both substrates exhibit Michaelis-Menten kinetics. The available data for Chromozym TH with human α-thrombin shows a Michaelis constant (Km) of approximately 4.18 µM and a catalytic rate constant (kcat) of about 127 s⁻¹.[1] These values underscore its high affinity and rapid turnover by thrombin. While specific kinetic data for this compound under identical conditions is not as readily available in a direct comparative study, the common use of these names interchangeably in literature suggests a high degree of functional similarity.[2]
Quantitative Kinetic Data Comparison
The following table summarizes the reported kinetic parameters for the hydrolysis of Chromozym TH by human and bovine α-thrombin. This data provides a benchmark for evaluating substrate performance.
| Substrate | Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) | Experimental Conditions |
| Chromozym TH (Tos-Gly-Pro-Arg-pNA) | Human α-Thrombin | 4.18 ± 0.22 | 127 ± 8 | 30.4 | I = 0.11 M, pH 7.8, 25°C |
| Chromozym TH (Tos-Gly-Pro-Arg-pNA) | Bovine α-Thrombin | 3.61 ± 0.15 | 100 ± 1 | 27.7 | I = 0.11 M, pH 7.8, 25°C |
Data sourced from Lottenberg R, et al. (1983). The Action of Thrombin on Peptide p-Nitroanilide Substrates.[1]
Experimental Protocols
To ensure accurate and reproducible kinetic analysis, a standardized experimental protocol is essential. The following methodology outlines the determination of thrombin activity using a chromogenic substrate like Chromozym TH or this compound.
Objective: To determine the kinetic parameters (Km and Vmax) of thrombin using a chromogenic substrate.
Materials:
-
Purified human or bovine α-thrombin
-
Chromozym TH or this compound
-
Tris-HCl buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.8)
-
Microplate reader or spectrophotometer capable of reading absorbance at 405 nm
-
96-well microplates
-
Standard laboratory pipettes and consumables
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the chromogenic substrate in a suitable solvent (e.g., DMSO or sterile water) and determine its concentration accurately.
-
Prepare a series of substrate dilutions in Tris-HCl buffer at various concentrations (e.g., ranging from 0.1 to 10 times the expected Km).
-
Prepare a stock solution of thrombin in the assay buffer. The final enzyme concentration should be chosen to ensure a linear rate of product formation for the duration of the assay.
-
-
Assay Performance:
-
Add a fixed volume of each substrate dilution to the wells of a 96-well microplate.
-
Initiate the reaction by adding a small volume of the thrombin solution to each well.
-
Immediately place the microplate in a pre-warmed (e.g., 25°C or 37°C) microplate reader.
-
Monitor the change in absorbance at 405 nm over time (e.g., every 30 seconds for 5-10 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the absorbance vs. time plot. The rate of p-nitroanilide formation can be calculated using the Beer-Lambert law (ε₄₀₅ of pNA ≈ 10,000 M⁻¹cm⁻¹).
-
Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation (V₀ = (Vmax * [S]) / (Km + [S])) using non-linear regression analysis to determine the values of Km and Vmax.
-
Calculate the catalytic rate constant (kcat) by dividing Vmax by the enzyme concentration ([E]) used in the assay (kcat = Vmax / [E]).
-
The catalytic efficiency of the enzyme can then be determined as the ratio kcat/Km.
-
Visualizing the Reaction and Workflow
To further clarify the processes involved, the following diagrams illustrate the enzymatic reaction and the experimental workflow.
References
- 1. The action of thrombin on peptide p-nitroanilide substrates: hydrolysis of Tos-Gly-Pro-Arg-pNA and D-Phe-Pip-Arg-pNA by human alpha and gamma and bovine alpha and beta-thrombins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Serine protease specificity for peptide chromogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Z-Gly-Pro-Arg-pNA and Z-Gly-Pro-Arg-AMC for Protease Activity Assays
For researchers, scientists, and drug development professionals, the selection of an appropriate substrate is a critical decision in the development of robust and sensitive protease assays. This guide provides an objective comparison of two widely used synthetic substrates, Z-Gly-Pro-Arg-pNA and Z-Gly-Pro-Arg-AMC, commonly employed for measuring the activity of serine proteases such as thrombin.
The core of both substrates is the tripeptide sequence Glycyl-Prolyl-Arginine, which is recognized by the active site of thrombin and other related proteases. The key difference lies in the reporter molecule attached to the C-terminus of the peptide: p-nitroanilide (pNA) for the chromogenic substrate and 7-amino-4-methylcoumarin (B1665955) (AMC) for the fluorogenic substrate. This distinction in the reporter group is the primary determinant of the assay's sensitivity, detection method, and overall performance.
Principle of Detection
The enzymatic cleavage of these substrates by a protease, such as thrombin, liberates the reporter molecule, leading to a detectable change in optical properties.
-
This compound: Upon cleavage of the amide bond between arginine and p-nitroanilide, the colorless substrate releases the yellow-colored p-nitroaniline. The rate of formation of p-nitroaniline is monitored by measuring the increase in absorbance at approximately 405 nm.[1]
-
Z-Gly-Pro-Arg-AMC: The AMC fluorophore is quenched when it is part of the intact peptide substrate. Enzymatic cleavage releases the free 7-amino-4-methylcoumarin, which is highly fluorescent. The rate of the reaction is determined by measuring the increase in fluorescence intensity at an emission wavelength of around 440-460 nm, with excitation at 350-380 nm.[1][2]
Performance Comparison at a Glance
Fluorogenic substrates are generally considered more sensitive than chromogenic substrates. This is due to the inherent nature of fluorescence detection, which can measure much lower concentrations of the reporter molecule compared to absorbance-based methods.[3] Consequently, AMC-based assays are often preferred for applications involving low enzyme concentrations or when high sensitivity is paramount.
| Feature | This compound (Chromogenic) | Z-Gly-Pro-Arg-AMC (Fluorogenic) |
| Detection Method | Colorimetric (Absorbance) | Fluorometric (Fluorescence) |
| Wavelength | ~405 nm | Ex: ~350-380 nm / Em: ~440-460 nm |
| Sensitivity | Lower | Higher |
| Limit of Detection | Micromolar (µM) range | Nanomolar (nM) to Picomolar (pM) range[3] |
| Instrumentation | Spectrophotometer (plate reader) | Fluorometer (plate reader) |
| Potential Interference | Compound absorbance, light scattering | Compound fluorescence, inner filter effect |
Quantitative Kinetic Data
The catalytic efficiency of an enzyme with a given substrate is best described by the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat). A lower Km indicates a higher affinity of the enzyme for the substrate, while a higher kcat signifies a faster turnover rate. The ratio kcat/Km represents the overall catalytic efficiency.
| Substrate | Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Tos-Gly-Pro-Arg-pNA | Human α-thrombin | 4.18 | 127 | 3.0 x 10⁷ |
| Z-Gly-Pro-Arg-AMC | Thrombin | 21.7 | 18.6 | 8.6 x 10⁵ |
Data for Tos-Gly-Pro-Arg-pNA is from a study by Lottenberg et al. (1983) and may serve as a proxy for this compound due to structural similarity. Data for Z-Gly-Pro-Arg-AMC is from Bachem product information.
Experimental Protocols
To facilitate a direct and objective comparison of the sensitivity of these two substrates, the following parallel experimental protocols are provided.
I. Determination of Michaelis-Menten Kinetic Parameters (Km and kcat)
This protocol outlines the steps to determine the kinetic constants for thrombin with both pNA and AMC substrates.
Materials:
-
Purified human α-thrombin
-
This compound
-
Z-Gly-Pro-Arg-AMC
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.8)
-
96-well clear, flat-bottom microplates (for pNA assay)
-
96-well black, flat-bottom microplates (for AMC assay)
-
Spectrophotometer/fluorometer microplate reader
Procedure:
-
Substrate Stock Solutions: Prepare high-concentration stock solutions of this compound and Z-Gly-Pro-Arg-AMC in a suitable solvent (e.g., DMSO or methanol).
-
Substrate Dilution Series: Create a series of dilutions of each substrate in the Assay Buffer. The final concentrations in the assay should typically range from 0.1 to 10 times the expected Km.
-
Thrombin Working Solution: Prepare a working solution of human α-thrombin in the Assay Buffer. The final concentration in the assay should be in the low nanomolar range and kept constant for all measurements.
-
Assay Setup:
-
For this compound: To the wells of a clear 96-well plate, add 50 µL of each substrate dilution.
-
For Z-Gly-Pro-Arg-AMC: To the wells of a black 96-well plate, add 50 µL of each substrate dilution.
-
-
Reaction Initiation: To initiate the reactions, add 50 µL of the thrombin working solution to each well.
-
Kinetic Measurement:
-
pNA Assay: Immediately place the clear plate in a microplate reader pre-set to 37°C and measure the absorbance at 405 nm every minute for 30 minutes.
-
AMC Assay: Immediately place the black plate in a microplate reader pre-set to 37°C and measure the fluorescence intensity (Ex: 380 nm, Em: 460 nm) every minute for 30 minutes.
-
-
Data Analysis:
-
For each substrate concentration, determine the initial reaction velocity (V₀) from the linear portion of the absorbance/fluorescence versus time plot.
-
Convert the change in absorbance or fluorescence per minute to the concentration of product formed per minute using a standard curve of free p-nitroaniline or free AMC.
-
Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.
-
Calculate kcat using the equation: kcat = Vmax / [E], where [E] is the final enzyme concentration.
-
II. Determination of the Limit of Detection (LOD)
This protocol is designed to determine the lowest concentration of thrombin that can be reliably detected with each substrate.
Materials:
-
Same as for the kinetic study.
Procedure:
-
Thrombin Dilution Series: Prepare a serial dilution of thrombin in the Assay Buffer, starting from a low nanomolar concentration down to the picomolar range. Include a blank with no enzyme.
-
Substrate Working Solutions: Prepare working solutions of this compound and Z-Gly-Pro-Arg-AMC in the Assay Buffer at a concentration equal to their respective Km values (determined in the previous experiment).
-
Assay Setup:
-
For pNA Assay: To a clear 96-well plate, add 50 µL of each thrombin dilution in triplicate.
-
For AMC Assay: To a black 96-well plate, add 50 µL of each thrombin dilution in triplicate.
-
-
Reaction Initiation:
-
To the pNA plate, add 50 µL of the this compound working solution to each well.
-
To the AMC plate, add 50 µL of the Z-Gly-Pro-Arg-AMC working solution to each well.
-
-
Endpoint Measurement: Incubate the plates at 37°C for a fixed period (e.g., 60 minutes).
-
pNA Assay: Measure the final absorbance at 405 nm.
-
AMC Assay: Measure the final fluorescence intensity (Ex: 380 nm, Em: 460 nm).
-
-
Data Analysis:
-
Calculate the mean and standard deviation of the signal for the blank (no enzyme) replicates.
-
The Limit of Detection (LOD) is typically defined as the enzyme concentration that produces a signal equal to the mean of the blank plus three times the standard deviation of the blank.
-
Visualizing the Process
Enzymatic cleavage of pNA and AMC substrates by thrombin.
Workflow for determining enzyme kinetic parameters.
Conclusion
The choice between this compound and Z-Gly-Pro-Arg-AMC hinges on the specific requirements of the assay. For applications demanding the highest sensitivity, such as the detection of low levels of protease activity or in high-throughput screening for inhibitors, the fluorogenic Z-Gly-Pro-Arg-AMC substrate is the superior choice.[3] Its fluorescence-based detection allows for a significantly lower limit of detection. However, the chromogenic this compound substrate remains a robust and cost-effective option for routine enzyme activity measurements where enzyme concentrations are not a limiting factor and the simplicity of absorbance-based detection is advantageous. Researchers are encouraged to perform their own side-by-side comparisons using the protocols outlined in this guide to determine the most suitable substrate for their specific experimental context.
References
Selecting the Right Tool for the Job: A Comparative Guide to Protease Substrates
For researchers, scientists, and drug development professionals, the accurate characterization of protease activity is fundamental. The choice of substrate is a critical decision that directly influences the sensitivity, specificity, and biological relevance of experimental outcomes. This guide provides an objective comparison of common protease substrate technologies, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate tool for your research needs.
Proteases are a vast and diverse class of enzymes that catalyze the hydrolysis of peptide bonds, playing crucial roles in nearly all biological processes.[1] Their dysregulation is implicated in numerous diseases, making them prime targets for therapeutic intervention.[1] Understanding the function of a specific protease requires accurately measuring its activity and specificity, a task that hinges on the proper selection of its substrate.[1][2]
This guide explores the landscape of available substrates, from natural proteins to highly sensitive synthetic molecules, providing a framework for informed decision-making in protease research.
The Substrate Toolbox: An Overview
Protease substrates can be broadly categorized into two main groups: natural substrates and modified synthetic substrates.[3] While natural protein substrates like casein offer high biological relevance, they are often difficult to work with and provide lower sensitivity.[3][4] Synthetic substrates, typically short peptides mimicking a protease's recognition sequence, are conjugated to a reporter molecule—a chromophore, a fluorophore, or a luminophore—that generates a measurable signal upon cleavage.
// Invisible nodes and edges for alignment node [style=invis, width=0, height=0, label=""]; edge [style=invis]; syn -> p1; p1 -> chromo [style=invis]; p1 -> fluoro [style=invis]; p1 -> bio [style=invis]; } ends_dot
Chromogenic Substrates
Chromogenic substrates are peptides linked to a chromophore, most commonly p-nitroaniline (pNA).[5] When the protease cleaves the peptide bond, free pNA is released, resulting in a yellow color that can be quantified by measuring absorbance around 405 nm.[5] They are widely used due to their simplicity and low cost, but generally offer lower sensitivity compared to other methods.[5]
Fluorogenic Substrates
Fluorogenic substrates provide a significant increase in sensitivity. They come in two main varieties:
-
Simple Fluorophores: A peptide is attached to a fluorescent group like 7-amino-4-methylcoumarin (B1665955) (AMC) or 7-amino-4-trifluoromethylcoumarin (AFC).[6] Cleavage releases the fluorophore, leading to a measurable increase in fluorescence.
-
Quenched Fluorescent Peptides (FRET): These substrates, also known as Förster or Fluorescence Resonance Energy Transfer (FRET) peptides, contain a fluorophore and a quencher molecule in close proximity.[7] The quencher suppresses the fluorophore's signal.[7] Proteolytic cleavage separates the pair, relieving the quenching and resulting in a strong fluorescent signal.[7][8] This design allows for real-time monitoring of enzyme activity with high sensitivity.[7]
Bioluminescent Substrates
Bioluminescent assays represent one of the most sensitive methods for detecting protease activity.[9][10] These substrates consist of a peptide conjugated to a modified luciferin (B1168401) (e.g., aminoluciferin).[11][12] The modified luciferin is not a substrate for the luciferase enzyme.[12] However, when the protease cleaves the peptide, the released aminoluciferin (B605428) can be consumed by luciferase in a coupled reaction to produce light (bioluminescence).[9][12] This "add and read" format generates a stable signal proportional to protease activity with minimal background interference.[9][11]
Performance Comparison of Substrate Technologies
The choice of substrate technology depends on the specific experimental requirements, such as the need for high sensitivity, high throughput, or cost-effectiveness.
| Feature | Chromogenic Substrates | Fluorogenic Substrates | Bioluminescent Substrates |
| Principle | Absorbance (Color Change) | Fluorescence | Luminescence (Light Emission) |
| Sensitivity | Low to Moderate | High | Very High |
| Limit of Detection | Micromolar (µM) range | Nanomolar (nM) to Picomolar (pM) range | Picomolar (pM) to Femtomolar (fM) range |
| Background Signal | Moderate (compound interference) | Can be high (autofluorescence) | Very Low |
| Throughput | High | High | High |
| Cost | Low | Moderate | High |
| Instrumentation | Spectrophotometer / Plate Reader | Fluorometer / Plate Reader | Luminometer / Plate Reader |
| Table 1. General characteristics and comparison of different protease substrate technologies. |
Experimental data consistently demonstrates the superior sensitivity of bioluminescent assays. A direct comparison of a bioluminescent assay using a mix of five luminogenic peptide substrates against a standard fluorescent assay using BODIPY FL-casein showed that the bioluminescent method could detect a broader range of proteases with significantly lower detection limits.[9] For enzymes like trypsin and subtilisin, the bioluminescent assay was approximately 100 times more sensitive than the fluorescent casein method.[9]
Quantifying Performance: The Importance of Kinetic Parameters
To objectively compare the performance of different peptide sequences for a specific protease, researchers rely on key kinetic parameters.
-
Km (Michaelis Constant): Represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax).[13] It is an inverse measure of the substrate's affinity for the enzyme; a lower Km indicates a higher affinity.[13][14]
-
kcat (Turnover Number): The maximum number of substrate molecules an enzyme can convert to product per unit time at saturating substrate concentrations.[13][14]
-
kcat/Km (Catalytic Efficiency / Specificity Constant): This ratio is the most useful parameter for comparing the relative rates of an enzyme acting on different competing substrates.[1][14][15] A higher kcat/Km value signifies a more efficient and specific substrate for the enzyme.[1][15]
The following tables provide experimental data comparing the specificity of various chromogenic substrates for several serine proteases.
| Substrate | Target Protease | Relative Specificity | Key Characteristics |
| S-2222 | Factor Xa | High | Sensitive to Factor Xa, but insensitive to thrombin.[16] |
| S-2251 | Plasmin | High | Relatively specific for plasmin; resistant to thrombin and Factor Xa.[16] |
| Chromozym PK | Plasma Kallikrein | High | Relatively specific for plasma kallikrein.[16] |
| S-2238 | Thrombin | High | Substantially more sensitive to thrombin than S-2160.[16] |
| Table 2. Relative specificity of selected chromogenic substrates for different serine proteases.[16] |
| Substrate | Protease | Km (μmol/L) | kcat (s-1) | kcat/Km (M-1s-1) x 10-3 |
| H-D-Trp-Arg-Arg-pNA | Activated Protein C (APC) | 84 | 14.8 | 176 |
| S2266 | Activated Protein C (APC) | 210 | 1.8 | 8.6 |
| H-D-Trp-Arg-Arg-pNA | Thrombin | 1100 | 2.5 | 2.3 |
| S2266 | Thrombin | 62 | 102 | 1645 |
| Table 3. Kinetic parameters for the hydrolysis of two different chromogenic substrates by Activated Protein C (APC) and Thrombin. The data illustrates how a single amino acid change at the P3 position (Trp vs. Val in S2266) drastically alters substrate specificity and selectivity.[17] |
Experimental Design and Protocols
A systematic approach is crucial for identifying and validating a bona fide protease-substrate pair. The general workflow involves selecting a substrate, optimizing assay conditions, and validating the interaction.
// Nodes A [label="1. Substrate Selection\n(Based on literature or library screen)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="2. Assay Optimization\n(Buffer, pH, Temp, [E], [S])", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="3. Initial Activity Assay\n(Measure signal over time)", fillcolor="#34A853", fontcolor="#FFFFFF"]; D [label="4. Validation: Inhibition Assay\n(Use specific protease inhibitors)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="5. Validation: Genetic Knockout\n(Use protease-deficient cells/lysate)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="6. Kinetic Analysis\n(Determine Km, kcat, kcat/Km)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="Bona Fide Substrate Confirmed", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges A -> B; B -> C; C -> {D, E}; D -> F; E -> F; F -> G; } ends_dot
Four key guidelines can help confirm the specificity of a protease-substrate interaction: (i) observation of substrate cleavage, (ii) reduction in cleavage with protease inhibitors, (iii) reduction in cleavage upon genetic mutation of the protease, and (iv) proof of cleavage site specificity via mutation of the substrate itself.[18]
Experimental Protocol: General Chromogenic Protease Assay
This protocol provides a general framework for measuring protease activity using a p-nitroaniline (pNA) based substrate.
-
Reagent Preparation:
-
Assay Buffer: Prepare an appropriate buffer for the protease of interest (e.g., 50 mM Tris-HCl, pH 8.0).[5]
-
Protease Stock Solution: Prepare a concentrated stock of the purified protease in assay buffer. Store on ice.
-
Substrate Stock Solution: Prepare a stock solution of the chromogenic substrate (e.g., 10 mM in DMSO).
-
Substrate Working Solution: Dilute the substrate stock solution in the assay buffer to the desired final concentration (e.g., 200 µM).
-
-
Assay Procedure:
-
Add 180 µL of the substrate working solution to the wells of a clear 96-well microplate.[2]
-
Pre-incubate the plate at the optimal reaction temperature (e.g., 37°C) for 5 minutes.[2]
-
Initiate the reaction by adding 20 µL of the protease solution to each well.[2]
-
Immediately begin monitoring the increase in absorbance at 405 nm over time using a spectrophotometer or microplate reader.[2][5]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve.
-
The rate of pNA release is proportional to the protease activity.
-
Experimental Protocol: General Fluorogenic Protease Assay (AMC-based)
This protocol outlines a general method using a peptide-AMC substrate.
-
Reagent Preparation:
-
Assay Procedure:
-
Add 50 µL of each protease dilution to the wells of a black, opaque 96-well microplate.[2]
-
Initiate the reaction by adding 50 µL of the Peptide-AMC substrate working solution to each well.[2]
-
Incubate the plate at the optimal temperature for the protease, protected from light.[2]
-
Measure the fluorescence intensity at regular intervals using a fluorometer (e.g., Excitation: 360 nm, Emission: 460 nm).[19] The rate of increase in fluorescence is proportional to the protease activity.[2]
-
Application in Biological Pathways: The Caspase Cascade
Proteases are integral components of complex signaling pathways.[2] A prime example is the caspase cascade in apoptosis, or programmed cell death. Initiator caspases (like Caspase-8) are activated by upstream signals and proceed to cleave and activate downstream effector caspases (like Caspase-3). Effector caspases are responsible for cleaving a broad range of cellular proteins, leading to the dismantling of the cell. The stringent specificity of caspases, which demonstrate a strong preference for cleaving after an aspartic acid residue, makes them ideal for study with specific synthetic substrates.[20][21]
// Nodes FASL [label="Apoptotic Signal\n(e.g., FasL)", fillcolor="#F1F3F4", fontcolor="#202124"]; C8 [label="Pro-Caspase-8", fillcolor="#FFFFFF", fontcolor="#202124"]; aC8 [label="Active Caspase-8\n(Initiator)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C3 [label="Pro-Caspase-3", fillcolor="#FFFFFF", fontcolor="#202124"]; aC3 [label="Active Caspase-3\n(Effector)", fillcolor="#FBBC05", fontcolor="#202124"]; Substrates [label="Cellular Substrates\n(e.g., PARP)", fillcolor="#FFFFFF", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges FASL -> C8 [label=" activates"]; C8 -> aC8 [label=" auto-cleavage"]; aC8 -> C3 [label=" cleaves & activates"]; C3 -> aC3; aC3 -> Substrates [label=" cleaves"]; Substrates -> Apoptosis [label=" leads to"]; } ends_dot
Conclusion and Recommendations
The selection of a protease substrate is a foundational step in experimental design that dictates the quality and utility of the resulting data.
-
For high-throughput screening (HTS) of inhibitor libraries, where sensitivity and low background are paramount, bioluminescent or FRET-based fluorogenic substrates are often the superior choice.[11]
-
For routine enzyme activity assays or when cost is a primary constraint, chromogenic substrates provide a reliable and economical option.
-
For detailed kinetic characterization and comparing the specificity of an enzyme towards different sequences, any of the synthetic substrate types can be used, provided the assay is performed under initial rate conditions. The key is to compare the kcat/Km values.
-
For studies requiring the highest degree of biological context, exploring methods like N-terminomics to identify natural cleavage events within the proteome may be necessary, although these are far more complex.[22][23]
Ultimately, the ideal substrate is one that is cleaved efficiently and specifically by the protease of interest, producing a robust and reproducible signal. Researchers must weigh the trade-offs between sensitivity, cost, and biological relevance to select the optimal tool for their specific scientific question. Independent validation using specific inhibitors or genetic models remains the gold standard for confirming that the observed activity is truly attributable to the target protease.[18]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Microbial proteases and their applications [frontiersin.org]
- 4. m.youtube.com [m.youtube.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Protease Substrate Libraries [creative-enzymes.com]
- 7. Quenched Fluorescent Peptides – ProteoGenix [us.proteogenix.science]
- 8. Fluorescent probes for proteolysis: Tools for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. A Novel Bioluminescent Protease Assay Using Engineered Firefly Luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. youtube.com [youtube.com]
- 15. Enzyme Kinetics for Complex System Enables Accurate Determination of Specificity Constants of Numerous Substrates in a Mixture by Proteomics Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Serine protease specificity for peptide chromogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ashpublications.org [ashpublications.org]
- 18. Four guidelines to identify bona fide protease–substrate pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jpt.com [jpt.com]
- 20. Internally quenched fluorescent peptide substrates disclose the subsite preferences of human caspases 1, 3, 6, 7 and 8 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. portlandpress.com [portlandpress.com]
- 22. Methods for the proteomic identification of protease substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
A Comparative Guide to Z-Gly-Pro-Arg-pNA and Other Chromogenic Substrates for Serine Protease Analysis
For researchers, scientists, and drug development professionals engaged in the study of serine proteases, the selection of an appropriate substrate is paramount for generating accurate and reproducible data. This guide provides a detailed comparison of the chromogenic substrate Z-Gly-Pro-Arg-pNA with other commonly used para-nitroanilide (pNA) substrates, focusing on their performance in enzymatic assays. The information presented herein is supported by experimental data to facilitate an informed choice of substrate for your specific research needs.
Introduction to pNA-Based Chromogenic Substrates
Chromogenic substrates containing a p-nitroanilide (pNA) moiety are invaluable tools for the kinetic analysis of proteases. The fundamental principle of these assays lies in the enzymatic cleavage of the peptide-pNA bond, which liberates the yellow-colored p-nitroaniline molecule. The rate of pNA release, quantifiable by measuring the absorbance at approximately 405 nm, is directly proportional to the enzyme's activity. The peptide sequence of the substrate is the primary determinant of its specificity and sensitivity towards a particular protease.
This guide focuses on the comparative advantages of this compound, a well-established substrate for thrombin and other trypsin-like serine proteases, against two other notable pNA substrates: S-2238 (H-D-Phe-Pip-Arg-pNA) and S-2160 (N-Bz-Phe-Val-Arg-pNA).
Performance Comparison of pNA Substrates
The efficacy of a chromogenic substrate is primarily evaluated based on its kinetic parameters, which include the Michaelis constant (Km), the catalytic constant (kcat), and the specificity constant (kcat/Km). A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher kcat signifies a faster turnover rate. The kcat/Km ratio, or specificity constant, is the most informative parameter for comparing the overall efficiency of an enzyme for different substrates.
Kinetic Parameters with Human α-Thrombin
The following table summarizes the kinetic constants for the hydrolysis of this compound (Chromozym TH), S-2238, and S-2160 by highly purified human α-thrombin.
| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) |
| This compound (Chromozym TH) | 4.18 | 127 | 30.4 |
| S-2238 | 1.33 | 91.4 | 68.7 |
| S-2160 | - | - | Lower sensitivity than this compound and S-2238[1] |
Note: Data for this compound and S-2238 are from a comparative study under identical conditions (pH 7.8, 25°C). Data for S-2160 indicates a qualitatively lower sensitivity.
From this data, it is evident that S-2238 exhibits a higher affinity (lower Km) and a superior overall catalytic efficiency (kcat/Km) for human α-thrombin as compared to this compound. While this compound has a higher turnover rate (kcat), its lower affinity results in a lower specificity constant. S-2160 is reported to have a substantially lower sensitivity for thrombin compared to both this compound and S-2238[1].
Specificity Profile
An ideal substrate should be highly specific for the target enzyme with minimal cross-reactivity with other proteases that may be present in a biological sample. The following table provides a summary of the specificity of the three substrates.
| Substrate | Target Enzyme | Cross-Reactivity |
| This compound (Chromozym TH) | Thrombin | Hydrolyzed to varying degrees by plasmin and trypsin; Insensitive to Factor Xa[1] |
| S-2238 | Thrombin | Hydrolyzed to varying degrees by plasmin and trypsin; Insensitive to Factor Xa[1] |
| S-2160 | Thrombin | Hydrolyzed to varying degrees by plasmin and trypsin; Insensitive to Factor Xa[1] |
While all three substrates are susceptible to cleavage by plasmin and trypsin, the degree of this cross-reactivity is an important consideration for assay design, potentially requiring the use of specific inhibitors if these enzymes are present in the sample.
Experimental Protocols
The following is a generalized protocol for a serine protease assay using a pNA chromogenic substrate in a 96-well microplate format. This protocol should be optimized for the specific enzyme and substrate being used.
Reagents and Materials:
-
Purified serine protease (e.g., thrombin, plasmin, trypsin)
-
Chromogenic pNA substrate (e.g., this compound)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.3, containing 100 mM NaCl and 0.1% BSA)
-
Substrate Stock Solution (e.g., 10 mM in DMSO or water)
-
96-well clear flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Stop Solution (e.g., 50% acetic acid) - Optional, for endpoint assays
Assay Procedure:
-
Prepare Reagents:
-
Prepare a series of enzyme dilutions in Assay Buffer to the desired concentrations.
-
Prepare the substrate working solution by diluting the stock solution in Assay Buffer to the final desired concentration (typically 2-10 times the Km value).
-
-
Assay Setup:
-
Add 50 µL of Assay Buffer to the blank wells.
-
Add 50 µL of each enzyme dilution to the sample wells in duplicate or triplicate.
-
Pre-incubate the microplate at the desired temperature (e.g., 37°C) for 5-10 minutes.
-
-
Initiate Reaction:
-
Add 50 µL of the pre-warmed substrate working solution to all wells to start the reaction.
-
-
Kinetic Measurement:
-
Immediately place the microplate in the microplate reader.
-
Measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a specified period (e.g., 10-30 minutes).
-
-
Data Analysis:
-
For each well, calculate the rate of reaction (ΔAbs/min) from the linear portion of the absorbance versus time plot.
-
Subtract the average rate of the blank wells from the rates of the sample wells.
-
The enzyme activity can be calculated using the Beer-Lambert law, where the molar extinction coefficient of pNA is approximately 10,600 M⁻¹cm⁻¹.
-
Visualizing the Assay Principle and Workflow
To further elucidate the concepts discussed, the following diagrams, generated using the Graphviz DOT language, illustrate the enzymatic reaction and a typical experimental workflow.
Conclusion: Advantages of this compound
Based on the presented data, the primary advantages of this compound lie in its well-characterized kinetics and established use as a reliable substrate for thrombin and related proteases. While S-2238 demonstrates a higher catalytic efficiency for thrombin, this compound offers a respectable turnover rate and serves as a valuable tool in serine protease research. Its sensitivity, although lower than that of S-2238 for thrombin, is significantly greater than that of older substrates like S-2160[1].
The choice between this compound and its alternatives will ultimately depend on the specific requirements of the assay. For applications demanding the highest sensitivity to thrombin, S-2238 may be the preferred option. However, this compound remains a robust and widely applicable substrate for the routine and kinetic analysis of trypsin-like serine proteases. Its insensitivity to Factor Xa is a notable advantage in complex biological samples where this enzyme may be present[1]. Researchers should carefully consider the kinetic parameters and specificity profiles detailed in this guide to select the most appropriate substrate for their experimental needs.
References
A Comparative Analysis: The Z-Gly-Pro-Arg-PNA Chromogenic Assay versus Traditional Clotting Assays in Coagulation Testing
For researchers, scientists, and professionals in drug development, the accurate assessment of coagulation is paramount. While traditional clotting assays like the Prothrombin Time (PT), Activated Partial Thromboplastin Time (aPTT), and Thrombin Time (TT) have long been the standard, chromogenic assays, such as the Z-Gly-Pro-Arg-PNA assay, offer a distinct methodological approach. This guide provides an objective comparison of the this compound assay with conventional clotting assays, supported by experimental data, detailed protocols, and pathway visualizations to aid in the selection of the most appropriate method for your research needs.
The this compound assay is a chromogenic method that quantifies the activity of specific serine proteases, most notably thrombin. The principle of the assay is based on the enzymatic cleavage of the synthetic peptide substrate, Z-Gly-Pro-Arg-p-nitroanilide (PNA). This cleavage releases the chromophore p-nitroanilide, which can be measured spectrophotometrically, providing a direct measure of enzyme activity. In contrast, clotting assays measure the time required for the formation of a fibrin (B1330869) clot, a functional endpoint of the coagulation cascade.
Correlation of Chromogenic Assays with Clotting Assays: A Data-Driven Perspective
The correlation between chromogenic and clotting assays can vary depending on the specific assays being compared and the clinical or experimental context. Here's a summary of reported correlation data:
| Chromogenic Assay | Clotting Assay | Correlation Coefficient (r) | Key Findings & Context |
| Chromogenic Prothrombin Time (using Tos-Gly-Pro-Arg-5-amino-2-nitrobenzoic acid-isopropylamide) | Standard Prothrombin Time (PT) | +0.505 to +0.947 | A significant correlation was observed across various patient groups, including those with liver disease and on anticoagulant therapy, suggesting the feasibility of using a chromogenic substrate for PT determination.[1] |
| Automated Chromogenic Prothrombin Time (using Tos-Gly-Pro-Arg-p-nitroaniline) | Standard Prothrombin Time (PT) | 0.95 | A good overall correlation was found, indicating the potential for high-throughput, automated chromogenic PT testing.[2] |
| Chromogenic Protein C Assay | Clot-based Protein C Assay | R = 0.94, r² = 0.88 | While a good correlation was observed, the study also noted a significant bias, with the chromogenic method measuring on average 7.8% more protein C activity.[3][4][5] |
| Chromogenic Anti-IIa Assay (for bivalirudin (B194457) monitoring) | Activated Partial Thromboplastin Time (aPTT) | 0.55 (Spearman) | A poor correlation was observed, suggesting that aPTT may not be a reliable measure of the anticoagulant effect of direct thrombin inhibitors.[4] |
| Chromogenic Anti-IIa Assay (for bivalirudin monitoring) | Diluted Thrombin Time (dTT) | 0.92 (Spearman) | A strong correlation was found, indicating that a chromogenic assay can be a reliable alternative to a modified thrombin time assay for monitoring direct thrombin inhibitors.[4] |
Experimental Protocols
This compound Chromogenic Assay for Thrombin Activity
Principle: This assay measures the activity of thrombin by quantifying the rate of cleavage of the chromogenic substrate this compound. The released p-nitroanilide (pNA) is measured spectrophotometrically at 405 nm.
Materials:
-
This compound substrate solution
-
Tris buffer (e.g., 50 mM Tris-HCl, pH 8.3, containing 100 mM NaCl)
-
Thrombin standard of known activity
-
Plasma or purified enzyme sample
-
Microplate reader capable of measuring absorbance at 405 nm
-
37°C incubator
Procedure:
-
Reagent Preparation: Prepare the this compound substrate solution according to the manufacturer's instructions. Prepare a series of thrombin standards of known concentrations in Tris buffer.
-
Sample Preparation: If using plasma, it should be platelet-poor and collected in sodium citrate. Samples may need to be diluted in Tris buffer to fall within the linear range of the assay.
-
Assay Setup: In a 96-well microplate, add a specific volume of Tris buffer to each well. Add the thrombin standards and diluted samples to their respective wells.
-
Initiation of Reaction: Pre-warm the microplate and the substrate solution to 37°C. To initiate the reaction, add a specific volume of the this compound substrate solution to each well.
-
Measurement: Immediately place the microplate in a microplate reader pre-heated to 37°C. Measure the change in absorbance at 405 nm over a set period (e.g., every 30 seconds for 5-10 minutes).
-
Calculation: The rate of change in absorbance (ΔOD/min) is directly proportional to the thrombin activity in the sample. A standard curve can be generated using the known thrombin standards to quantify the activity in the unknown samples.
Prothrombin Time (PT) Assay
Principle: The PT assay assesses the extrinsic and common pathways of the coagulation cascade. Tissue factor (thromboplastin) and calcium are added to plasma, and the time to clot formation is measured.
Materials:
-
Citrated platelet-poor plasma sample
-
PT reagent (containing tissue factor and phospholipids)
-
Calcium chloride solution (often included in the PT reagent)
-
Coagulometer or water bath at 37°C and stopwatch
Procedure:
-
Sample and Reagent Preparation: Centrifuge citrated whole blood to obtain platelet-poor plasma. Pre-warm the plasma sample and the PT reagent to 37°C.
-
Assay Performance: Pipette a specific volume of the plasma sample into a cuvette or test tube incubated at 37°C.
-
Initiation of Clotting: Add a specific volume of the pre-warmed PT reagent to the plasma and simultaneously start a timer.
-
Clot Detection: The time taken for the formation of a visible fibrin clot is recorded. Automated coagulometers detect the clot formation optically or mechanically.
-
Reporting: The result is reported in seconds. For patients on warfarin (B611796) therapy, the result is often reported as an International Normalized Ratio (INR).
Activated Partial Thromboplastin Time (aPTT) Assay
Principle: The aPTT assay evaluates the intrinsic and common pathways of coagulation. An activator of the contact pathway (e.g., silica, kaolin) and phospholipids (B1166683) are added to plasma, followed by calcium to initiate clotting. The time to clot formation is then measured.
Materials:
-
Citrated platelet-poor plasma sample
-
aPTT reagent (containing a contact activator and phospholipids)
-
Calcium chloride solution
-
Coagulometer or water bath at 37°C and stopwatch
Procedure:
-
Sample and Reagent Preparation: Prepare platelet-poor plasma from citrated whole blood. Pre-warm the plasma, aPTT reagent, and calcium chloride solution to 37°C.
-
Activation: Pipette equal volumes of the plasma and the aPTT reagent into a cuvette or test tube. Incubate the mixture at 37°C for a specified period (e.g., 3-5 minutes) to allow for the activation of contact factors.
-
Initiation of Clotting: Add a specific volume of the pre-warmed calcium chloride solution to the mixture and simultaneously start a timer.
-
Clot Detection: The time taken for the formation of a fibrin clot is recorded.
-
Reporting: The result is reported in seconds.
Visualizing the Pathways
To better understand the mechanisms underlying these assays, the following diagrams illustrate the key processes.
This compound Assay Workflow
Simplified Coagulation Cascade
Concluding Remarks
The this compound chromogenic assay and traditional clotting assays both provide valuable information about the coagulation system, but they measure different aspects of this complex process.
-
This compound Assay: Offers a quantitative measure of specific enzyme activity, which can be highly reproducible and amenable to automation. It is less susceptible to interferences from factors that affect clot formation, such as low fibrinogen levels or the presence of certain inhibitors. However, it does not provide a global assessment of the entire coagulation cascade's functional endpoint.
-
Clotting Assays (PT, aPTT, TT): Provide a global assessment of the functionality of different coagulation pathways, culminating in the formation of a fibrin clot. This makes them clinically relevant for diagnosing bleeding disorders and monitoring anticoagulant therapy. However, they can be affected by a variety of pre-analytical and analytical variables and may show less precision than chromogenic assays.
The choice between a chromogenic assay and a clotting assay depends on the specific research question. For studies requiring precise quantification of thrombin or other specific protease activity, the this compound assay is an excellent choice. For a functional assessment of the overall coagulation cascade or for established clinical diagnostic purposes, clotting assays remain the cornerstone. In many research and drug development settings, a combination of both types of assays can provide a more comprehensive understanding of hemostasis and the effects of novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. US4450105A - Substrates for measuring thrombin - Google Patents [patents.google.com]
- 3. Comparison of clot-based and chromogenic assay for the determination of protein c activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chromogenic and Clot-Based Bivalirudin Assays for Monitoring Anticoagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of the ecarin chromogenic assay and diluted thrombin time for quantification of dabigatran concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Landscape of Protease Specificity: A Comparative Analysis of kcat/Km for Diverse Substrates
For researchers, scientists, and drug development professionals, understanding the intricate dance between a protease and its substrate is paramount. The catalytic efficiency of this interaction, often quantified by the specificity constant (kcat/Km), provides a crucial metric for gauging an enzyme's substrate preference and overall efficacy. This guide offers a comparative analysis of kcat/Km values for various protease substrates, supported by detailed experimental data and protocols to empower your research and development endeavors.
The specificity of a protease for its substrate is a fundamental determinant of its biological function. A high kcat/Km value signifies a more efficient enzyme, one that can bind its substrate with high affinity (low Km) and rapidly catalyze its cleavage (high kcat). This parameter is not only essential for elucidating physiological pathways but also for the rational design of therapeutic inhibitors and diagnostic tools.
Comparative Analysis of Protease Catalytic Efficiency
To facilitate a clear comparison of substrate specificity across different protease families, the following tables summarize the kcat/Km values for a selection of well-characterized proteases acting on various substrates. These values have been compiled from various scientific publications and databases, offering a snapshot of the diverse catalytic efficiencies exhibited by these critical enzymes.
Serine Proteases
Serine proteases, characterized by a serine residue in their active site, are involved in a myriad of physiological processes, from digestion to blood clotting. Their substrate specificities can vary dramatically.
| Protease | Substrate | kcat/Km (M⁻¹s⁻¹) |
| Trypsin | Nα-Benzoyl-L-arginine p-nitroanilide (BAPNA) | ~1.0 x 10⁵ |
| Nα-CBZ-L-lysine p-nitroanilide | 4.63 x 10²[1] | |
| α-Chymotrypsin | N-Acetyl-L-tyrosine p-nitroanilide | ~1.0 x 10³ |
| N-(Methoxycarbonyl)-L-tryptophan p-nitrophenyl ester | 3.5 x 10⁷[2] | |
| N-Acetyl-L-tryptophan methyl ester | 8.0 x 10⁵[2] | |
| N-Acetyl-L-tryptophan p-nitroanilide | 3.0 x 10²[2] | |
| Elastase (porcine pancreatic) | Suc-Ala-Ala-Ala-pNA | 1.1 x 10⁵ |
| Suc-(Ala)₃-pNA | 1.1 x 10⁵ | |
| Suc-D-Phe-Pro-Ala-pNA | - |
Note: kcat/Km values can vary depending on experimental conditions such as pH and temperature.
Cysteine Proteases
Cysteine proteases utilize a cysteine residue as the catalytic nucleophile and are crucial in processes like protein degradation within lysosomes and apoptosis.
| Protease | Substrate | kcat/Km (M⁻¹s⁻¹) |
| Caspase-3 | Ac-DEVD-pNA | ~2.0 x 10⁶ |
| Ac-VDVAD-pNA | Relative value: 37% of Ac-DEVD-pNA[3] | |
| Ac-DMQD-pNA | Relative value: 17% of Ac-DEVD-pNA[3] | |
| Ac-LDVAD-pNA | More efficient than Ac-DVAD-pNA[3] | |
| Cathepsin B | Z-Arg-Arg-AMC | - |
| Z-Phe-Arg-AMC | - |
Note: "Z" denotes a benzyloxycarbonyl protecting group, and "AMC" refers to 7-amino-4-methylcoumarin, a fluorescent leaving group.
Metalloproteinases
Metalloproteinases require a metal ion, typically zinc, for their catalytic activity and are key players in extracellular matrix remodeling.
| Protease | Substrate | kcat/Km (M⁻¹s⁻¹) |
| MMP-2 (Gelatinase A) | Triple-helical peptide (THP) | 1.4 x 10⁴[4] |
| LS276-THP | 3.0 x 10⁴[4] | |
| MMP-9 (Gelatinase B) | Gelatin | - |
Aspartyl Proteases
Aspartyl proteases, which use two aspartic acid residues for catalysis, are involved in a range of functions, including digestion and viral polyprotein processing.
| Protease | Substrate | kcat/Km (M⁻¹s⁻¹) |
| Pepsin | Hemoglobin | - |
| Albumin-bromphenol blue complex | - | |
| HIV-1 Protease | Various peptide substrates | - |
Experimental Protocols for Determining kcat/Km
Accurate determination of kcat/Km values is essential for comparative analysis. The following are detailed methodologies for common protease assays.
General Principle of Protease Kinetic Assays
The determination of kcat/Km involves measuring the initial reaction velocity (V₀) at various substrate concentrations ([S]). These data are then fitted to the Michaelis-Menten equation:
V₀ = (Vmax * [S]) / (Km + [S])
where Vmax is the maximum reaction velocity and Km is the Michaelis constant. The catalytic constant, kcat, is then calculated from Vmax and the total enzyme concentration ([E]t):
kcat = Vmax / [E]t
Finally, the specificity constant is determined as the ratio of kcat to Km.
Colorimetric Assay using p-Nitroanilide (pNA) Substrates
This method is suitable for proteases that cleave synthetic substrates releasing p-nitroaniline, a chromophore that absorbs light at 405-410 nm.
Materials:
-
Purified protease of known concentration.
-
Synthetic p-nitroanilide (pNA) substrate (e.g., BAPNA for trypsin).
-
Assay buffer (specific to the protease, e.g., Tris-HCl with CaCl₂ for trypsin).
-
Spectrophotometer or microplate reader capable of measuring absorbance at 405-410 nm.
Procedure:
-
Prepare a stock solution of the pNA substrate in an appropriate solvent (e.g., DMSO).
-
Prepare a series of substrate dilutions in the assay buffer to cover a range of concentrations (typically from 0.1 to 10 times the expected Km).
-
Equilibrate the assay buffer and substrate dilutions to the desired reaction temperature.
-
Initiate the reaction by adding a small, fixed volume of the protease solution to the substrate dilutions. The final enzyme concentration should be in the nanomolar range to ensure steady-state kinetics.
-
Immediately measure the increase in absorbance at 405-410 nm over time. Record the initial linear rate of the reaction (V₀).
-
Plot V₀ against the substrate concentration [S] and fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine Vmax and Km.
-
Calculate kcat and kcat/Km as described above.
Fluorescence Resonance Energy Transfer (FRET) Assay
FRET-based assays offer high sensitivity and are suitable for a wide range of proteases. They utilize substrates containing a fluorescent donor and a quencher molecule. Cleavage of the substrate separates the donor and quencher, resulting in an increase in fluorescence.
Materials:
-
Purified protease of known concentration.
-
FRET-based peptide substrate specific for the protease.
-
Assay buffer.
-
Fluorometer or microplate reader with appropriate excitation and emission filters for the FRET pair.
Procedure:
-
Prepare a stock solution of the FRET substrate in a suitable solvent (e.g., DMSO).
-
Prepare a series of substrate dilutions in the assay buffer.
-
Equilibrate the assay buffer and substrate dilutions to the reaction temperature.
-
Initiate the reaction by adding the protease solution to the substrate dilutions.
-
Monitor the increase in fluorescence intensity over time at the donor's emission wavelength.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
Plot V₀ against [S] and fit the data to the Michaelis-Menten equation to determine Vmax and Km.
-
Calculate kcat and kcat/Km .
Visualizing Protease Kinetics
To better understand the underlying principles and workflows, the following diagrams have been generated using the DOT language.
By providing a consolidated view of kcat/Km values and detailed experimental protocols, this guide aims to be a valuable resource for researchers navigating the complex world of protease specificity. The careful determination and comparison of these kinetic parameters will undoubtedly fuel further discoveries in basic science and the development of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Investigation of diffusion-limited rates of chymotrypsin reactions by viscosity variation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural and kinetic analysis of caspase-3 reveals role for s5 binding site in substrate recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detection of MMP-2 and MMP-9 activity in vivo with a triple-helical peptide optical probe - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Safe Disposal of Z-Gly-Pro-Arg-Pna for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the safe disposal of Z-Gly-Pro-Arg-Pna, a chromogenic substrate commonly used in protease assays. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.
Hazard and Safety Information
This compound and its analogues are classified with specific hazards that necessitate careful handling and disposal. The primary concerns are its potential harm to human health and the environment.
| Hazard Classification | Description | Precautionary Statement |
| Acute Toxicity (Oral), Category 4 | Harmful if swallowed. | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. |
| Short-term (Acute) aquatic hazard, Category 3 | Harmful to aquatic life. | P273: Avoid release to the environment. |
Personal Protective Equipment (PPE): When handling this compound in its solid form or in solution, appropriate PPE, including eye shields, gloves, and a type N95 dust mask (for powder), should be worn.[1]
Experimental Workflow and Waste Generation
Understanding the lifecycle of this compound in a typical laboratory experiment is key to identifying waste streams and ensuring their proper segregation and disposal. The following diagram illustrates a common workflow for a protease assay using this substrate, leading to the generation of different types of chemical waste.
Step-by-Step Disposal Procedures
The overarching principle for the disposal of this compound is that it should be treated as hazardous chemical waste and disposed of through an approved waste disposal plant. Under no circumstances should this chemical or its solutions be poured down the drain. [3]
1. Segregation of Waste:
-
Liquid Waste: All solutions containing this compound, including leftover stock solutions and the final reaction mixtures from assays, must be collected as chemical waste.
-
Solid Waste: Any materials that have come into contact with this compound, such as pipette tips, microplates, gloves, and contaminated paper towels, should be collected as contaminated solid waste.
-
Sharps Waste: Needles or other sharps contaminated with this compound must be disposed of in a designated sharps container.
2. Container Management:
-
Use clearly labeled, leak-proof containers designated for chemical waste. The label should include the chemical name ("this compound Waste") and the associated hazards (e.g., "Toxic," "Harmful to Aquatic Life").
-
Keep waste containers securely closed when not in use.
-
Do not mix incompatible waste streams in the same container.
3. Decontamination (if applicable):
-
For materials that may also be considered biohazardous (e.g., if used with infectious agents), follow institutional guidelines for decontamination, which may include autoclaving or chemical disinfection, before handing them over for chemical waste disposal.[4]
-
Important: Do not use bleach for decontamination if the waste contains guanidine (B92328) hydrochloride, as this can produce highly reactive compounds.[5]
4. Final Disposal:
-
All waste containing this compound must be disposed of through a licensed hazardous waste management company.
-
Follow your institution's specific procedures for requesting a chemical waste pickup.
Emergency Procedures for Spills
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: Ensure adequate ventilation in the affected area. For large spills, evacuate personnel who are not involved in the cleanup.
-
Personal Protection: Wear appropriate PPE, including respiratory protection, gloves, and eye protection, before attempting to clean the spill.
-
Containment and Cleanup:
-
For solid spills, carefully sweep or vacuum the material, avoiding dust generation. Use a vacuum system equipped with a HEPA filter if available.[6]
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or commercial chemical absorbent).
-
-
Collection and Disposal: Place all contaminated materials into a labeled container for hazardous waste disposal.
-
Decontaminate Area: Clean the spill area thoroughly with soap and water.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and waste disposal guidelines in conjunction with this information.
References
- 1. Z-Gly-Pro-Arg p-nitroanilide acetate salt protease substrate | Sigma-Aldrich [sigmaaldrich.com]
- 2. Z-Gly-Pro-Arg p-nitroanilide acetate salt MSDS(보안 데이터 시트)- chemicalbook [chemicalbook.com]
- 3. eurogentec.com [eurogentec.com]
- 4. What is the proper disposal procedure for waste from the sample preparation? [qiagen.com]
- 5. How do I safely inactivate biohazardous flow-through material? [qiagen.com]
- 6. enzymetechnicalassociation.org [enzymetechnicalassociation.org]
Safeguarding Your Research: A Comprehensive Guide to Handling Z-Gly-Pro-Arg-Pna
For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with the chromogenic substrate Z-Gly-Pro-Arg-Pna. Adherence to these guidelines is essential for ensuring laboratory safety and procedural accuracy.
This compound is a valuable tool in protease activity studies. However, as a powdered chemical and a combustible solid, it necessitates careful handling to mitigate risks of irritation, respiratory sensitization, and other potential hazards. This guide outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and proper disposal methods.
Essential Personal Protective Equipment (PPE)
A comprehensive assessment of the work area and planned procedures is critical in determining the appropriate level of personal protection. The following table summarizes the recommended PPE for handling this compound, particularly in its powdered form.
| PPE Category | Item | Specifications & Rationale |
| Eye & Face Protection | Safety Glasses with Side Shields or Chemical Splash Goggles | To protect against dust particles and potential splashes of solutions containing the substrate. A face shield should be worn in addition to goggles when handling large quantities or if there is a significant splash risk. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are a common and effective choice for handling powdered chemicals and related solutions. Ensure gloves are regularly inspected for tears or degradation and are changed immediately upon contamination. |
| Respiratory Protection | N95 Respirator | Recommended, especially when handling the powder outside of a certified chemical fume hood, to prevent inhalation of fine particles that can cause respiratory irritation and potential allergic reactions. |
| Body Protection | Laboratory Coat | A standard lab coat is required to protect skin and personal clothing from contamination. |
Operational Plan: From Receipt to Disposal
Following a structured operational plan is paramount to ensuring safety and procedural consistency when working with this compound.
Preparation and Weighing
-
Designated Area: All handling of powdered this compound should be conducted in a designated area, preferably within a certified chemical fume hood or a powder containment hood, to minimize inhalation exposure.
-
Gather Materials: Before handling the substrate, ensure all necessary equipment is within reach, including appropriate containers, weighing paper, spatulas, and the required solvent (e.g., methanol, as this compound is soluble in it).
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
-
Weighing: Carefully weigh the desired amount of the powdered substrate. Avoid creating dust clouds by handling the powder gently.
-
Dissolving: If preparing a solution, add the powder to the solvent in a closed container and mix gently until fully dissolved.
Experimental Use
-
Clear Labeling: Ensure all containers with this compound, both in powdered and solution form, are clearly and accurately labeled with the chemical name, concentration, and any relevant hazard warnings.
-
Controlled Environment: Conduct all experimental procedures involving this compound in a well-ventilated area.
-
Avoid Contact: Take care to avoid direct contact with the skin, eyes, and clothing.
-
Incident Preparedness: Have an emergency plan in place, including the location of safety showers, eyewash stations, and spill kits.
Disposal Plan
Proper disposal of this compound and associated materials is crucial to prevent environmental contamination and ensure compliance with institutional and local regulations.
-
Waste Segregation:
-
Solid Waste: Unused or expired this compound powder, as well as any materials grossly contaminated with the powder (e.g., weighing paper, gloves), should be collected in a clearly labeled, sealed container for chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, labeled container for hazardous liquid waste. Do not pour solutions down the drain unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Sharps: Any sharps, such as pipette tips used to handle solutions, should be disposed of in an appropriate sharps container.
-
-
Decontamination:
-
Work Surfaces: Clean and decontaminate all work surfaces with an appropriate cleaning agent after handling is complete.
-
Equipment: Decontaminate any reusable equipment that has come into contact with the substrate according to your laboratory's standard operating procedures.
-
-
Final Disposal: All collected waste must be disposed of through your institution's hazardous waste management program. Follow all internal procedures for waste pickup and disposal.
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound from preparation to disposal.
By implementing these safety and handling protocols, researchers can confidently and safely utilize this compound in their work, contributing to a secure and productive laboratory environment. Always consult your institution's specific safety guidelines and the manufacturer's Safety Data Sheet (SDS) for the most current and detailed information.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
